1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNGWMCGUPJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628094 | |
| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69902-84-7 | |
| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69902-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications
Abstract
This compound is a highly functionalized aromatic compound poised to be a valuable building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a reactive benzylic bromide, a stable aryl bromide, and an electron-withdrawing trifluoromethyl group, offers a platform for sequential and site-selective chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic protocol, explores its distinct reactivity profile, and discusses its potential applications, particularly in the fields of medicinal chemistry and materials science. The insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage advanced halogenated intermediates for the construction of complex molecular architectures.
Introduction: A Trifunctional Synthetic Scaffold
The strategic incorporation of halogens and fluorinated groups is a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] Similarly, bromine atoms serve as versatile synthetic handles, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
This compound uniquely combines these features. It possesses two distinct bromine functionalities with orthogonal reactivity:
-
Benzylic Bromide (-CH₂Br): A highly reactive electrophilic site, susceptible to nucleophilic substitution reactions (Sₙ1/Sₙ2) with a wide range of nucleophiles like amines, thiols, and alkoxides.[1][3]
-
Aryl Bromide (Ar-Br): A more stable bond that is unreactive towards typical nucleophiles but is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4]
This differential reactivity allows for a stepwise, controlled elaboration of the molecular scaffold, making it an exceptionally powerful intermediate for generating libraries of complex, three-dimensional molecules from a single, well-defined starting material.
Chemical Identity and Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its molecular structure and data from close isomers and precursors.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₅Br₂F₃ | Calculated |
| Molecular Weight | 317.93 g/mol | Calculated |
| CAS Number | 1805646-37-3 | - |
| Appearance | Likely a solid at room temperature | Inferred from isomers[1][5] |
| Melting Point | Estimated: 35-55 °C | Inferred from isomers[1] |
| Boiling Point | > 200 °C (with potential decomposition) | Inferred from isomers[1][6] |
| Density | ~1.6 - 1.8 g/cm³ | Inferred from isomers[1][7] |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Standard for similar compounds |
Chemical Structure Diagram
Caption: Chemical structure of the target molecule.
Synthesis and Manufacturing
The most logical and efficient synthesis of this compound involves the selective free-radical bromination of the corresponding methyl-substituted precursor, 1-Bromo-2-methyl-3-(trifluoromethyl)benzene (CAS 69902-83-6)[8]. This precursor is commercially available or can be synthesized via standard aromatic substitution methods.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Benzylic Bromination
This protocol is based on well-established procedures for the selective bromination of benzylic methyl groups in the presence of other functional groups.[1]
Materials:
-
1-Bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.02 - 0.05 eq)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-Bromo-2-methyl-3-(trifluoromethyl)benzene and the chosen anhydrous solvent.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.
-
Reaction Initiation: Heat the mixture to reflux (for CCl₄, ~77°C) or irradiate with a UV lamp. The reaction is initiated by the thermal or photochemical decomposition of AIBN, which starts the radical chain reaction.
-
Causality Insight: The use of NBS and a radical initiator is critical for selectivity. This combination favors free-radical substitution on the weakest C-H bond, which is the benzylic C-H bond, over electrophilic aromatic substitution on the electron-deficient ring.[1]
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting material is consumed and the denser succinimide byproduct has fully precipitated.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of cold solvent.
-
Purification: Combine the filtrate and washings. Wash the organic solution with water and then brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure this compound.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in the orthogonal reactivity of its two C-Br bonds. This allows for a two-directional synthetic strategy, enabling the construction of highly complex molecules.
Dual Reactivity Pathway Diagram
Caption: Orthogonal reactivity of the benzylic and aryl bromide groups.
-
At the Benzylic Position: The benzylic bromide is an excellent electrophile. It will readily react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds. This is a fundamental transformation for installing side chains and linking molecular fragments in drug discovery.[3] For example, reaction with a primary amine would yield a secondary benzylamine, a common motif in pharmacologically active compounds.
-
At the Aryl Position: The aryl bromide is relatively inert to the conditions used for nucleophilic substitution. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of biaryl structures (Suzuki coupling), C-N bonds with amines (Buchwald-Hartwig amination), or C-C triple bonds (Sonogashira coupling). These reactions are pivotal for building the core scaffolds of many modern pharmaceuticals and organic materials.[4]
This dual reactivity enables a synthetic strategy where a nucleophile is first introduced at the benzylic position, followed by a cross-coupling reaction at the aryl position (or vice-versa), providing access to a diverse chemical space from a single intermediate.
Applications in Drug Discovery and Materials Science
While this specific molecule is a building block rather than an active ingredient, its structure is highly relevant for creating compounds with potential therapeutic or material applications.
-
Medicinal Chemistry: The trifluoromethyl group can improve a drug candidate's pharmacokinetic profile.[1] The ability to sequentially add two different points of diversity (via the two bromine atoms) makes this an ideal scaffold for generating compound libraries for high-throughput screening. It could be used to synthesize novel kinase inhibitors, GPCR ligands, or protease inhibitors, where a central core requires precise decoration with different functional groups to optimize binding and activity.
-
Materials Science: The rigid, functionalized aromatic core is suitable for creating novel organic electronic materials. The aryl bromide allows for polymerization or incorporation into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzylic position can be used to attach solubilizing groups or other functional moieties to fine-tune the material's physical properties.[9]
Safety and Handling
Based on GHS data for closely related isomers, this compound should be handled with significant caution.[10][11][12]
-
Hazard Classification: Expected to be classified as Danger .
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Avoid inhalation of dust or vapors.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[12]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound stands out as a highly versatile and powerful synthetic intermediate. The strategic placement of a trifluoromethyl group and two orthogonally reactive bromine atoms provides chemists with a sophisticated tool for the efficient construction of complex molecules. Its potential for stepwise, site-selective functionalization makes it an invaluable asset for accelerating discovery programs in medicinal chemistry and for the rational design of novel organic materials. As the demand for complex, fluorinated scaffolds continues to grow, the utility of this and related building blocks is set to expand significantly.
References
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PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
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Xinghua Chemical. Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. [Link]
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PubChem. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
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ChemBK. 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. [Link]
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PubChem. 1-Bromo-3-(bromomethyl)-2-fluorobenzene. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting information: Spectroscopic data of compounds 1a-f. [Link]
- Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
- Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
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NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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MySkinRecipes. 1-Bromo-3-methyl-2-(trifluoromethyl)benzene. [Link]
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Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]
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PubChem. 1-bromo-2-nitro-3-(trifluoromethyl)Benzene. National Center for Biotechnology Information. [Link]
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SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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Navigating the Synthetic Landscape of Bromo-(bromomethyl)trifluoromethyl)benzenes: A Technical Guide for Chemical Architects
Introduction: The Strategic Importance of Trifluoromethylated Benzyl Bromides in Advanced Synthesis
In the intricate world of drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF3), in particular, is a powerful tool for modulating the pharmacokinetic and physicochemical properties of bioactive molecules. When coupled with the reactive potential of a benzyl bromide, the resulting scaffold becomes a highly versatile building block for the synthesis of complex chemical entities. This guide provides an in-depth technical exploration of the bromo-(bromomethyl)trifluoromethyl)benzene series, a class of compounds that offers a rich platform for chemical innovation. While our focus will be on the known and accessible isomers, we will also address the specific case of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene, a less-documented member of this family, and provide a framework for its potential synthesis and reactivity based on established chemical principles.
Molecular Architecture and Physicochemical Properties: A Comparative Analysis
The relative positions of the bromo, bromomethyl, and trifluoromethyl groups on the benzene ring significantly influence the physicochemical properties and reactivity of each isomer. Below is a comparative summary of the key properties for two commercially available and well-documented isomers: 1-(Bromomethyl)-2-(trifluoromethyl)benzene and 1-(Bromomethyl)-3-(trifluoromethyl)benzene.
| Property | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | 1-(Bromomethyl)-3-(trifluoromethyl)benzene |
| CAS Number | 395-44-8[1] | 402-23-3[2][3][4] |
| Molecular Formula | C8H6BrF3[1] | C8H6BrF3[2][3] |
| Molecular Weight | 239.03 g/mol [1] | 239.03 g/mol [2][3] |
| Appearance | White powder[1] | Colorless to light yellow liquid |
| Melting Point | 34-35 °C[1] | Not available |
| Boiling Point | ~72 °C[1] | 213.3 °C at 760 mmHg[3] |
| Density | 1.571 g/cm³[1] | 1.6 g/cm³[3] |
| Flash Point | 83 °C[1] | 87.8 °C[3] |
| Refractive Index | 1.496-1.499[1] | 1.488[3] |
The Case of this compound:
A thorough search of chemical databases and literature reveals a notable absence of a specific CAS number and extensive experimental data for this compound. This suggests that this particular isomer may not be commercially available or has not been extensively studied. However, its molecular structure and properties can be predicted based on its constituent functional groups and the principles of aromatic substitution.
Caption: General Workflow for the Synthesis of Bromo-(bromomethyl)trifluoromethyl)benzenes.
Experimental Protocol for the Synthesis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene:
This protocol, adapted from established procedures, serves as a representative example for the synthesis of this class of compounds. [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical chain reaction. Monitor the reaction progress by techniques such as TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid succinimide byproduct can be removed by filtration.
-
Purification: The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation or column chromatography to yield the desired 1-(bromomethyl)-2-(trifluoromethyl)benzene. [1] Causality Behind Experimental Choices:
-
NBS as Brominating Agent: The use of NBS is crucial for selective benzylic bromination. It maintains a low concentration of Br2, which is generated in situ, thus suppressing the competing electrophilic aromatic bromination.
-
Radical Initiator: AIBN or benzoyl peroxide is used to initiate the free radical chain reaction by providing an initial source of radicals upon thermal or photochemical decomposition.
-
Solvent Choice: Non-polar solvents like carbon tetrachloride or dichloromethane are ideal as they do not react with the radical intermediates.
Reactivity and Synthetic Applications: The Trifecta of Functionality
The synthetic utility of bromo-(bromomethyl)trifluoromethyl)benzenes stems from the distinct reactivity of their three functional groups: the benzylic bromide, the aromatic bromide, and the trifluoromethyl group.
The Highly Reactive Benzylic Bromide
The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functionalities, making it a valuable precursor for the synthesis of:
-
Ethers: Reaction with alkoxides or phenoxides.
-
Esters: Reaction with carboxylates.
-
Amines: Reaction with primary or secondary amines.
-
Thiols and Thioethers: Reaction with thiols or thiolates.
-
Cyanides: Reaction with cyanide salts, providing a route to carboxylic acids and other derivatives.
The Versatile Aromatic Bromide
The aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as:
-
Suzuki Coupling: With boronic acids or esters to form biaryl compounds.
-
Heck Coupling: With alkenes to form substituted styrenes.
-
Sonogashira Coupling: With terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: With amines to form arylamines.
The Influential Trifluoromethyl Group
The trifluoromethyl group is generally unreactive under common synthetic conditions. Its primary role is to modulate the properties of the molecule. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Applications in Drug Discovery and Development
The unique combination of reactive handles and the property-modulating trifluoromethyl group makes bromo-(bromomethyl)trifluoromethyl)benzenes highly attractive building blocks in the pharmaceutical industry. They serve as key intermediates in the synthesis of a diverse range of therapeutic agents, including enzyme inhibitors, receptor modulators, and other complex molecular targets.
Safety and Handling
Bromo-(bromomethyl)trifluoromethyl)benzenes are reactive compounds and should be handled with appropriate safety precautions. They are lachrymators and can cause irritation to the skin, eyes, and respiratory tract. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
The bromo-(bromomethyl)trifluoromethyl)benzene family of compounds represents a versatile and powerful platform for the construction of complex molecules, particularly in the realm of drug discovery. While the specific isomer this compound remains poorly documented, the established synthetic routes and reactivity patterns of its isomers provide a solid foundation for its potential synthesis and application. A thorough understanding of the interplay between the different functional groups is paramount for harnessing the full synthetic potential of these valuable chemical intermediates.
References
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Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. (n.d.). Retrieved from [Link]
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1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061. (n.d.). PubChem. Retrieved from [Link]
-
CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | Chemsrc. (n.d.). Retrieved from [Link]
Sources
Spectroscopic data (NMR, IR, MS) of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Spectroscopic Profile of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Molecular Structure and Predicted Spectroscopic Highlights
This compound (C₈H₅Br₂F₃) is a highly functionalized aromatic ring. Its spectroscopic character is dominated by the interplay of its substituents: a bromine atom, a reactive bromomethyl group, and a strongly electron-withdrawing trifluoromethyl group. These substituents create a unique electronic environment, leading to a distinctive and predictable spectroscopic fingerprint.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Benzylic Protons (-CH₂Br): Singlet, ~4.5-4.8 ppm.Aromatic Protons: Three distinct multiplets in the ~7.4-7.9 ppm range, showing complex splitting patterns. |
| ¹³C NMR | Benzylic Carbon (-CH₂Br): ~30-35 ppm.Aromatic Carbons: Signals between ~125-140 ppm, including a quartet for the C-CF₃ carbon.Trifluoromethyl Carbon (-CF₃): Quartet, ~120-125 ppm. |
| IR (Infrared) | Strong C-F stretching bands: ~1100-1350 cm⁻¹.[1][2]Aromatic C=C stretching: ~1450-1600 cm⁻¹.Aromatic C-H stretching: ~3050-3100 cm⁻¹.C-Br stretching: ~600-700 cm⁻¹. |
| MS (Mass Spec) | Molecular Ion (M⁺): Isotopic cluster around m/z 320, 322, 324 due to two bromine isotopes (⁷⁹Br, ⁸¹Br).Base Peak: m/z 241/243, corresponding to the loss of a bromine radical ([M-Br]⁺). |
In-Depth Spectral Analysis and Interpretation
The following sections explain the causality behind the predicted spectral features, grounded in established principles and data from related compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is predicted to provide clear signals for both the aliphatic and aromatic regions.
-
Benzylic Protons (-CH₂Br): These two protons are chemically equivalent and have no adjacent protons, leading to an expected sharp singlet . Their chemical shift is significantly downfield from typical alkane protons due to the deshielding effect of the adjacent bromine atom and the benzene ring. A predicted shift of ~4.5-4.8 ppm is reasonable.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are chemically non-equivalent and will exhibit complex splitting patterns due to mutual coupling.
-
H-4, H-5, and H-6: These protons will appear in the aromatic region, generally between 7.0 and 8.0 ppm .[3] The strong electron-withdrawing nature of the adjacent -CF₃ and -Br groups will push these protons downfield. We can predict their approximate shifts and multiplicities:
-
The proton at position 5 (H-5) will likely be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to both H-4 and H-6.
-
The protons at positions 4 and 6 (H-4, H-6) will appear as doublets of doublets. The precise chemical shifts are difficult to predict without experimental data but would likely fall in the 7.4-7.9 ppm range.
-
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will account for all eight carbon atoms in the molecule, with the trifluoromethyl group causing a characteristic splitting of the carbon to which it is attached.
-
Benzylic Carbon (-CH₂Br): This carbon is attached to a bromine atom, placing its expected chemical shift around 30-35 ppm .
-
Aromatic Carbons (C-Ar): Six distinct signals are expected in the range of ~125-140 ppm .
-
C-3 (attached to -CF₃): This carbon's signal will be split into a quartet due to coupling with the three fluorine atoms. Its chemical shift will be influenced by the strong electron-withdrawing effect of the CF₃ group.
-
C-1 and C-2 (attached to -Br and -CH₂Br): These carbons will be deshielded and their exact positions would be confirmed by 2D NMR techniques like HMBC.
-
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group itself will also appear as a quartet due to one-bond coupling with the three fluorine atoms, typically in the 120-125 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum is ideal for identifying the key functional groups within the molecule.
-
C-F and C-CF₃ Vibrations: The most prominent features in the spectrum will be very strong, broad absorption bands between 1100 and 1350 cm⁻¹ .[1][2] These are characteristic of the C-F stretching modes within the trifluoromethyl group.[1]
-
Aromatic Ring Vibrations:
-
C=C in-ring stretching modes will produce several medium-intensity peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching will result in weak to medium bands above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .
-
C-H out-of-plane bending will cause strong absorptions in the fingerprint region (675-900 cm⁻¹ ), which can help confirm the substitution pattern.
-
-
C-Br Vibrations: The stretching vibration for the C-Br bonds (both aromatic and benzylic) is expected to appear in the lower frequency region of the spectrum, typically between 600 and 700 cm⁻¹ .
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide crucial information about the molecule's mass and fragmentation pathways.
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Because the molecule contains two bromine atoms, the molecular ion peak will appear as a characteristic cluster of three peaks with a 1:2:1 intensity ratio at m/z 320 (⁷⁹Br, ⁷⁹Br), 322 (⁷⁹Br, ⁸¹Br), and 324 (⁸¹Br, ⁸¹Br) .
-
Key Fragmentation Pattern: The most likely initial fragmentation is the loss of a bromine radical from the benzylic position, as this forms a relatively stable benzyl cation. This would result in a prominent isotopic pair of peaks at m/z 241 and 243 , which would likely be the base peak.[4][5] Further fragmentation could involve the loss of the second bromine atom or the CF₃ group. The tropylium cation (C₇H₇⁺) at m/z 91, a common fragment for benzyl compounds, might also be observed after subsequent fragmentation.[4][6]
Experimental Methodologies
Acquiring high-quality spectroscopic data requires standardized protocols. The following are field-proven, step-by-step methodologies for the characterization of a small organic molecule like this compound.
NMR Spectroscopy Protocol
This protocol outlines the acquisition of standard 1D ¹H and ¹³C NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Apply a 90° pulse.
-
Set an appropriate acquisition time (~4 seconds) and a relaxation delay (e.g., 1-5 seconds).[8]
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Caption: Step-by-step protocol for ATR-FTIR analysis.
GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile halogenated organic compounds. [9][10]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.
-
GC-MS Instrument Setup:
-
Injector: Set to splitless mode at a temperature of ~250-280°C to ensure complete vaporization. [9][11] * Column: Use a non-polar capillary column (e.g., HP-5MS). [12] * Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) up to a final temperature of ~280-300°C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1-1.5 mL/min). [12]3. Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
-
MS Acquisition: As the compound elutes from the GC column, the mass spectrometer will acquire mass spectra continuously. Set the MS to scan over a relevant mass range (e.g., m/z 40-400) in Electron Ionization (EI) mode.
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. Analyze the molecular ion and fragmentation pattern to confirm the structure.
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A Technical Guide to the Solubility and Stability of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Abstract
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. Its utility is largely dictated by the unique interplay of its substituent groups: the stable, electron-withdrawing trifluoromethyl group, the synthetically versatile bromomethyl group, and the directing bromo group on the aromatic ring. This guide provides a comprehensive analysis of the compound's solubility across a spectrum of common laboratory solvents and an in-depth evaluation of its chemical stability. We present both theoretical principles and detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in the effective handling, application, and storage of this critical building block.
Introduction and Physicochemical Profile
Understanding the fundamental physicochemical properties of a synthetic intermediate is paramount to its successful application. This compound is a trifunctional benzene derivative where the spatial and electronic effects of the substituents create a unique reactivity and solubility profile. The trifluoromethyl group (-CF3) significantly enhances lipophilicity and metabolic stability in derivative molecules, while the bromomethyl (-CH2Br) group serves as a highly reactive electrophilic site for nucleophilic substitution reactions.[1]
This guide moves beyond a simple data sheet, aiming to provide a causal understanding of why this compound behaves as it does in various chemical environments. By grounding our discussion in established chemical principles and providing robust experimental workflows, we offer a self-validating framework for its use.
Table 1: Physicochemical Properties of this compound
| Property | Data | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Bromo-2-(bromomethyl)benzotrifluoride | N/A |
| CAS Number | 69902-83-6 | [2] |
| Molecular Formula | C₈H₆BrF₃ | [2] |
| Molecular Weight | 239.03 g/mol | [2] |
| Appearance | Colorless to light yellow liquid (inferred) | [3] |
| Boiling Point | Data not available for this specific isomer | N/A |
| Density | Data not available for this specific isomer | N/A |
| Calculated LogP | 3.9 | [2] |
Note: Experimental data for some properties of this specific isomer are not widely published. Properties are often inferred from closely related isomers or computational predictions.
Solubility Profile: Theory and Practical Data
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[4] The structure of this compound is dominated by a large, nonpolar aromatic ring, further enhanced in lipophilicity by the halogen atoms and the trifluoromethyl group. This structure dictates its solubility behavior.
The high calculated LogP value of 3.9 is a strong indicator of its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[2] Therefore, it is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in highly polar solvents like water.
Table 2: Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether, Carbon Tetrachloride (CCl₄) | Soluble | The compound's low polarity and dispersion forces match well with these solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | These solvents possess dipole-dipole interactions and can effectively solvate the molecule without interfering with its reactive sites.[5] |
| Polar Protic | Water | Insoluble | The compound's large nonpolar surface area and inability to form hydrogen bonds prevent it from dissolving in water's strong hydrogen-bonding network.[5] |
| Methanol, Ethanol | Sparingly to Moderately Soluble | While polar, the alkyl chains of these alcohols provide some nonpolar character, allowing for limited solvation. Solubility is expected to increase with alcohol chain length.[5] |
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a standardized method for visually determining the solubility of the title compound, establishing a practical basis for solvent selection in reactions and purifications.[6][7]
Objective: To qualitatively classify the solubility of this compound in a panel of selected solvents.
Materials:
-
This compound
-
Panel of test solvents (e.g., Water, Methanol, Toluene, Dichloromethane, Acetone)
-
Small, dry test tubes (13x100 mm)
-
Spatula and analytical balance or micropipette
-
Vortex mixer
Procedure:
-
Aliquot Compound: Add approximately 25 mg (or 20 µL if liquid) of the compound into a labeled, dry test tube.
-
Initial Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the sample. If the compound has completely dissolved, classify it as "Soluble."
-
Incremental Solvent Addition: If the solid/liquid is still present, add another 0.50 mL of the solvent (for a total of 0.75 mL).
-
Final Mixing and Observation: Vortex the mixture again for 60 seconds. Observe the result and classify as follows:
-
Soluble: The compound is fully dissolved, forming a clear, single-phase solution.
-
Partially Soluble: A significant portion of the compound has dissolved, but some undissolved material remains.
-
Insoluble: Little to no dissolution is observed.[4]
-
dot
Caption: Workflow for qualitative solubility determination.
Chemical Stability and Degradation Pathways
The stability of this compound is a tale of two parts: the highly stable aromatic core and the highly reactive benzylic bromide. The carbon-fluorine bonds of the -CF3 group are among the strongest in organic chemistry, rendering this group exceptionally resistant to chemical and metabolic degradation.[8][9] This stability is a key reason for its inclusion in pharmaceutical candidates.
Conversely, the bromomethyl group is the compound's primary site of reactivity. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the resulting benzylic carbocation intermediate. This makes the compound highly susceptible to nucleophilic substitution (Sₙ1 and Sₙ2) reactions .[1] This is not a flaw; rather, it is the designed-in reactivity that makes it a valuable alkylating agent in synthesis.
Primary Degradation Pathway: Hydrolysis The most common degradation pathway in non-anhydrous solvents is hydrolysis, where water acts as a nucleophile to displace the bromide, forming 3-bromo-2-(trifluoromethyl)benzyl alcohol. This reaction is accelerated by the presence of bases.
Incompatibilities:
-
Strong Nucleophiles and Bases: Amines, alkoxides, hydroxides, and cyanides will readily react, displacing the benzylic bromide.
-
Strong Oxidizing Agents: Can compromise the integrity of the aromatic ring and side chain.
-
Reactive Metals: Certain metals like aluminum can react with brominated compounds.[10]
-
Prolonged Exposure to Light and Heat: Can promote the formation of radical species and lead to decomposition. Proper storage in a cool, dark place is essential.[1]
Caption: Workflow for HPLC-based stability testing.
Safe Storage and Handling
Given its reactivity, proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety. [10]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. [11]The container must be kept tightly closed to prevent moisture ingress, which could lead to hydrolysis. [10]* Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and reaction with atmospheric moisture.
-
Personal Protective Equipment (PPE): Due to the irritating nature of brominated organic compounds, always handle this chemical in a fume hood. [12]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [13][14]* Waste Disposal: Dispose of waste material in accordance with institutional and local regulations for halogenated organic waste. Do not mix with incompatible waste streams. [12]
Conclusion
This compound is a valuable yet reactive building block. Its solubility is high in common nonpolar and polar aprotic organic solvents but poor in water, a direct consequence of its lipophilic structure. The compound's chemical stability is defined by the robust trifluoromethyl-substituted aromatic ring and the highly reactive benzylic bromide. While stable under anhydrous, neutral conditions, it is readily susceptible to nucleophilic substitution, particularly hydrolysis. A comprehensive understanding of these characteristics, supported by the robust analytical protocols detailed herein, is essential for leveraging its synthetic potential while ensuring its quality and integrity throughout its lifecycle in research and development.
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Reactivity of the bromomethyl group in 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Trifunctional Building Block
This compound is a key intermediate in modern organic synthesis, valued for its trifunctional nature. The molecule features a benzene ring substituted with a C(sp²)-bromine, a benzylic C(sp³)-bromine (the bromomethyl group), and a strongly electron-withdrawing trifluoromethyl group. This unique arrangement of functional groups, each with distinct electronic and steric properties, allows for sequential and selective chemical transformations. While the aromatic bromine atom is a handle for cross-coupling reactions, the primary focus of this guide is the exceptional reactivity of the bromomethyl group, a feature pivotal for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries.[1][2]
This document provides a detailed exploration of the factors governing the reactivity of the benzylic C-Br bond, methodologies for its functionalization, and the causality behind experimental choices, offering field-proven insights for its application in synthesis.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the molecule's properties is crucial for its effective handling and deployment in synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 69902-83-6[3] |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol [3][4] |
| Appearance | Typically a colorless to light yellow liquid or low-melting solid |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Toluene, THF, DCM) |
The synthesis of this compound typically involves the radical bromination of 1-bromo-2-methyl-3-(trifluoromethyl)benzene. This reaction is commonly achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like benzoyl peroxide or AIBN, under reflux in a non-polar solvent such as carbon tetrachloride or dichloromethane.[5]
Governing Principles of Reactivity: Electronics vs. Sterics
The reactivity of the bromomethyl group is a direct consequence of the electronic and steric environment imposed by the adjacent substituents on the benzene ring.
The Dominant Electronic Activation
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I).[6][7] This property profoundly influences the reactivity of the adjacent bromomethyl group:
-
Stabilization of the Transition State: In nucleophilic substitution reactions (typically Sₙ2), the incoming nucleophile forms a partial bond with the benzylic carbon, creating a pentacoordinate transition state with developing negative charge. The potent electron-withdrawing nature of the ortho-trifluoromethyl group helps to stabilize this electron-rich transition state, thereby lowering the activation energy of the reaction and significantly accelerating the rate of nucleophilic attack.[8]
-
Enhanced Electrophilicity: The inductive pull of electrons by the -CF₃ group increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophilic center and more susceptible to attack by nucleophiles.
The ortho-bromo substituent also contributes a net electron-withdrawing effect, further enhancing the electrophilicity of the benzylic carbon and the overall reactivity of the bromomethyl group.
Analysis of Steric Hindrance
Steric hindrance refers to the spatial crowding around a reactive center, which can impede the approach of reagents.[9][10] In the case of this compound, the bromomethyl group is flanked by two ortho substituents: a bromine atom and a trifluoromethyl group.
-
Ortho-Substituent Effects: Generally, ortho-substituted benzyl halides are known to react more slowly than their para-isomers in Sₙ2 reactions because the substituents physically block the backside attack of the nucleophile.[11]
-
A Counterbalance: While both the bromo and trifluoromethyl groups are sterically demanding, the powerful electronic activation they provide typically outweighs the steric hindrance for many common nucleophiles. The C-C bond length and rotational freedom allow the bromomethyl group to orient itself in a way that minimizes steric clash during the nucleophile's approach. However, for very bulky nucleophiles, steric effects may become rate-limiting.[12]
The interplay between these effects is crucial; the strong electronic activation is the dominant factor, rendering the bromomethyl group highly susceptible to nucleophilic displacement.
Key Reaction Pathways and Methodologies
The enhanced electrophilicity of the benzylic carbon makes the bromomethyl group an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution (Sₙ2) Reactions
This is the most common and synthetically valuable transformation for this substrate. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the benzylic carbon, and the bromide ion is displaced in a single, concerted step.[13]
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product Name | Typical Solvent | Conditions |
| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-2-bromo-3-(trifluoromethyl)benzene | DMF, DMSO | Room Temp to 60°C |
| Cyanide | Potassium Cyanide (KCN) | [2-Bromo-3-(trifluoromethyl)phenyl]acetonitrile | Ethanol/Water | Reflux |
| Hydroxide | Sodium Hydroxide (NaOH) | [2-Bromo-3-(trifluoromethyl)phenyl]methanol | THF/Water | Room Temp to Reflux |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl(2-bromo-3-(trifluoromethyl)phenyl)sulfane | Ethanol, DMF | Room Temp |
Experimental Protocol: Synthesis of [2-Bromo-3-(trifluoromethyl)phenyl]acetonitrile
This protocol provides a representative workflow for a typical Sₙ2 reaction.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (5.0 g, 20.9 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Addition of Nucleophile: To this solution, add potassium cyanide (KCN) (1.64 g, 25.1 mmol, 1.2 equiv.). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize any excess cyanide by adding aqueous sodium hypochlorite (bleach) solution until a test with potassium iodide-starch paper is positive.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure nitrile product.
Caption: Generalized workflow for Sₙ2 displacement reactions.
Selectivity in Palladium-Catalyzed Cross-Coupling
A key aspect of this substrate's utility is the ability to selectively functionalize the C(sp²)-Br bond while leaving the highly reactive bromomethyl group untouched. This is achieved under specific palladium-catalyzed Suzuki-Miyaura conditions.[14][15]
The standard mechanism involves the oxidative addition of the palladium(0) catalyst into the C(sp²)-Br bond, which has a different electronic character and bond strength compared to the benzylic C(sp³)-Br bond. By using appropriate ligands (e.g., phosphines) and conditions, this differentiation can be exploited to achieve high selectivity.[15]
Representative Protocol: Selective Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for similar di-halogenated substrates and illustrates the selective coupling at the aromatic C-Br position.[14][15]
-
Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂) (0.2 mol%) and a suitable phosphine ligand like tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%) in degassed toluene (approx. 1 mL per 0.3 mmol substrate).
-
Reaction Setup: Add the catalyst solution to the Schlenk flask, followed by a small amount of degassed water (approx. 0.1 mL per 1.0 mL toluene).
-
Heating: Seal the flask and place it in a preheated oil bath at 80°C. Stir the mixture vigorously for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the biphenyl product, retaining the intact bromomethyl group for subsequent transformations.
Caption: Selective functionalization pathways for the substrate.
Conclusion
The reactivity of the bromomethyl group in this compound is predominantly governed by the powerful electronic-withdrawing effects of the adjacent trifluoromethyl and bromo substituents. This activation significantly enhances the benzylic carbon's electrophilicity, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. While steric hindrance from the ortho groups exists, it is largely overcome by the potent electronic activation. Furthermore, the ability to selectively functionalize the aromatic C-Br bond via palladium catalysis while preserving the reactive bromomethyl group underscores the molecule's value as a versatile building block for multi-step synthetic strategies in drug discovery and materials science.
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PubChem. (n.d.). 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved January 17, 2026, from [Link]
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The Trifluoromethyl Group: A Deep Dive into its Electronic Influence on the Benzene Ring
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is crucial to understand not just the "what" but the "why" behind the molecular tools we use. The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, largely due to its profound and unique electronic influence on aromatic systems. This guide moves beyond a superficial overview to provide a detailed, mechanistic understanding of these effects, grounded in quantitative data and practical methodologies.
Part 1: The Fundamental Electronic Nature of the Trifluoromethyl Group
The trifluoromethyl group's impact on a benzene ring is a direct consequence of its distinct electronic properties, which are dominated by the high electronegativity of fluorine. Its effects are primarily twofold: a powerful inductive withdrawal and a more subtle resonance (or hyperconjugative) effect.
The Dominant Inductive Effect (-I)
The primary electronic influence of the CF₃ group is its exceptionally strong electron-withdrawing inductive effect (-I).[1][2][3] This arises from the significant difference in electronegativity between fluorine (Pauling scale value of ~4.0) and carbon (~2.5). The three fluorine atoms create a strong dipole moment by pulling electron density away from the central carbon atom. This carbon, now electron-deficient, in turn withdraws electron density from the benzene ring through the C-C sigma bond.[4] This potent and pervasive effect reduces the overall electron density of the aromatic ring, a phenomenon often referred to as "deactivation".[5]
Resonance and Hyperconjugation
While the inductive effect is paramount, the CF₃ group also participates in a form of negative hyperconjugation, which acts as an electron-withdrawing resonance effect.[6][7] Unlike a methoxy group (-OCH₃) which can donate a lone pair of electrons into the ring via resonance (+R), the CF₃ group has no lone pairs to donate. Instead, electrons from the filled p-orbitals of the benzene ring can delocalize into the empty σ* (antibonding) orbitals of the C-F bonds. This interaction, while weaker than the inductive effect, further withdraws electron density, particularly from the ortho and para positions.[7]
This dual-mode electron withdrawal makes the CF₃ group one of the most powerful deactivating groups in organic chemistry.[1]
Caption: Stability of arenium ion intermediates in EAS of trifluoromethylbenzene.
Part 3: The Role in Drug Design and Medicinal Chemistry
The unique electronic and steric properties of the CF₃ group make it an invaluable tool for optimizing drug candidates. [8][9][10]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol). [11]This makes the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can significantly increase a drug's half-life and bioavailability. [11][12]* Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, as indicated by its positive Hansch lipophilicity parameter (π = +0.88). [11]This property can enhance a molecule's ability to cross cell membranes and the blood-brain barrier, improving its absorption and distribution. [11][13]* Modulation of Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can alter the electronic landscape of a drug molecule, leading to stronger and more specific interactions with its biological target. [8][13]It can participate in favorable dipole-dipole or electrostatic interactions within a protein's binding pocket that are not possible with a non-polar methyl group. [13]
Part 4: Experimental and Computational Protocols
Validating and predicting the electronic effects of the CF₃ group is a routine task in chemical research. Below are representative protocols for experimental and computational analysis.
Protocol 1: Determination of pKa via Potentiometric Titration
This protocol describes a self-validating system for quantifying the increased acidity of a trifluoromethyl-substituted benzoic acid.
Objective: To determine the pKa of 4-(trifluoromethyl)benzoic acid and compare it to benzoic acid.
Methodology:
-
Preparation: Prepare 0.01 M aqueous solutions of both benzoic acid and 4-(trifluoromethyl)benzoic acid. Ensure complete dissolution, using a minimal amount of a co-solvent like ethanol if necessary, and record the exact concentrations.
-
Titrant: Prepare a standardized ~0.05 M solution of NaOH.
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Titration: a. Place 25.0 mL of the 4-(trifluoromethyl)benzoic acid solution in a beaker with a magnetic stir bar. b. Immerse the calibrated pH electrode in the solution. c. Add the NaOH titrant in small, precise increments (e.g., 0.10 mL). d. Record the pH after each addition, allowing the reading to stabilize. e. Continue the titration well past the equivalence point (indicated by a sharp jump in pH).
-
Repeat: Perform the same titration for the benzoic acid solution.
-
Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. b. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). c. Alternatively, determine the equivalence point from the first derivative of the titration curve (max value of ΔpH/ΔV). The volume at the half-equivalence point is half of this value.
Expected Outcome: The pKa value for 4-(trifluoromethyl)benzoic acid will be significantly lower than that of benzoic acid, quantitatively confirming the electron-withdrawing effect of the CF₃ group.
Protocol 2: In Silico Analysis via Quantum Chemical Calculations
This workflow outlines the use of Density Functional Theory (DFT) to visualize and quantify the electronic properties of trifluoromethylbenzene.
Caption: A typical workflow for computational analysis of electronic properties.
Methodology:
-
Molecule Building: Construct the trifluoromethylbenzene molecule in a molecular editor (e.g., GaussView, Avogadro). [14]2. Input File Generation: Set up a DFT calculation.
-
Method: A common functional like B3LYP is suitable.
-
Basis Set: Use a Pople-style basis set such as 6-311+G(d,p) for a good balance of accuracy and computational cost. [14]The inclusion of diffuse (+) and polarization (d,p) functions is important for electronegative atoms.
-
Calculation Type: Request a geometry optimization followed by a frequency calculation (Opt Freq) to ensure the structure is at a true energy minimum. Request population analysis (e.g., Pop=NPA) to obtain atomic charges. [14]3. Job Submission: Run the calculation using a quantum chemistry software package like Gaussian.
-
-
Analysis of Results:
-
Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This will show a region of high positive potential (blue) around the CF₃ group and the attached ring carbon, and a less electron-rich (more positive) potential over the entire ring compared to benzene.
-
Atomic Charges: Examine the Natural Population Analysis (NPA) or Mulliken charges. The results will show a significant positive charge on the carbon of the CF₃ group and a net withdrawal of charge from the ring carbons compared to unsubstituted benzene.
-
Orbital Energies: The HOMO and LUMO energies will be lower than those of benzene, reflecting the increased difficulty of both removing an electron (ionization potential) and adding an electron (electron affinity) due to the deactivating effect.
-
References
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An In-depth Technical Guide on the Safe Handling of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of a Modern Reagent
The molecule 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene represents a class of highly functionalized aromatic compounds that are instrumental in the advancement of pharmaceutical and material sciences. Its trifunctional nature offers synthetic chemists a versatile scaffold for building molecular complexity. However, the very features that make it synthetically attractive—the reactive benzylic bromide and the electron-perturbing trifluoromethyl group—also necessitate a sophisticated and rigorous approach to its handling and safety. This guide provides an in-depth, scientifically grounded framework for the safe utilization of this compound, moving beyond rote procedural lists to explain the chemical principles that underpin each safety recommendation.
Part 1: Molecular Profile and Hazard Analysis
A foundational understanding of the molecule's structure is paramount to anticipating its behavior and associated hazards.
-
The Trifluoromethyl Group (-CF₃): This moiety is a potent electron-withdrawing group, a property that enhances the metabolic stability and lipophilicity of drug candidates.[1] Its presence significantly influences the electronic character of the benzene ring, which can impact reactivity and biological interactions.[1][2] While the C-F bond is exceptionally strong, making the -CF₃ group itself generally inert, its powerful inductive effect can modulate the reactivity of other parts of the molecule.[3][4]
-
The Aryl Bromide (-Br): The bromine atom attached to the benzene ring is a key functional group for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5]
-
The Bromomethyl Group (-CH₂Br): This is the most reactive and hazardous feature of the molecule. As a benzylic bromide, it is a potent electrophile and an effective alkylating agent.[6] This reactivity makes it highly useful for introducing the 2-(trifluoromethyl)benzyl moiety into a target molecule.[6] However, this same reactivity is responsible for its primary hazards: it is a strong lachrymator and irritant.[7][8]
Hazard Identification
The primary hazards associated with this compound are acute and stem from the reactivity of the benzylic bromide group.
-
Acute Toxicity: It is a potent lachrymator, causing immediate and severe irritation to the eyes, mucous membranes, and respiratory system.[7][8] Contact can cause severe skin irritation and burns.[9][10] Inhalation can lead to respiratory tract irritation, coughing, and shortness of breath, with higher exposures potentially causing a dangerous buildup of fluid in the lungs (pulmonary edema).[9][11] Ingestion can cause chemical burns in the mouth and gastrointestinal tract.[11]
-
Reactivity Hazards:
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]
-
Decomposition: Thermal decomposition can produce poisonous and corrosive gases, including hydrogen bromide.[9][11]
-
Moisture Sensitivity: While not violently reactive with water, it is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis.[7]
-
Physicochemical Data Summary
| Property | Data |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol [6][13][14] |
| Appearance | White powder[6] |
| Boiling Point | ~72°C[6] |
| Melting Point | 34-35°C[6] |
| Flash Point | 83°C[6] |
Part 2: The Self-Validating Safety Protocol: A Step-by-Step Methodology
The following protocols are designed as a self-validating system. Each step is a checkpoint to ensure that the subsequent action can be performed safely.
Pre-Experiment Hazard Assessment and Control Plan
Before any work begins, a thorough hazard assessment is mandatory. This involves not only understanding the hazards of the primary reagent but also those of all other materials and the potential products of the reaction.
Caption: Pre-experiment risk assessment workflow.
Engineering and Administrative Controls
The first line of defense is to engineer out the hazard.
-
Work Area: All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to contain vapors and dust.[15]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[15]
-
Standard Operating Procedures (SOPs): Develop and follow a detailed, written SOP for the entire experimental process.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles during procedures with a high risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC.[15] Double-gloving is recommended. Inspect gloves for any signs of degradation before use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required. An apron made of a chemically resistant material like PVC should be worn for added protection.[15]
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with cartridges for organic vapors and acid gases must be available for emergency situations like a large spill.
Part 3: Experimental Workflow and Emergency Preparedness
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound from storage, prepare the work area inside the fume hood. Ensure all necessary equipment, including spill cleanup materials, is within arm's reach.
-
Equilibration: If the reagent is stored in a refrigerator, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the container.
-
Weighing and Transfer: Perform all weighing and transfers within the fume hood. Use a disposable weighing boat and clean any spills on the balance immediately with a damp cloth (to be disposed of as hazardous waste).
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid creating dust. If possible, use a powder funnel.
-
Post-Handling: After use, securely seal the container. Wipe down the exterior of the container and the work surface. Wash hands thoroughly with soap and water after removing gloves.[15] Contaminated lab coats should be laundered separately.[15]
Emergency Response Protocols
Caption: Emergency response flowchart for spills and personal exposure.
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[16] Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15][16] Seek immediate medical attention.
Part 4: Storage and Waste Management
-
Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[15][16] Keep away from incompatible materials.[15]
-
Waste Disposal: All waste materials, including empty containers, contaminated gloves, and spill cleanup debris, must be disposed of as hazardous waste in a properly labeled container.[16] Consult your institution's environmental health and safety department for specific disposal procedures.
References
- CymitQuimica. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene Safety Data Sheet.
- BenchChem. (2025). A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications.
- New Jersey Department of Health. (2000). Hazard Summary: Benzyl Bromide.
- Santa Cruz Biotechnology. (n.d.). Benzyl bromide Safety Data Sheet.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 1-Bromo-3,5-bis(trifluoromethyl)benzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775634, 1-Bromo-2-methyl-3-(trifluoromethyl)benzene.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: Benzyl bromide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123061, 1-(Bromomethyl)-3-(trifluoromethyl)benzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7498, Benzyl Bromide.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Benzyl bromide.
- Sigma-Aldrich. (2025). Safety Data Sheet: (2-Bromoethyl)benzene.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromobenzotrifluoride.
- Chemsrc. (2025). 1-(Bromomethyl)-3-(trifluoromethyl)benzene.
- BenchChem. (n.d.). Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications.
- Mátravölgyi, B. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)benzyl bromide.
- Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.
- FUJIFILM Wako Chemicals. (2023). Safety Data Sheet: 1-Bromo-4-(trifluoromethyl)benzene.
- Kyzer, J. L. (2021). Metabolism and Toxicity of Fluorine Compounds.
- BenchChem. (n.d.). Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis.
- MySkinRecipes. (n.d.). 1-Bromo-3-methyl-2-(trifluoromethyl)benzene.
- Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
- Nair, A. S., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53865962, 1-bromo-2-nitro-3-(trifluoromethyl)Benzene.
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A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Benzene Derivatives
Foreword: The Strategic Imperative of Trifluoromethylation in Modern Chemistry
To the discerning researcher, scientist, and drug development professional, the trifluoromethyl (CF₃) group is more than a mere substituent; it is a powerful tool for molecular design. Its unique electronic properties and steric profile confer remarkable advantages upon parent molecules, making the synthesis of trifluoromethylated benzene derivatives a cornerstone of modern medicinal and materials chemistry.[1][2] The strong electron-withdrawing nature of the CF₃ group, a consequence of the high electronegativity of fluorine, can significantly modulate the reactivity and biological activity of an aromatic ring.[3] Furthermore, the introduction of a trifluoromethyl group often enhances metabolic stability, increases lipophilicity, and can lead to improved binding affinity with biological targets.[1][4][5] These desirable characteristics have fueled the development of a diverse array of synthetic methodologies for the introduction of this crucial functional group. This guide provides an in-depth exploration of the core strategies for the synthesis of trifluoromethylated benzene derivatives, offering not just protocols, but the underlying scientific rationale to empower your research and development endeavors.
The Workhorse of Industry: Copper-Catalyzed Trifluoromethylation of Aryl Halides
Copper-catalyzed methods for the trifluoromethylation of aryl halides represent a robust and versatile approach, offering a cost-effective alternative to other transition-metal-catalyzed reactions. These methods are particularly effective for the transformation of aryl iodides and, in some cases, aryl bromides.[6]
Mechanistic Rationale: The Dance of Copper, Halides, and the CF₃ Group
The prevailing mechanism for the copper-catalyzed trifluoromethylation of aryl halides involves a catalytic cycle centered on a copper(I) species. The key steps are as follows:
-
Formation of the Active Trifluoromethylating Agent: The reaction is initiated by the formation of a copper(I)-trifluoromethyl species, often represented as "[CuCF₃]". This can be generated in situ from a variety of precursors.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate. This step is often the rate-limiting step and can be challenging for less reactive aryl bromides and chlorides.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired trifluoromethylated benzene derivative and regenerate the Cu(I) catalyst.
A plausible mechanistic pathway for the copper-catalyzed trifluoromethylation of an aryl iodide is depicted below.[4]
Caption: Proposed catalytic cycle for copper-catalyzed trifluoromethylation of aryl iodides.
Field-Proven Protocol: Trifluoromethylation of Aryl Iodides with an In-Situ Generated Trifluoromethylzinc Reagent
This protocol provides a reliable method for the trifluoromethylation of a range of aryl iodides under mild conditions.[4]
Materials:
-
Zinc powder (activated)
-
Trifluoromethyl iodide (CF₃I)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Aryl iodide
-
Argon atmosphere
Step-by-Step Methodology:
-
Preparation of the Trifluoromethylzinc Reagent: In a flame-dried flask under an argon atmosphere, suspend zinc powder (1.0 mmol) in DMPU (0.5 mL).
-
Introduce trifluoromethyl iodide (approx. 2.5 mmol) into the suspension at room temperature.
-
Stir the mixture for 2 hours at room temperature to allow for the in-situ formation of the trifluoromethylzinc reagent.
-
Catalytic Trifluoromethylation: To the freshly prepared reagent, add CuI (0.01 mmol, 2 mol%), 1,10-phenanthroline (0.01 mmol, 2 mol%), and the aryl iodide (0.5 mmol).
-
Stir the reaction mixture at 50°C for 24 hours.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance Data: A Comparative Overview
| Aryl Halide Substrate | Trifluoromethylating Agent | Catalyst System | Yield (%) | Reference |
| 4-Iodotoluene | in-situ Zn(CF₃)₂ | CuI / 1,10-phenanthroline | 85 | [4] |
| 1-Iodo-4-nitrobenzene | in-situ Zn(CF₃)₂ | CuI / 1,10-phenanthroline | 92 | [4] |
| 2-Iodothiophene | in-situ Zn(CF₃)₂ | CuI / 1,10-phenanthroline | 78 | [4] |
| 4-Bromobenzonitrile | MeO₂CCF₃ | CuI / 1,10-phenanthroline | 75 | [6] |
Harnessing the Power of Light: Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for the direct trifluoromethylation of arenes and heteroarenes.[4][7] This approach avoids the need for pre-functionalized starting materials, such as aryl halides, and often proceeds under mild reaction conditions.[4]
Mechanistic Rationale: A Radical Approach
The mechanism of photoredox-catalyzed trifluoromethylation hinges on the generation of a highly reactive trifluoromethyl radical (•CF₃). The general steps are as follows:
-
Photoexcitation: A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state.
-
Single-Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer with a suitable trifluoromethylating agent (e.g., triflyl chloride, CF₃SO₂Cl), generating a trifluoromethyl radical.
-
Radical Addition: The electrophilic trifluoromethyl radical adds to the electron-rich arene or heteroarene, forming a radical cation intermediate.
-
Oxidation and Deprotonation: The radical cation is oxidized by the photocatalyst, which has been regenerated in the catalytic cycle, to a cyclohexadienyl cation. Subsequent deprotonation yields the trifluoromethylated aromatic product.
Caption: Generalized mechanism for photoredox-catalyzed trifluoromethylation of arenes.
Field-Proven Protocol: Direct C-H Trifluoromethylation of an Arene
This protocol outlines a general procedure for the direct trifluoromethylation of unactivated arenes using a commercially available photocatalyst and a simple light source.[8]
Materials:
-
Arene
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
₂ or other suitable photocatalyst
-
Ascorbic acid (as a sacrificial reductant)
-
Acetonitrile (MeCN)
-
Visible light source (e.g., household compact fluorescent lamp)
Step-by-Step Methodology:
-
Reaction Setup: In a vial, dissolve the arene (1.0 mmol), the photocatalyst (1-2 mol%), and ascorbic acid (1.5 mmol) in acetonitrile.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Add trifluoromethanesulfonyl chloride (2.0 mmol) to the reaction mixture.
-
Irradiation: Place the vial approximately 5-10 cm from the visible light source and stir at room temperature.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Performance Data: A Glimpse into Substrate Scope
| Arene Substrate | Photocatalyst | Trifluoromethylating Agent | Yield (%) | Reference |
| Benzene | ₂ | CF₃SO₂Cl | 75 | [9] |
| Anisole | ₂ | CF₃SO₂Cl | 82 (ortho/para mixture) | [9] |
| Pyridine | [Ir(ppy)₃] | CF₃SO₂Cl | 65 | [9] |
| Thiophene | ₂ | CF₃SO₂Cl | 70 | [9] |
Electrophilic and Nucleophilic Trifluoromethylation: Complementary Strategies
Beyond metal-catalyzed and photoredox methods, direct electrophilic and nucleophilic trifluoromethylation reactions provide valuable and often complementary pathways to trifluoromethylated benzenes.
Electrophilic Trifluoromethylation: Taming the "Super-Halogen"
Electrophilic trifluoromethylating reagents, often referred to as "CF₃⁺" sources, are powerful tools for the functionalization of electron-rich aromatic and heteroaromatic compounds.[5] Among the most prominent of these are the hypervalent iodine reagents developed by Togni and Umemoto.[5][10]
-
Togni's Reagents: These are cyclic hypervalent iodine compounds that are relatively stable and easy to handle. They can trifluoromethylate a variety of nucleophiles, including arenes, often in the presence of a Lewis or Brønsted acid catalyst.[5]
-
Umemoto's Reagents: These are trifluoromethyl-dibenzothiophenium salts that also serve as effective electrophilic trifluoromethylating agents.[10]
The reaction of an electron-rich arene with an electrophilic trifluoromethylating reagent typically proceeds through a standard electrophilic aromatic substitution mechanism.
Nucleophilic Trifluoromethylation: The Power of the Trifluoromethyl Anion
The generation and use of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of aryl halides is another important strategy. A key challenge is the inherent instability of the CF₃⁻ anion. To overcome this, reagents have been developed that can deliver the trifluoromethyl group in a controlled manner.
-
Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane is a widely used and commercially available reagent for nucleophilic trifluoromethylation.[11][12] In the presence of a fluoride source (e.g., TBAF, CsF), TMSCF₃ generates a transient trifluoromethyl anion that can react with various electrophiles, including aryl halides.
The reaction of an aryl halide with the Ruppert-Prakash reagent typically requires a catalyst, often a copper or palladium complex, to facilitate the cross-coupling reaction.
Conclusion: A Forward Look
The synthesis of trifluoromethylated benzene derivatives is a dynamic and continuously evolving field. The methods outlined in this guide represent the current state-of-the-art, providing researchers with a powerful toolkit to access these valuable compounds. As the demand for novel pharmaceuticals and advanced materials continues to grow, the development of even more efficient, selective, and sustainable methods for trifluoromethylation will undoubtedly remain a key focus of chemical research. The principles and protocols detailed herein provide a solid foundation for innovation and discovery in this exciting area of synthetic chemistry.
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
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MacMillan Group, Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PubMed. [Link]
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Oishi, M., Kondo, H., & Amii, H. (2009). Copper-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 5, 16. [Link]
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Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Grushin, V. V. (2010). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. Angewandte Chemie International Edition, 49(10), 1754-1756. [Link]
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Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]
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ACS Publications. (2018). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. [Link]
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MDPI. (2022). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. [Link]
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ResearchGate. (2013). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. [Link]
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Ma, J.-A., & Cahard, D. (2004). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Journal of Fluorine Chemistry, 125(10), 1357-1361. [Link]
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ResearchGate. (2020). Synthesis and Application of [18F]Togni Reagent I: An Electrophilic 18F-Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. [Link]
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ResearchGate. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
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ResearchGate. (2013). ChemInform Abstract: Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis. [Link]
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ACS Publications. (2023). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene in Selective Nucleophilic Substitution
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene in nucleophilic substitution reactions. We delve into the compound's unique reactivity profile, highlighting the chemoselective functionalization of the benzylic bromide in the presence of the more inert aryl bromide. This guide offers field-tested protocols, mechanistic insights, and troubleshooting advice to enable the strategic synthesis of complex intermediates for drug discovery and materials science.
Introduction and Reactivity Profile
This compound is a valuable bifunctional building block in modern organic synthesis. Its utility stems from the pronounced difference in reactivity between its two carbon-bromine bonds.
-
Benzylic Bromide (-CH2Br): This site is highly activated towards nucleophilic substitution, primarily via an SN2 mechanism. The adjacent aromatic ring stabilizes the transition state, accelerating the displacement of the bromide ion by a wide range of nucleophiles.
-
Aryl Bromide (-Br): Covalently bonded to the sp²-hybridized carbon of the benzene ring, this bromide is significantly less reactive under nucleophilic substitution conditions. Its functionalization typically requires transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
This orthogonal reactivity allows for a stepwise, selective functionalization strategy. The benzylic position can be modified first, leaving the aryl bromide intact for subsequent transformations, making it a powerful scaffold for building molecular complexity. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group further influences the electronic properties of the aromatic ring, a feature that can be leveraged in downstream applications.
Core Application: Selective Sₙ2 Reaction at the Benzylic Position
The primary application of this reagent involves the selective substitution at the benzylic carbon. This reaction is robust and versatile, accommodating a variety of nucleophiles.
General Mechanism and Key Parameters
The reaction proceeds via a classic SN2 pathway. The nucleophile attacks the electrophilic methylene carbon (-CH₂-), leading to a backside displacement of the bromide ion.
Application Note & Protocol: Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Pharmaceutical Intermediates from 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Abstract
This document provides a detailed protocol for the synthesis of novel pharmaceutical intermediates based on the pyrazolo[3,4-d]pyrimidine scaffold. The synthesis originates from the versatile building block, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. We outline a reliable two-part synthetic sequence: first, the controlled hydrolysis of the nitrile group to the corresponding carboxamide, and second, the subsequent cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core. This scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities.[1][2] The protocols herein are designed for reproducibility and scalability, providing researchers with a robust methodology for accessing this important class of molecules for drug discovery and development programs.
Introduction: The Significance of the Pyrazole Scaffold
In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs.[1][3] The pyrazole ring system is a prime example of such a scaffold, forming the core of numerous approved pharmaceuticals and clinical candidates.[4][5][6] Its prevalence is due to its unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules.
Specifically, 5-aminopyrazole derivatives are key precursors for a multitude of bioactive compounds, including fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[6][7][8] These fused systems are bioisosteres of purines and have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][9]
This guide focuses on a synthetic route starting from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , a readily accessible precursor.[10][11][12] We will demonstrate its conversion into a key intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide , and its subsequent transformation into the valuable 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one scaffold.
Part 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
Principle & Mechanism
The conversion of a nitrile to a primary carboxamide is a classic hydrolysis reaction. The challenge lies in achieving controlled hydrolysis to stop at the amide stage without proceeding to the carboxylic acid.[13] This is typically accomplished under carefully managed pH and temperature conditions.[13][14] The mechanism involves the nucleophilic attack of water (or hydroxide) on the electrophilic carbon of the nitrile, followed by tautomerization of the resulting imidic acid intermediate to the more stable amide.[15] For this protocol, we employ a sulfuric acid-mediated hydrolysis, which provides sufficient activation of the nitrile group while allowing for the isolation of the amide product in high yield.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | ≥98% | Commercial Source | Starting Material |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | ACS Reagent Grade | Catalyst and Reagent |
| Deionized Water (H₂O) | High Purity | In-house | Solvent and Reagent |
| Sodium Bicarbonate (NaHCO₃) | ≥99% | ACS Reagent Grade | For neutralization |
| Ethanol (EtOH) | Anhydrous | ACS Reagent Grade | For recrystallization |
| Round-bottom flask, 250 mL | - | - | Reaction vessel |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Büchner funnel and filter paper | - | - | For product isolation |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.0 g, 50.7 mmol).
-
Reagent Addition: Carefully and slowly add concentrated sulfuric acid (25 mL) to the flask while stirring in an ice bath. The addition should be dropwise to control the exothermic reaction.
-
Causality Note: Concentrated H₂SO₄ acts as both a solvent and a catalyst. It protonates the nitrile nitrogen, significantly increasing the electrophilicity of the carbon atom and making it susceptible to nucleophilic attack by water.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / 50% Hexane).
-
Work-up - Quenching: Carefully pour the reaction mixture onto crushed ice (~150 g) in a large beaker with vigorous stirring. This step neutralizes the strong acid in a controlled manner and precipitates the product.
-
Neutralization & Isolation: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the slurry until the pH is neutral (pH ~7-8). The white precipitate of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide will form.
-
Trustworthiness Note: Ensuring complete neutralization is critical. An acidic pH will result in the protonated, more soluble form of the product, leading to lower yields.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL).
-
Drying & Characterization: Dry the product under vacuum at 60°C. The resulting white solid can be further purified by recrystallization from ethanol if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.
Part 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Principle & Rationale
This step involves an intramolecular cyclization reaction. The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide intermediate is heated with formic acid. The formic acid serves as a source of a one-carbon unit (a formyl group) that acylates the 5-amino group. The resulting N-formyl intermediate then undergoes a cyclodehydration reaction to form the stable, fused pyrazolo[3,4-d]pyrimidine ring system.[16] This reaction is a common and efficient method for constructing this valuable heterocyclic core.[9][16]
Workflow Visualization
Here is a diagram illustrating the complete synthetic pathway from the starting material to the final pharmaceutical intermediate.
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The Strategic deployment of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene in the Synthesis of Advanced Agrochemicals
Introduction: A Multifaceted Building Block for Modern Crop Protection
In the relentless pursuit of more effective and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern pesticide design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of active ingredients, often leading to a significant boost in biological efficacy.[1] 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene emerges as a highly versatile, yet underexplored, intermediate for the synthesis of next-generation agrochemicals. This trifunctional benzene ring, featuring a reactive benzylic bromide, a synthetically useful aryl bromide, and an activating trifluoromethyl group, offers a unique platform for the construction of complex and potent herbicidal, fungicidal, and insecticidal compounds.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will detail its preparation, delve into the selective reactivity of its two distinct bromine functionalities, and present detailed protocols for its application in the synthesis of key agrochemical substructures. The causality behind experimental choices will be elucidated, providing researchers with the foundational knowledge to innovate and adapt these methodologies for their specific research and development programs.
Synthesis of the Key Intermediate: this compound
The most direct and efficient route to this compound is through the free-radical bromination of the benzylic methyl group of its precursor, 1-bromo-2-methyl-3-(trifluoromethyl)benzene. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.[2] The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.[3][4]
Experimental Protocol: Free-Radical Bromination
Materials:
-
1-Bromo-2-methyl-3-(trifluoromethyl)benzene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (or another suitable inert solvent like chlorobenzene)
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a light source (e.g., a 250W lamp), dissolve 1-bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and irradiate with the light source to initiate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from hexane or by column chromatography on silica gel to yield this compound as a solid.
| Parameter | Value/Condition | Rationale |
| Starting Material | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | Commercially available precursor with the required substitution pattern. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine, minimizing side reactions. |
| Initiator | Benzoyl Peroxide / Light | Initiates the free-radical chain reaction. |
| Solvent | Carbon Tetrachloride | Inert solvent that is suitable for free-radical reactions. |
| Work-up | Aqueous wash | Removes water-soluble byproducts and unreacted reagents. |
| Purification | Recrystallization/Chromatography | To obtain the pure product. |
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start -> product [label="Free-Radical Bromination"]; reagents -> product; }
Caption: Synthesis of the target intermediate.
Strategic Applications in Agrochemical Synthesis: Harnessing the Dichotomy of the Bromine Moieties
The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is more suited for metal-catalyzed cross-coupling reactions. This allows for a stepwise and selective functionalization of the molecule, enabling the construction of diverse and complex agrochemical candidates.
Application 1: Nucleophilic Substitution at the Benzylic Position for the Synthesis of Herbicidal and Fungicidal Scaffolds
The C-Br bond at the benzylic position is significantly weaker and more polarized than the aryl C-Br bond, making the benzylic carbon an excellent electrophile for SN2 reactions.[5] This allows for the facile introduction of the 2-bromo-3-(trifluoromethyl)benzyl moiety into a wide range of molecules by reacting it with various nucleophiles. This strategy is particularly valuable for the synthesis of benzyl ethers and benzyl esters, which are prominent classes of herbicides and fungicides, respectively.
Benzyl ethers are a known class of herbicides. The Williamson ether synthesis, involving the reaction of an alkoxide or a phenoxide with a benzyl halide, is a common method for their preparation.[2]
Experimental Protocol: General Williamson Ether Synthesis
Materials:
-
This compound
-
A herbicidally active alcohol or phenol (e.g., a substituted phenol)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, DMF)
Procedure:
-
To a solution of the alcohol or phenol (1.0 eq) in the chosen solvent, add the base (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and stir for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
If DMF is used as the solvent, partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: Synthesis of a benzyl ether herbicide candidate.
Application 2: Metal-Catalyzed Cross-Coupling of the Aryl Bromide for Structural Elaboration
The aryl bromide moiety of this compound provides a handle for the formation of carbon-carbon or carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. This is a powerful strategy for introducing further structural diversity and fine-tuning the biological activity of the target agrochemical. The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and a boronic acid derivative, is a widely used and robust method.
Many modern fungicides incorporate a biaryl scaffold. A Suzuki coupling reaction can be envisioned as a key step in the synthesis of such compounds, where the aryl bromide of our intermediate is coupled with a suitable boronic acid. It is crucial to protect or have already reacted the more labile benzylic bromide before subjecting the molecule to the conditions of the cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
A derivative of this compound where the benzylic position has been functionalized (e.g., as an ether or ester)
-
A suitable aryl or heteroaryl boronic acid
-
A palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
A base (e.g., K2CO3, Cs2CO3)
-
A suitable solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
In a reaction vessel, combine the functionalized aryl bromide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to a temperature of 80-110°C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: Formation of a biaryl scaffold via Suzuki coupling.
Forward-Looking Application: Synthesis of Isoxazoline Insecticides
Isoxazoline and its derivatives are a critically important class of modern insecticides.[6][7] These compounds often feature a substituted phenyl group attached to the isoxazoline core. This compound is a promising building block for introducing a desirable trifluoromethylated benzyl moiety into such structures.
Proposed Multi-step Synthesis of an Isoxazoline Insecticide Candidate
A plausible, albeit hypothetical, synthetic route could involve the initial reaction of the benzylic bromide with a suitable nucleophile on a pre-formed isoxazoline ring, or the use of the aryl bromide in a cross-coupling reaction to attach the entire substituted benzene ring to the heterocyclic core. The following workflow illustrates a potential strategy.
Caption: Proposed synthetic workflow for an isoxazoline insecticide.
Conclusion: A Versatile Intermediate for Future Agrochemical Innovation
This compound represents a powerful and versatile building block for the synthesis of advanced agrochemicals. Its distinct bromine functionalities allow for selective and stepwise elaboration, providing a clear pathway to complex molecular architectures. The protocols and strategies outlined in this guide, while based on established chemical principles and analogous reactions, offer a solid foundation for researchers to explore the full potential of this promising intermediate. As the demand for more potent, selective, and sustainable crop protection solutions continues to grow, the strategic use of such multi-functional building blocks will be paramount in driving the next wave of agrochemical innovation.
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NINGBO INNO PHARMCHEM CO.,LTD. Boosting Agrochemical Efficacy: The Role of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. [Link]
-
Globe Thesis. (2022). Design,Synthesis And Insecticidal Activity Of Isoxazoline Derivatives. [Link]
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-
MySkinRecipes. 1-Bromo-3-methyl-2-(trifluoromethyl)benzene. [Link]
-
PubChem. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. [Link]
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
MDPI. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. [Link]
-
Westfield State University. Relative Rates of Radical Bromination Reactions. [Link]
-
PubMed. Isoxazoline: An Emerging Scaffold in Pesticide Discovery. [Link]
-
Pearson+. Show how free-radical halogenation might be used to synthesize. [Link]
-
BYJU'S. Mechanism of Free Radical Bromination. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Introduction: A Versatile Scaffold for Modern Synthesis
In the landscape of medicinal chemistry and materials science, fluorinated organic molecules hold a privileged position. The incorporation of fluorine or fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene is a uniquely valuable building block, engineered with distinct reactive centers that allow for precise, sequential molecular elaboration.
This guide provides an in-depth analysis and field-proven protocols for leveraging this substrate in palladium-catalyzed cross-coupling reactions.[4][5][6][7] The presence of two different carbon-bromine bonds—one at an sp²-hybridized aromatic carbon and the other at an sp³-hybridized benzylic carbon—presents a compelling opportunity for selective functionalization, a critical challenge in the synthesis of complex target molecules.
Strategic Analysis of Reactivity
The synthetic utility of this compound hinges on the differential reactivity of its two C-Br bonds. Understanding the electronic and steric factors is paramount for designing selective and high-yielding transformations.
-
C(sp²)-Br (Aryl Bromide): This bond is the primary site for classical palladium-catalyzed cross-coupling reactions. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the ortho-trifluoromethyl group. This polarization facilitates the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst.[8][9]
-
C(sp³)-Br (Benzylic Bromide): This bond is highly susceptible to nucleophilic substitution but is generally less reactive than the aryl bromide in palladium-catalyzed cross-coupling pathways.[10] While some conditions can activate C(sp³)-X bonds, standard cross-coupling protocols overwhelmingly favor the C(sp²)-Br site, providing a robust platform for chemoselective modifications.[11]
-
Steric Considerations: The 1,2,3-substitution pattern creates a sterically hindered environment around the aryl bromide. This necessitates the careful selection of palladium ligands. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and subsequent reductive elimination, overcoming the steric challenge while stabilizing the catalytic species.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, renowned for its mild conditions, exceptional functional group tolerance, and the use of stable, readily available boronic acid reagents.[12][13][14] It is the premier method for selectively forming a new C(sp²)-C(sp²) bond at position 1 of the title compound.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the C(sp²)-Br bond to a Pd(0) complex.[15][16] A base then activates the boronic acid to form a boronate species, which undergoes transmetalation with the palladium(II) complex. The final reductive elimination step forms the desired biaryl product and regenerates the Pd(0) catalyst.[5][7]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table outlines optimized conditions and predicted outcomes for the selective coupling at the C(sp²)-Br position, based on established results for structurally similar substrates.[11]
| Entry | Arylboronic Acid | Product | Catalyst System | Base / Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Phenylboronic acid | 2-(Bromomethyl)-3-(trifluoromethyl)-1,1'-biphenyl | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ / Toluene-H₂O | 80 | 90-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ / Toluene-H₂O | 80 | 92-97 |
| 3 | 3-Thienylboronic acid | 2-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)thiophene | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane-H₂O | 90 | 85-90 |
| 4 | 4-Acetylphenylboronic acid | 1-(4'-(Bromomethyl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene-H₂O | 100 | 88-93 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for the selective arylation at the C(sp²)-Br bond.
-
Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (Pd(OAc)₂, 0.002 equiv, 0.2 mol%) and Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.004 equiv, 0.4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene and water (e.g., 10:1 v/v ratio, ensuring the final concentration of the aryl bromide is ~0.3 M).
-
Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Experimental Workflow Diagram
Caption: A conceptual workflow for the dual functionalization of the substrate.
This two-step strategy enables the rapid construction of complex molecular libraries from a single, versatile starting material, making it an invaluable tool for drug discovery and development professionals.
References
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
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- Buchwald-Hartwig Amin
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- A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)
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- Buchwald–Hartwig amin
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central (PMC).
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated ortho-Bis-Electrophile
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, engage in hydrogen bonding, and modulate physicochemical properties such as solubility and lipophilicity.[1] The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, has become a cornerstone strategy in drug design. The CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the molecule.[2][3]
This guide focuses on a uniquely versatile and powerful building block: 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene . This reagent is an ortho-bis-electrophile, featuring two distinct reactive centers primed for sequential reactions. The highly reactive benzylic bromide facilitates initial substitution by a wide array of nucleophiles, while the adjacent aryl bromide, activated by the potent electron-withdrawing CF₃ group, is poised for a subsequent intramolecular cyclization. This pre-organized reactivity makes it an ideal precursor for the efficient, atom-economical construction of various fused heterocyclic systems of high value to pharmaceutical and agrochemical research.
This document provides detailed mechanistic insights and step-by-step protocols for leveraging this building block to synthesize key nitrogen, oxygen, and sulfur-containing heterocycles.
Section 1: Synthesis of Trifluoromethyl-Substituted Isoindolines
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse biological activities. The reaction of this compound with primary amines provides a direct route to this important heterocyclic system.
Mechanistic Rationale: A Two-Step, One-Pot Annulation
The synthesis proceeds via a sequential nucleophilic substitution pathway. The choice of reaction is dictated by the differential reactivity of the two electrophilic sites.
-
Initial S_N2 Reaction: The benzylic bromide is significantly more reactive than the aryl bromide towards nucleophilic attack. A primary amine (R-NH₂) will readily displace the benzylic bromide in a standard S_N2 reaction to form a secondary amine intermediate. This step is typically fast and occurs under mild conditions.
-
Intramolecular Buchwald-Hartwig Amination: The second step involves the cyclization of the secondary amine intermediate onto the aryl bromide. This C-N bond formation is an intramolecular Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. The use of a suitable palladium catalyst, a phosphine ligand, and a base is critical for efficient ring closure. The electron-withdrawing CF₃ group, while activating the ring for nucleophilic aromatic substitution, does not inhibit this catalytic cycle.
Sources
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene, a key building block in the pharmaceutical and agrochemical industries. The protocol details a robust and reproducible process centered on the free-radical bromination of 1-bromo-2-methyl-3-(trifluoromethyl)benzene. Emphasis is placed on process safety, reaction control, and analytical validation to ensure high yield and purity in an industrial setting.
Introduction
This compound is a critical chemical intermediate whose value is derived from its trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules, and its two distinct bromine-substituted carbons that allow for sequential and regioselective functionalization.[1][2] The primary synthetic route involves the Wohl-Ziegler reaction, a free-radical bromination of the benzylic methyl group of 1-bromo-2-methyl-3-(trifluoromethyl)benzene.[3][4]
Scaling this synthesis from the laboratory bench to an industrial reactor presents several challenges. These include controlling the exothermic nature of the reaction, preventing over-bromination to the dibromo- species, and ensuring the safe handling of hazardous reagents like N-bromosuccinimide (NBS) and radical initiators.[5] This guide provides a detailed protocol designed to address these challenges, ensuring a safe, efficient, and scalable manufacturing process.
Reaction Scheme
The synthesis proceeds via the free-radical bromination of the benzylic position of the starting material, 1-bromo-2-methyl-3-(trifluoromethyl)benzene.
Figure 1: Synthesis of this compound from 1-bromo-2-methyl-3-(trifluoromethyl)benzene using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).
Materials and Reagents
Successful and reproducible synthesis on a large scale is contingent on the quality of the raw materials. The following table outlines the required reagents and their specifications.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Grade | Key Supplier Notes |
| 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | 69902-83-6 | 239.03 | ≥98% | Starting material; purity is critical to avoid side reactions.[6] |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥99% | Reagent grade; should be stored in a cool, dry, dark place.[7] |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | ≥98% | Radical initiator; handle with care as it can decompose above 65°C.[8][9] |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | Anhydrous, ≥99.5% | Solvent; due to toxicity, consider alternative solvents like acetonitrile for greener processes.[10] |
| Sodium Metabisulfite (Na₂S₂O₅) | 7681-57-4 | 190.11 | Technical Grade | Used for quenching excess bromine.[11] |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Technical Grade | Aqueous solution for neutralization. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Technical Grade | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade | Drying agent. |
Detailed Synthesis Protocol
This protocol is designed for a 100 g scale synthesis and can be adapted for larger batches with appropriate engineering controls.
Equipment Setup
-
A 2 L, 5-neck, jacketed glass reactor equipped with:
-
Mechanical overhead stirrer with a glass or PTFE-coated impeller.
-
Reflux condenser connected to a gas scrubber containing a sodium thiosulfate or sodium bisulfite solution to neutralize evolved HBr and bromine vapors.[12][13]
-
Temperature probe (thermocouple).
-
Inert gas inlet (Nitrogen or Argon).
-
Solids addition funnel or powder dispenser.
-
Step-by-Step Procedure
-
Reactor Charging: Charge the reactor with 1-bromo-2-methyl-3-(trifluoromethyl)benzene (100 g, 0.418 mol) and carbon tetrachloride (1 L).
-
Inerting: Begin stirring and purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heating: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a circulating oil bath.
-
Reagent Addition: Once at a steady reflux, add N-bromosuccinimide (78.1 g, 0.439 mol, 1.05 eq) and AIBN (1.37 g, 8.36 mmol, 0.02 eq) in four equal portions every 20 minutes.
-
Causality Note: Portion-wise addition of NBS and AIBN is crucial to maintain a low concentration of bromine and radicals in the reaction mixture. This minimizes the formation of the over-brominated dibromomethyl impurity and helps control the reaction exotherm.[5]
-
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) every 30 minutes. The reaction is considered complete when the starting material is less than 2% of the total peak area.
-
Cooling: Once complete, cool the reaction mixture to room temperature (20-25°C). The succinimide byproduct will precipitate.
-
Filtration: Filter the reaction mixture to remove the precipitated succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride (2 x 50 mL).
-
Quenching: Transfer the filtrate to a separatory funnel. Slowly add a 10% aqueous solution of sodium metabisulfite until the orange/brown color of excess bromine dissipates.[11][14]
-
Aqueous Work-up:
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acidic byproducts.
-
Wash with brine (1 x 200 mL).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, stir for 20 minutes, and then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow to light brown oil.
-
Purification: The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.
Process Safety and Scale-Up Considerations
Scaling up this synthesis requires stringent safety protocols and careful consideration of process parameters.
| Parameter | Hazard/Challenge | Mitigation Strategy |
| Reagents | NBS: Corrosive, causes burns.[15][16] AIBN: Decomposes above 65°C, potentially explosive.[8] Trifluoromethylated Aromatics: Can be toxic and require careful handling.[17][18][19] | Wear appropriate PPE including chemical-resistant gloves, safety glasses, and a lab coat.[20][21] Handle AIBN in a well-ventilated area and avoid high temperatures.[9][22][23] |
| Reaction | Exothermicity: The radical bromination is exothermic and can lead to a runaway reaction if not controlled. | Use a jacketed reactor with precise temperature control. Ensure slow, portion-wise addition of reagents.[11] |
| Byproducts | HBr Gas: Corrosive and toxic gas is evolved during the reaction. | The reactor must be vented through a scrubber containing a caustic solution (e.g., NaOH or Na₂S₂O₃) to neutralize HBr.[13] |
| Solvent | Carbon Tetrachloride: Known carcinogen and environmentally hazardous. | Use in a closed system with proper ventilation. Consider replacing with a safer solvent like acetonitrile or PhCF₃.[4][10] |
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR | Spectra must be consistent with the structure of this compound. |
| Purity | GC-FID | ≥98.5% |
| Impurities | GC-MS | Starting Material: ≤1.0%Dibromo- species: ≤0.5% |
| Appearance | Visual | Colorless to pale yellow oil. |
Visualizations
Synthesis Workflow Diagram
The following diagram outlines the key steps in the manufacturing process, from raw material input to final product packaging.
Caption: In-process control logic for determining reaction completion.
References
-
Wikipedia. Azobisisobutyronitrile. [Link]
- Material Safety Data Sheet for N-Bromo Succinimide. [URL not available]
-
Suru Chemical. N bromosuccinimide safety data sheet. [Link]
-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]
-
HPMC Manufacturer. AIBN Initiator. [Link]
-
Aibn Initiator Best Features and Benefits Explained. [Link]
-
BIOLAR. 2,2'-Azobisisobutyronitrile (AIBN). [Link]
-
YouTube. Bromination part III - quench. [Link]
- Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]
-
Organic Syntheses Procedure. [Link]
-
PubChem. (Trifluoromethyl)benzene. [Link]
-
Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
Reddit. Safest way to conduct a reaction with bromine under reflux conditions. [Link]
-
ResearchGate. How to neutralize gaseous bromine?. [Link]
- Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. [URL not available]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
BYJU'S. Mechanism of Free Radical Bromination. [Link]
-
ACS Publications. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. [Link]
-
RSC Publishing. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. [Link]
- 1,3-Bis(trifluoromethyl)
-
PubChem. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. [Link]
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- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
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- 23. Aibn Initiator Best Features and Benefits Explained [qfperoxide.com]
Application Notes and Protocols for the Reaction of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene with Amines
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive technical guide details the reaction of 1-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene with amines, a critical transformation for the synthesis of novel trifluoromethyl-substituted isoindoline scaffolds. These structures are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a detailed analysis of the reaction mechanism, a step-by-step experimental protocol for a one-pot synthesis of 4-bromo-2-alkyl-7-(trifluoromethyl)isoindolines, a troubleshooting guide, and an overview of the potential applications of the resulting products in drug discovery.
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery. The isoindoline framework, a bicyclic amine, is a privileged scaffold found in a number of clinically used drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to modulate their biological activity and pharmacokinetic properties.[2][3][4] The -CF3 group is known for its high electronegativity and metabolic stability, which can significantly enhance the potency and bioavailability of a drug candidate.
This compound is a trifunctional synthetic building block that offers a versatile platform for the construction of novel isoindoline derivatives. The differential reactivity of the benzylic bromide and the aryl bromide moieties allows for a selective and stepwise functionalization. The highly reactive benzylic bromide is susceptible to nucleophilic substitution by primary amines, which can be followed by an intramolecular cyclization to furnish the desired isoindoline ring system. This application note provides a detailed protocol for this transformation, offering researchers a reliable method for the synthesis of 4-bromo-7-(trifluoromethyl)isoindoline derivatives.
Reaction Mechanism and Rationale
The reaction of this compound with a primary amine to form a 4-bromo-2-alkyl-7-(trifluoromethyl)isoindoline proceeds via a two-step sequence that can be conveniently performed in a one-pot fashion:
-
Intermolecular Nucleophilic Substitution (SN2): The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic benzylic carbon of the bromomethyl group. This is a classic SN2 reaction, which is favored for primary benzylic halides due to reduced steric hindrance.[3] The presence of a base is crucial to neutralize the hydrobromic acid (HBr) generated during this step, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Intramolecular Nucleophilic Substitution (Intramolecular SNAr or Buchwald-Hartwig-type amination): Following the initial N-alkylation, the newly formed secondary amine can undergo an intramolecular cyclization. While the aryl bromide is significantly less reactive than the benzylic bromide, under appropriate conditions (e.g., heating), the nucleophilic nitrogen can displace the aryl bromide to form the five-membered isoindoline ring. This cyclization can be viewed as an intramolecular nucleophilic aromatic substitution (SNAr) or, more likely under these conditions, a palladium-free intramolecular C-N coupling.
The strategic placement of the trifluoromethyl group ortho to the bromomethyl group can influence the reaction rate and selectivity through steric and electronic effects.
Caption: Reaction mechanism for the formation of 4-bromo-2-alkyl-7-(trifluoromethyl)isoindoline.
Physicochemical Properties of Starting Material
A thorough understanding of the properties of the starting material is essential for safe handling and successful reaction execution.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available for this specific isomer. Isomer 1-(bromomethyl)-2-(trifluoromethyl)benzene is 395-44-8. | [5] |
| Molecular Formula | C8H5Br2F3 | N/A |
| Molecular Weight | 317.93 g/mol | N/A |
| Appearance | Expected to be a solid or liquid at room temperature. | N/A |
| Boiling Point | Data not available. Isomer 1-(bromomethyl)-2-(trifluoromethyl)benzene has a boiling point of ~72°C. | [5] |
| Melting Point | Data not available. Isomer 1-(bromomethyl)-2-(trifluoromethyl)benzene has a melting point of 34-35°C. | [5] |
| Density | Data not available. Isomer 1-(bromomethyl)-2-(trifluoromethyl)benzene has a density of 1.571 g/cm³. | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, acetonitrile, THF, dichloromethane). | N/A |
Detailed Experimental Protocol: One-Pot Synthesis of 4-Bromo-2-benzyl-7-(trifluoromethyl)isoindoline
This protocol describes a general procedure for the reaction of this compound with benzylamine as a representative primary amine. This method can be adapted for other primary amines with minor modifications.
Materials and Reagents
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Step-by-Step Procedure
Caption: Experimental workflow for the one-pot synthesis of 4-bromo-2-benzyl-7-(trifluoromethyl)isoindoline.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Amine Addition: Stir the suspension at room temperature and add benzylamine (1.2 eq) dropwise over a period of 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-bromo-2-benzyl-7-(trifluoromethyl)isoindoline.
Expected Results and Characterization
The expected product is 4-bromo-2-benzyl-7-(trifluoromethyl)isoindoline. The structure and purity of the product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | - Inactive base (absorbed moisture).- Insufficient reaction temperature or time. | - Use freshly dried potassium carbonate.- Increase the reaction temperature to 100-110°C and/or extend the reaction time. |
| Formation of multiple products | - Over-alkylation of the amine (if a primary amine with multiple reactive sites is used).- Reaction of the aryl bromide under harsh conditions. | - Use a slight excess of the primary amine.- Avoid excessively high temperatures or prolonged reaction times to maintain selectivity for the benzylic bromide substitution. |
| Difficulty in product purification | - Co-elution of the product with starting materials or byproducts. | - Optimize the eluent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative purification method. |
Applications in Drug Discovery
The synthesized 4-bromo-7-(trifluoromethyl)isoindoline derivatives are valuable intermediates for the development of novel therapeutic agents. The trifluoromethyl group can enhance the pharmacological properties of a molecule, while the bromo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the rapid generation of a library of diverse compounds for biological screening.
Trifluoromethyl-substituted heterocyclic compounds have shown promise in a variety of therapeutic areas, including:
-
Oncology: As kinase inhibitors and modulators of other cancer-related targets.[1]
-
Neuroscience: For the treatment of neurodegenerative diseases and psychiatric disorders.
-
Infectious Diseases: As novel antibacterial and antiviral agents.[6][7]
The ability to readily synthesize these complex scaffolds is therefore of high importance to the drug discovery community.
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Amines are often corrosive and have strong odors; handle them in a fume hood.
-
DMF is a high-boiling point solvent and can be harmful if inhaled or absorbed through the skin.
References
- Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)
-
Synthesis of N-substituted Isoindolines. PubMed. (URL: [Link])
-
Synthesis of isoindolines. Organic Chemistry Portal. (URL: [Link])
-
Synthesis of trifluoromethyl-containing isoindolinones. ResearchGate. (URL: [Link])
-
A simple method for the synthesis of isoindoline derivatives. ResearchGate. (URL: [Link])
-
A New Synthesis of Benzo[f]isoindole-4,9-diones by Radical Alkylation and Bromomethylation of 1,4-Naphthoquinones. ResearchGate. (URL: [Link])
-
Aromatase Inhibitory Activity of Novel Tetrabromoisoindoline Derivatives. ResearchGate. (URL: [Link])
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. (URL: [Link])
-
Optimization of intramolecular cyclization reaction. ResearchGate. (URL: [Link])
- The Role of Trifluoromethylated Indoles in Modern Chemical Synthesis. (URL not available)
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (URL: [Link])
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])
-
One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines. PubMed. (URL: [Link])
-
Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. (URL: [Link])
- A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. (URL not available)
-
Visible light-induced intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides: efficient construction of 2-azaspiro[4.5]decanes. PubMed. (URL: [Link])
- Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. (URL not available)
-
Biological activities of isatin and its derivatives. PubMed. (URL: [Link])
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Application Notes & Protocols: 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene as a Versatile Building Block for Advanced Materials
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and organic chemists on the prospective synthesis and application of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. While this specific molecule is not extensively documented in prior literature, its unique trifunctional architecture—comprising a reactive benzylic bromide, a versatile aryl bromide, and a sterically and electronically influential trifluoromethyl group—positions it as a highly valuable, albeit novel, building block. We present detailed, scientifically grounded protocols for its synthesis and its subsequent use in the creation of functional polymers and materials for applications in organic electronics and advanced coatings. The methodologies are derived from established principles of organic chemistry and materials science, supported by authoritative references.
Introduction: A Building Block of Unique Potential
The quest for novel π-conjugated materials with tailored electronic and physical properties is a cornerstone of modern materials science. The design of the monomeric units is paramount to achieving desired outcomes in the final material, such as high charge carrier mobility, specific emission wavelengths, or enhanced stability. This compound is a uniquely promising, though underexplored, building block for several reasons:
-
Orthogonal Reactivity: The molecule possesses two distinct bromine functionalities with different reactivities. The aryl bromide (Csp²-Br) is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the formation of the polymer backbone.[1][2] The benzylic bromide (Csp³-Br) is a potent electrophile, susceptible to nucleophilic substitution, making it perfect for post-polymerization functionalization, cross-linking, or as an initiation site.[3][4]
-
Influence of the Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group and is known to enhance the thermal stability, chemical resistance, and solubility of materials in organic solvents.[5] In the context of organic electronics, it can lower the HOMO and LUMO energy levels of a conjugated system, which is crucial for tuning the electronic properties of organic semiconductors.[1][6] Its steric bulk can also disrupt intermolecular π-π stacking, which can be leveraged to control the morphology and solubility of polymers.[7]
-
Defined Regiochemistry: The ortho arrangement of the bromomethyl and trifluoromethyl groups relative to the aryl bromide creates a sterically defined environment. This can enforce specific torsional angles between repeating units in a polymer, influencing the planarity and, consequently, the electronic conjugation of the backbone.
This guide will first detail a plausible and robust synthetic protocol for this compound itself, followed by its application in the synthesis of a novel conjugated polymer.
Synthesis of this compound
The most direct route to the target molecule is via the free-radical bromination of the benzylic methyl group of a suitable precursor, 1-bromo-2-methyl-3-(trifluoromethyl)benzene. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.[4][8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule via free-radical bromination.
Detailed Experimental Protocol: Synthesis
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | 69902-83-6 | 239.03 | 10.0 g (41.8 mmol) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 7.8 g (43.9 mmol) |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.34 g (2.09 mmol) |
| Carbon Tetrachloride (CCl₄), anhydrous | 56-23-5 | 153.82 | 200 mL |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-methyl-3-(trifluoromethyl)benzene (10.0 g, 41.8 mmol), N-bromosuccinimide (7.8 g, 43.9 mmol, 1.05 eq), and anhydrous carbon tetrachloride (200 mL).
-
Causality: Carbon tetrachloride is a classic solvent for free-radical brominations as it is inert under the reaction conditions and its density allows for the easy separation of the succinimide byproduct.[8] Anhydrous conditions are crucial to prevent the hydrolysis of NBS.
-
-
Initiation: Add azobisisobutyronitrile (AIBN) (0.34 g, 2.09 mmol, 0.05 eq) to the mixture.
-
Causality: AIBN is a thermal radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromine radical chain reaction.[9]
-
-
Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Expertise Note: The reaction progress can often be visually monitored. As NBS is consumed, the denser succinimide will precipitate out of the solution.
-
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold CCl₄.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Causality: The bicarbonate wash neutralizes any residual HBr that may have formed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Application in Materials Science: Synthesis of a Conjugated Polymer
The bifunctional nature of the title compound allows for a two-stage polymerization strategy. Here, we propose the synthesis of a polyfluorene-based copolymer via a Suzuki polycondensation, which leverages the aryl bromide for backbone formation. The pendant bromomethyl group remains intact for potential post-polymerization modification.
Proposed Polymerization Scheme
Caption: Proposed synthesis of a conjugated copolymer via Suzuki polycondensation.
Detailed Experimental Protocol: Polymerization
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | (Synthesized) | 317.93 | 1.00 g (3.14 mmol) |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | 254755-24-3 | 546.52 | 1.72 g (3.14 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 72.6 mg (0.063 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.74 g (12.6 mmol) |
| Toluene, anhydrous | 108-88-3 | 92.14 | 40 mL |
| Degassed Deionized Water | 7732-18-5 | 18.02 | 10 mL |
| Phenylboronic Acid | 98-80-6 | 121.93 | 50 mg |
| Sodium diethyldithiocarbamate | 148-18-5 | 171.25 | 100 mg |
Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.00 g, 3.14 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.72 g, 3.14 mmol), and tetrakis(triphenylphosphine)palladium(0) (72.6 mg, 2 mol%).
-
Degassing: Seal the flask and subject it to three cycles of vacuum backfilling with argon to ensure an inert atmosphere.
-
Trustworthiness: The removal of oxygen is critical as Pd(0) catalysts are oxygen-sensitive, and oxygen can interfere with the catalytic cycle.
-
-
Solvent and Base Addition: Add anhydrous toluene (40 mL) and a degassed 2M aqueous solution of potassium carbonate (10 mL) via syringe.
-
Causality: A biphasic solvent system with a phase transfer catalyst (implicit in the palladium complex) is standard for Suzuki couplings, allowing the inorganic base to interact with the organic-soluble components.
-
-
Polymerization: Heat the mixture to 80 °C with vigorous stirring for 48 hours under a positive pressure of argon.
-
End-capping: After 48 hours, add phenylboronic acid (50 mg) to cap any remaining bromide end-groups and stir for an additional 4 hours. This step helps to control the molecular weight and improve the stability of the polymer.
-
Catalyst Removal: Cool the reaction to room temperature. Add a solution of sodium diethyldithiocarbamate (100 mg) in water and stir for 2 hours to quench the palladium catalyst by forming an insoluble complex.
-
Purification: Pour the reaction mixture into a rapidly stirring solution of methanol (500 mL). The polymer will precipitate. Collect the fibrous polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction sequentially with acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.
Expected Material Properties and Characterization
The resulting polymer is expected to be a soluble, film-forming material with interesting photophysical properties.
| Property | Expected Characteristics |
| Solubility | Good solubility in common organic solvents (chloroform, THF, toluene) due to the dioctyl chains on the fluorene unit and the trifluoromethyl group.[5] |
| Thermal Stability | High thermal stability (TGA decomposition temperature > 350 °C) is anticipated due to the aromatic backbone and the presence of the trifluoromethyl group. |
| Optical Properties (in solution) | Expected to exhibit strong absorption in the UV-Vis region (around 350-400 nm) and blue fluorescence, characteristic of polyfluorene-based polymers. The exact wavelengths will be influenced by the steric hindrance from the trifluoromethyl and bromomethyl groups. |
| Electrochemical Properties | The electron-withdrawing trifluoromethyl group is expected to lower the HOMO/LUMO energy levels compared to a non-substituted analogue, potentially improving air stability for n-type charge transport.[1] |
The polymer would be characterized by standard techniques such as ¹H NMR, Gel Permeation Chromatography (GPC), UV-Vis and Photoluminescence Spectroscopy, Cyclic Voltammetry (CV), and Thermogravimetric Analysis (TGA).
Conclusion and Future Outlook
This compound represents a building block with significant untapped potential in materials science. Its unique combination of reactive sites and an electron-withdrawing group offers a sophisticated tool for designing complex macromolecular architectures. The protocols detailed herein provide a robust starting point for the synthesis and polymerization of this molecule. The pendant bromomethyl group on the final polymer serves as a reactive handle for further functionalization, opening avenues for creating materials for chemical sensing, stimuli-responsive systems, or as cross-linkable layers in organic electronic devices.
References
- Google Patents. Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.
-
Chemistry Steps. Benzylic Bromination. Available at: [Link]
-
Master Organic Chemistry. Free Radical Bromination of Alkanes. Available at: [Link]
-
YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Available at: [Link]
-
Newcastle University ePrints. Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Available at: [Link]
-
Backbone Engineering of Monodisperse Conjugated Polymers via Integrated Iterative Binomial Synthesis - Knowledge UChicago. Available at: [Link]
-
ACS Publications. Harnessing a New Co-Host System and Low Concentration of New TADF Emitters Equipped with Trifluoromethyl- and Cyano-Substituted Benzene as Core for High-Efficiency Blue OLEDs. Available at: [Link]
-
PMC - NIH. Chalcogen-bridged coordination polymer for the photocatalytic activation of aryl halides. Available at: [Link]
-
PMC. Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. Available at: [Link]
-
Leveraging 1,3-Bis(trifluoromethyl)benzene for Advanced Materials Science. Available at: [Link]
-
Journal of Materials Chemistry A (RSC Publishing). Bifunctional conjugated polymer photocatalysts for visible light water oxidation and CO2 reduction: function- and site-selective hybridisation of Ru(ii) complex catalysts. Available at: [Link]
-
RWTH Publications. Organogermanes : synthesis and their application as orthogonal cross-coupling. Available at: [Link]
-
UA Campus Repository. Development and Mechanistic Studies of Photocatalytic Functionalization of Aryl Halides: From Red Light Photocatalysis to Chromoselective Bond Activation. Available at: [Link]
-
PubMed. Harnessing a New Co-Host System and Low Concentration of New TADF Emitters Equipped with Trifluoromethyl- and Cyano-Substituted Benzene as Core for High-Efficiency Blue OLEDs. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Available at: [Link]
Sources
- 1. Chalcogen-bridged coordination polymer for the photocatalytic activation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 3. innospk.com [innospk.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. 954123-46-7|1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 9. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
Topic: Strategic Derivatization of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene for Medicinal Chemistry Scaffolds
An Application Note and Protocol Guide from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group is particularly valued for its potent electronic and lipophilic contributions. This guide details the chemical profile and derivatization strategies for 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene, a versatile building block featuring two distinct and orthogonally reactive bromine centers. We present detailed protocols for the selective modification of both the benzylic and aryl bromide moieties, providing medicinal chemists with a robust toolkit for generating diverse molecular scaffolds. The causality behind experimental choices is explained, and all protocols are grounded in established, authoritative chemical literature.
Introduction: The Strategic Value of the Building Block
This compound is not merely a chemical intermediate; it is a carefully designed scaffold-generation tool. Its utility in medicinal chemistry is derived from three key features:
-
The Trifluoromethyl Group: This group acts as a powerful lipophilic electron-withdrawing substituent, capable of modulating the pKa of nearby functional groups and engaging in favorable interactions with biological targets. Its presence often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.
-
The Benzylic Bromide: This functional group is a potent electrophile, primed for S_N2 reactions. It serves as an ideal handle for introducing a wide variety of nucleophiles, including amines, phenols, thiols, and carboxylates, thereby enabling the exploration of vast chemical space.
-
The Aryl Bromide: Positioned on the aromatic ring, this bromine atom is unreactive towards typical nucleophiles but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, fundamental transformations in modern drug discovery.
The key to unlocking the potential of this molecule lies in understanding and exploiting the differential reactivity of its two bromine atoms.
Orthogonal Reactivity: A Chemist's Guide to Selectivity
The primary advantage of this reagent is the ability to functionalize one bromine atom while leaving the other intact for a subsequent transformation. This concept is known as orthogonal reactivity.
-
Benzylic Bromide (CH₂Br): Highly reactive towards nucleophiles under mild conditions (e.g., room temperature or gentle heating) due to the stability of the incipient benzylic carbocation in the transition state.
-
Aryl Bromide (Ar-Br): Generally inert to nucleophilic attack under standard conditions. Its functionalization requires the intervention of a transition metal catalyst (e.g., Palladium, Copper) to undergo oxidative addition and initiate a catalytic cycle.
This reactivity difference allows for a two-step derivatization strategy, as illustrated below.
Figure 1: Orthogonal derivatization workflow for the title compound.
Protocol I: Selective Functionalization of the Benzylic Bromide via S_N2 Substitution
This protocol details the reaction of the benzylic bromide with a nucleophile, in this case, a secondary amine, to form a tertiary benzylamine. This class of compounds is prevalent in centrally active drugs.
Reaction Scheme
This compound + Morpholine → 4-((2-Bromo-6-(trifluoromethyl)benzyl)morpholine)
Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 314 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the starting material in a suitable aprotic polar solvent, such as Acetonitrile (MeCN) or Dimethylformamide (DMF) (10 mL).
-
Base Addition: Add a non-nucleophilic base, such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq, e.g., 276 mg K₂CO₃, 2.0 mmol).
-
Nucleophile Addition: Add the nucleophile, Morpholine (1.2 eq, e.g., 105 µL, 1.2 mmol), dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water (20 mL).
-
Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Scientific Rationale & Troubleshooting
| Parameter | Recommended Choice | Rationale & Scientist's Notes |
| Solvent | MeCN or DMF | These polar aprotic solvents effectively solvate the cation of the base and promote the S_N2 mechanism without interfering with the reaction. |
| Base | K₂CO₃ (anhydrous) | A mild, inexpensive inorganic base sufficient to scavenge the HBr byproduct. Using a strong, nucleophilic base (e.g., NaOH) could lead to side reactions like elimination or hydrolysis of the bromide. |
| Temperature | Room Temperature | The benzylic bromide is highly activated. Elevated temperatures are usually unnecessary and may increase the risk of side reactions or decomposition. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. |
| Atmosphere | Inert (N₂ or Ar) | While not strictly required for all S_N2 reactions, it is good practice to prevent potential oxidation of sensitive nucleophiles or intermediates, ensuring reproducibility. |
Protocol II: Functionalization of the Aryl Bromide via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide with a boronic acid. This reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds in medicinal chemistry.
Reaction Scheme
Intermediate from Protocol I + Phenylboronic Acid → Desired Biaryl Product
Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide substrate (e.g., 4-((2-Bromo-6-(trifluoromethyl)benzyl)morpholine)) (1.0 eq), the boronic acid partner (e.g., Phenylboronic Acid) (1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq).
-
Catalyst/Ligand Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a Pd source and a ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 6 mol%).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with Ethyl Acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Scientific Rationale & Catalyst Selection
| Component | Recommended Choice | Rationale & Scientist's Notes |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Pd(PPh₃)₄ is a classic, reliable air-stable Pd(0) source suitable for many standard couplings. For more challenging substrates, a combination of a Pd source (Pd₂(dba)₃ ) and a specialized phosphine ligand (SPhos ) is used. Buchwald ligands like SPhos are electron-rich and bulky, which accelerates the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reactions. |
| Base | K₂CO₃ or Cs₂CO₃ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results for less reactive substrates. |
| Solvent | Dioxane/H₂O | The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane is an excellent solvent for the organic components. Crucially, the solvent must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry programs. By understanding the distinct reactivity profiles of its benzylic and aryl bromide moieties, researchers can employ selective, high-yielding protocols to rapidly generate libraries of complex molecules. The S_N2 and Suzuki-Miyaura reactions detailed herein represent foundational strategies for elaborating this scaffold, paving the way for the discovery of novel therapeutic agents.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in Modern Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Chemical Reviews URL: [Link]
-
Title: The Development of Efficient Catalysts for the Suzuki Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules Source: Journal of Fluorine Chemistry URL: [Link]
-
Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids Source: Journal of the American Chemical Society URL: [Link]
Experimental procedure for the N-alkylation of indoles with this compound
<
Abstract
The N-alkylation of indoles is a cornerstone transformation in synthetic organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive, field-tested protocol for the N-alkylation of indoles using benzyl bromide as a representative alkylating agent. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings, critical parameter optimization, and troubleshooting strategies to empower researchers in achieving high-yield, selective synthesis of N-benzylindoles.
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Modification of the indole nitrogen (N-1 position) through alkylation profoundly influences the molecule's steric and electronic properties, often leading to enhanced biological activity or modulated pharmacological profiles. The introduction of a benzyl group, in particular, is a common strategy in drug design to probe interactions with hydrophobic pockets in target proteins.
Classical methods for N-alkylation often involve a two-step process: deprotonation of the indole N-H by a strong base, followed by nucleophilic attack of the resulting indolate anion on an alkyl halide.[1][2] This seemingly straightforward SN2 reaction requires careful control of reaction conditions to ensure high regioselectivity and yield.
Mechanistic Considerations and Reagent Selection
The N-alkylation of indole proceeds via a classical SN2 mechanism. The first and most critical step is the deprotonation of the indole nitrogen. The indole N-H proton has a pKa of approximately 17 in DMSO, necessitating the use of a sufficiently strong base for complete deprotonation.[3]
The Role of the Base and Solvent System
The choice of base and solvent is paramount for achieving selective N-alkylation over competing C-3 alkylation.[4]
-
Base Selection: Strong bases are required to generate the indolate anion. Sodium hydride (NaH) is a common and highly effective choice.[5][6] It irreversibly deprotonates the indole, producing hydrogen gas as the only byproduct. Other bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can also be used, often in polar aprotic solvents like DMSO or DMF.[7][8]
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.[5][9] These solvents effectively solvate the cation of the base (e.g., Na⁺), leaving a "naked," highly nucleophilic indolate anion.[4] DMF, in particular, is known to promote N-alkylation and can accelerate SN2 reactions.[5][10]
The combination of a strong base like NaH in a polar aprotic solvent like DMF is a robust system for favoring the formation of the thermodynamically stable N-alkylated product.[4][5]
The Alkylating Agent
Benzyl bromide is a reactive electrophile well-suited for this transformation. As a primary benzylic halide, it readily participates in SN2 reactions.[11] It is crucial to use a high-purity grade of benzyl bromide, as impurities can lead to side reactions and lower yields.[7]
General Reaction Scheme
The overall transformation is depicted below:
Caption: General scheme for the N-alkylation of indole.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-1H-indole
This protocol provides a reliable method for the synthesis of 1-benzyl-1H-indole, adapted from established procedures.[5][7]
Materials and Equipment
-
Reagents:
-
Indole (commercial grade is satisfactory)[7]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (reagent grade)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Step-by-Step Procedure
Caption: Step-by-step workflow for the N-benzylation of indole.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approx. 0.2–0.4 M concentration relative to indole). Stir the mixture at room temperature until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) in small portions.
-
Causality Note: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and the evolution of hydrogen gas.[9]
-
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The mixture typically becomes turbid or forms a thick slurry.[6]
-
Alkylation: Re-cool the mixture to 0 °C. Add benzyl bromide (1.1 eq.) dropwise via syringe.
-
Causality Note: Dropwise addition of the electrophile at low temperature helps to dissipate the heat from the exothermic SN2 reaction, minimizing potential side reactions.[7]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[4]
-
Causality Note: This step safely neutralizes any unreacted sodium hydride.
-
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x volumes) and then with brine (1 x volume).
-
Causality Note: The water wash removes the highly polar DMF, while the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-benzyl-1H-indole.
Characterization
The final product, 1-benzyl-1H-indole, is a solid with a melting point of 42-43°C.[7]
-
¹H NMR (in CDCl₃): Key signals include a singlet for the benzylic protons (CH₂) around δ 5.2-5.3 ppm and multiplets for the aromatic protons.[7][12]
-
Expected Yield: Under optimized conditions, yields typically range from 85% to 97%.[7][9]
Reaction Optimization and Substrate Scope
The presented protocol is robust and generally applicable. However, for different substituted indoles or alkylating agents, some optimization may be necessary.
| Substrate Type | Base | Solvent | Temperature (°C) | Key Considerations & Outcome |
| Indole | NaH | DMF | 0 to RT | The standard, high-yielding condition for selective N-alkylation.[5] |
| Indole | KOH | DMSO | RT | A strong alternative to NaH, often giving excellent yields.[7] |
| Indole-3-carbaldehyde | K₂CO₃ | DMF | Reflux | Weaker bases can be effective for indoles with electron-withdrawing groups.[8] |
| 2,3-Dimethylindole | NaH | DMF | RT | Steric hindrance at C-2 and C-3 further favors N-alkylation. C-3 alkylation can still be a minor side product if deprotonation is incomplete.[5] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive NaH (hydrolyzed).2. "Wet" solvent or reagents.3. Insufficient reaction time/temperature. | 1. Use fresh NaH from a newly opened container.2. Ensure use of anhydrous solvents and dry glassware under an inert atmosphere.[3]3. Allow the reaction to stir longer or gently heat (e.g., to 40-50 °C). |
| Mixture of N- and C-3 Alkylation | 1. Incomplete deprotonation of indole.2. Use of a less polar solvent (e.g., pure THF). | 1. Ensure sufficient equivalents of a strong base (NaH) are used.2. Use DMF or a THF/DMF mixture to favor N-alkylation.[4][5] |
| Low Yield after Work-up | 1. Incomplete extraction of the product.2. Product loss during purification. | 1. Perform additional extractions from the aqueous layer.2. Ensure proper column chromatography technique. |
Conclusion
The N-alkylation of indoles using a strong base in a polar aprotic solvent is a reliable and high-yielding method for accessing a diverse range of N-substituted indole derivatives. The protocol detailed herein for the synthesis of 1-benzyl-1H-indole serves as a robust template for researchers. By understanding the mechanistic principles and paying close attention to the critical experimental parameters—namely the choice of base, solvent, and temperature—scientists can confidently and efficiently synthesize these valuable building blocks for applications in drug discovery and materials science.
References
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. DOI: 10.15227/orgsyn.054.0058.
-
Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances.
-
BenchChem. (2025). Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Technical Support Center.
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
BenchChem. (2025). Selective N-Alkylation of Indoles. Technical Support Center.
-
Ghorbani-Vaghei, R., & Amiri, M. (2020). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances.
-
Ball, M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9773-9780.
-
Pardasani, R. T., & Pardasani, P. (2008). N, N-Dimethylformamide: An overview of its synthetic applications. Arkivoc, (i), 1-39.
-
Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), 11(1).
-
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?.
-
PubChem. (2025). 1-Benzylindole. National Center for Biotechnology Information.
-
Chem Help ASAP. (2019, November 19). In the chemical literature: N-alkylation of an indole [Video]. YouTube.
-
Cee, V., & Erlanson, D. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10, 1302-1308.
-
Shieh, W.-C., et al. (2004). N-alkylation of indole derivatives. U.S. Patent No. 7,067,676 B2.
-
Wang, L., et al. (2019). N-Alkylation of N-H Compounds in N, N-Dimethylformamide Dialkyl Acetal. Chinese Journal of Organic Chemistry, 39(8), 2311-2318.
-
Gribble, G. W. (1977). N-ALKYLINDOLES: HEXAMETHYLPHOSPHORIC TRIAMIDE AS SOLVENT. Organic Syntheses, 56, 101. DOI: 10.15227/orgsyn.056.0101.
-
Shieh, W.-C., et al. (2004). N-alkylation of indole derivatives. U.S. Patent Application No. 10/620,625.
-
Hopkins, B. T., & Wolfe, J. P. (2014). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 53(45), 12240-12244.
-
Giles, P. R., et al. (2003). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 7(5), 636-639.
-
BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. Technical Support Center.
-
Gribble, G. W. (2010). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 15(5), 3313-3347.
-
Williams, J. M., et al. (2018). Process for n-alkylation of indoles. U.S. Patent No. 3,012,040 A.
-
ChemWhat. (2023). What are the various roles of N,N-Dimethylformamide (DMF) in organic synthesis?.
-
Zook, H. D., et al. (1955). Specific Solvent Effects in the Alkylation of Enolate Anions. III. Preparative Alkylations in Dimethylformamide. Journal of the American Chemical Society, 77(23), 6229-6231.
-
Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett.
-
Giles, P. R., et al. (2003). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 7(5), 636-639.
-
Wang, C., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28247-28250.
-
Stütz, P., & Stadler, P. A. (1977). 3-BENZOYLINDOLE. Organic Syntheses, 56, 8. DOI: 10.15227/orgsyn.056.0008.
-
Williams, J. H. (1961). Process for n-alkylation of indoles. U.S. Patent No. 3,012,040.
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- 8. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
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- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical fluorinated building block.[1] We will delve into the nuances of its synthesis via benzylic bromination, moving beyond a simple protocol to provide actionable insights for yield optimization and troubleshooting.
The target molecule is synthesized by the selective free-radical bromination of the benzylic methyl group of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. The primary method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source.[2] This method is favored for its selectivity, as it maintains a low concentration of molecular bromine (Br₂), thereby minimizing competitive and undesired electrophilic aromatic substitution on the benzene ring.[3][4]
The Core Reaction: Understanding the Wohl-Ziegler Mechanism
The reaction proceeds via a free-radical chain mechanism. The stability of the benzylic radical intermediate is a key factor driving the reaction's regioselectivity.[5][6] The electron-withdrawing trifluoromethyl group on the ring helps to slightly deactivate the aromatic system, further discouraging electrophilic attack and favoring the radical pathway at the benzylic position.
The mechanism can be broken down into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) or by UV light, which then generates a bromine radical (Br•) from NBS.
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired product and a new bromine radical, which continues the chain.[3][5][7]
-
Termination: The reaction concludes when radicals combine to form stable, non-radical species.
Experimental Protocol & Reagent Guide
This protocol is a generalized procedure. Optimization of temperature, reaction time, and solvent may be required based on laboratory-specific conditions.
Table 1: Reagent Stoichiometry
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | 944268-56-8 | 239.03 | 1.0 | 2.39 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 - 1.1 | 1.96 g (1.1 eq) |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.02 - 0.05 | 41 mg (0.025 eq) |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | 56-23-5 | 153.82 | - | 50 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq) and the chosen solvent (e.g., CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) and the radical initiator, AIBN (0.02-0.05 eq). Note: Using a slight excess of NBS is common, but a large excess increases the risk of over-bromination.[8]
-
Reaction Execution: Heat the mixture to reflux (for CCl₄, approx. 77°C). The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical mobile phase for TLC is a hexane/ethyl acetate mixture. The reaction is complete upon the consumption of the starting material, which typically takes 2-6 hours.
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. A solid (succinimide) may precipitate. Cool further in an ice bath.
-
Work-up - Part 1 (Filtration): Filter the cooled mixture to remove the bulk of the succinimide byproduct. Wash the collected solid with a small amount of cold solvent.
-
Work-up - Part 2 (Aqueous Wash): Transfer the filtrate to a separatory funnel.
-
Quench Excess NBS: Wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any remaining NBS.[9][10]
-
Remove Succinimide: Wash with deionized water (2x) and then with brine (1x). A wash with dilute sodium bicarbonate can also be effective as it deprotonates the succinimide, increasing its water solubility.[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a non-polar eluent system (e.g., gradients of hexane/ethyl acetate) or by recrystallization if the product is a solid.[8][10]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction shows very low conversion of the starting material. What went wrong?
A: This is a common issue often related to reaction initiation.
-
Cause 1: Inactive Initiator. Radical initiators like AIBN and benzoyl peroxide have limited shelf lives and can decompose.
-
Solution: Use a fresh batch of the initiator. Ensure it has been stored correctly (typically refrigerated).[8]
-
-
Cause 2: Insufficient Energy. The reaction requires energy (heat or light) to initiate the homolytic cleavage of the initiator.
-
Solution: Ensure your reaction mixture is reaching and maintaining the appropriate reflux temperature for the solvent used. For photochemical initiation, ensure the lamp is functional and of the correct wavelength.
-
-
Cause 3: Poor Quality NBS. Impure NBS can sometimes lead to unreliable results.
-
Solution: While crude NBS can be effective, if you suspect it's the issue, purify it by recrystallization from hot water.[2]
-
Q: I've formed a significant amount of the dibrominated product, 1-Bromo-2-(dibromomethyl)-3-(trifluoromethyl)benzene. How can I avoid this?
A: The formation of over-brominated products is a direct result of the desired product reacting further with NBS.[11]
-
Cause 1: Incorrect Stoichiometry. Using a large excess of NBS (>1.2 equivalents) will almost certainly lead to dibromination.
-
Solution: Use a molar ratio of NBS to the starting material that is close to 1:1, typically between 1.05 and 1.1 equivalents. This provides a slight excess to drive the reaction to completion without promoting side reactions.[8]
-
-
Cause 2: Prolonged Reaction Time. Allowing the reaction to proceed long after the starting material has been consumed increases the probability of the product being brominated.
-
Solution: Carefully monitor the reaction's progress by TLC or GC. Stop the reaction (by cooling it down) as soon as the starting material is no longer visible.
-
Q: My final product is contaminated with succinimide, and it's difficult to remove by column chromatography. What are the best purification strategies?
A: Succinimide is the primary byproduct of NBS and its removal is a critical purification challenge due to its polarity.[9][10]
-
Cause: Inefficient Aqueous Work-up. Succinimide has moderate water solubility, and a simple single wash may not be sufficient.
-
Solution 1 (Enhanced Washing): Perform multiple washes with deionized water. A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution is highly effective, as it deprotonates the succinimide (pKa ~9.6), forming a much more water-soluble salt.[9]
-
Solution 2 (Precipitation/Filtration): Succinimide is poorly soluble in non-polar solvents like hexane or carbon tetrachloride.[9] After concentrating the reaction mixture slightly, adding a non-polar solvent can cause the succinimide to precipitate, allowing for its removal by filtration before column chromatography.
-
Solution 3 (Chromatography Adjustment): If co-elution is still an issue, try modifying your eluent system. A less polar solvent system may improve separation. Alternatively, a pre-wash of the crude material on a short silica plug can remove the bulk of the succinimide before the main purification column.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are used because they facilitate the radical pathway.[2] However, due to the toxicity of CCl₄, solvents like acetonitrile or even supercritical carbon dioxide are being used as effective and more environmentally benign alternatives.[8][12]
Q2: Can I use molecular bromine (Br₂) instead of NBS? A2: While technically possible, using Br₂ for benzylic bromination is not recommended. It often leads to a mixture of products, including significant amounts of electrophilic aromatic substitution, because it is difficult to maintain the very low bromine concentration required for radical pathway selectivity.[3][4] NBS is superior as it generates Br₂ in situ at a controlled, low concentration.[5]
Q3: My product is sensitive to base. How can I remove succinimide without using sodium bicarbonate? A3: If your product contains base-labile functional groups (e.g., esters), avoid basic washes. In this case, rely on repeated washes with deionized water and brine to gradually remove the succinimide.[9] The precipitation/filtration method described in the troubleshooting guide would also be a valuable, non-basic alternative.
Q4: How critical is it to exclude light and moisture from the reaction? A4: The reaction should be protected from moisture as NBS can react with water. While the reaction can be initiated by UV light, if you are using a chemical initiator like AIBN or BPO, it is often best to exclude ambient light by covering the flask with aluminum foil. This prevents unwanted photochemical side reactions and ensures initiation is controlled solely by temperature.[13]
References
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
LookChem. (n.d.). Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. Retrieved from [Link]
- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society.
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the chemo- selective switch: Benzylic sp 3 vs. aromatic sp 2 CÀH functiona- lization. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-3-methyl-2-(trifluoromethyl)benzene. Retrieved from [Link]
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.
-
PubChem. (n.d.). 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. Retrieved from [Link]
-
Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 11: Free Radical Substitution and Addition Reactions. Retrieved from [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Purification of crude 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene by column chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. The unique substitution pattern of this molecule—featuring two different bromine-containing functional groups and a strongly electron-withdrawing trifluoromethyl group—presents specific challenges in purification. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to empower you to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Depending on the synthetic route (e.g., radical bromination of 1-bromo-2-methyl-3-(trifluoromethyl)benzene), your crude product may contain several impurities:
-
Unreacted Starting Material: 1-bromo-2-methyl-3-(trifluoromethyl)benzene.
-
Over-brominated Byproduct: 1-Bromo-2-(dibromomethyl)-3-(trifluoromethyl)benzene.
-
Constitutional Isomers: Bromination at other positions on the benzene ring, although less likely due to the directing effects of the substituents.
-
Residual Brominating Agent: Such as N-Bromosuccinimide (NBS) or its byproducts (e.g., succinimide).
-
Radical Initiator Residues: For example, benzoyl peroxide or AIBN decomposition products.
-
Solvent Residues: Solvents used in the reaction or work-up[1].
Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: this compound contains a reactive benzylic bromide, which can be susceptible to degradation on standard silica gel. Silica gel is inherently slightly acidic and can catalyze hydrolysis (if water is present in the solvent) or elimination reactions[1].
-
Mechanism of Degradation: The acidic silanol groups (Si-OH) on the silica surface can protonate the bromine atom of the benzylic bromide, making it a better leaving group. A nucleophile (like water or another molecule of your compound) can then attack the benzylic carbon.
-
Prevention Strategies:
-
Use Neutralized or Deactivated Silica Gel: You can prepare this by washing the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (Et₃N), in your eluent, and then re-equilibrating with the mobile phase[1]. A 0.1-1% Et₃N concentration in the mobile phase is often sufficient.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds[2].
-
Minimize Residence Time: Use flash chromatography with positive pressure to push the compound through the column more quickly, reducing its contact time with the stationary phase.
-
Q3: How do I select the optimal mobile phase (eluent) for my separation?
A3: The key is to find a solvent system that provides a good separation between your desired product and its major impurities. This is best achieved through preliminary Thin-Layer Chromatography (TLC) analysis.
-
Start with a Non-polar System: A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane[3].
-
Target an Optimal Rf Value: Aim for an Rf value for your target compound in the range of 0.25-0.40 on the TLC plate[2]. This typically translates well to good separation on a column. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front[4][5][6][7][8].
-
Adjust Polarity:
-
If the Rf is too low (compound is not moving), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
If the Rf is too high (compound moves with the solvent front), decrease the polarity (e.g., increase the percentage of hexanes).
-
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite) before being loaded onto the column[9][10].
-
When to Use It: This method is highly recommended when your crude product has poor solubility in the chosen mobile phase[9]. Dissolving the sample in a strong, polar solvent and loading it directly (wet loading) can lead to poor separation, as the strong solvent will carry the compound down the column in a diffuse band.
-
How it Works: By adsorbing the compound onto silica, it is introduced to the column in a concentrated, solid-state band, leading to much sharper bands and better resolution during elution.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | 1. Inappropriate Mobile Phase: The polarity of the eluent is too high, causing all components to move too quickly.[11] 2. Column Overloading: Too much crude sample was loaded relative to the amount of silica gel. 3. Poor Column Packing: Channels or cracks in the silica bed are causing uneven solvent flow. 4. Sample loaded in too much solvent or a solvent that is too polar. [9] | 1. Re-optimize Mobile Phase with TLC: Find a solvent system that gives a larger ΔRf between your product and impurities. Consider using a different solvent system (e.g., Toluene/Hexanes). 2. Reduce Sample Load: A general rule is a 1:30 to 1:100 ratio of crude sample to silica gel by weight. 3. Repack the Column: Ensure a homogenous, bubble-free slurry and uniform packing. Use the "wet packing" method for better results.[10] 4. Use the Dry Loading Technique: Pre-adsorb your sample onto silica gel.[9] |
| Compound Will Not Elute | 1. Mobile Phase is Not Polar Enough: The solvent system lacks the strength to displace the compound from the silica gel. 2. Irreversible Adsorption/Decomposition: The compound is highly polar or is reacting with the acidic silica gel and getting stuck at the origin.[2] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (gradient elution). If using 5% Ethyl Acetate/Hexanes, try increasing to 10%, 20%, etc.[12] 2. Check for Decomposition: Run a 2D TLC to check for stability on silica. If it is unstable, use deactivated silica gel or switch to alumina.[2] |
| Streaking/Tailing on Column | 1. Acidic Compound on Acidic Silica: If any acidic impurities are present, they can tail. 2. Compound Degradation: The "streak" is a continuous trail of a decomposing product.[1] 3. Sample Insolubility: The compound is precipitating at the top of the column as the more polar loading solvent diffuses into the less polar mobile phase.[11] | 1. Neutralize the System: Add 0.1-1% triethylamine or acetic acid to the mobile phase to suppress ionization of basic or acidic compounds, respectively. 2. Use Deactivated Silica: This minimizes acid-catalyzed degradation.[1] 3. Ensure Solubility: Use the dry loading method or ensure the sample is fully dissolved in the initial mobile phase before starting elution. |
| TLC shows good separation, but the column does not. | 1. Different Silica Gel: The silica gel used for the column may have a different activity or particle size than the TLC plate. 2. Overloading Effect: The TLC plate was spotted with a very dilute solution, while the column is run under concentrated conditions, which can alter separation behavior.[11] 3. Thermal Effects: The heat generated from the solvent adsorbing onto dry-packed silica can alter separation.[11] | 1. Use the Same Batch: If possible, use silica from the same manufacturer for both TLC and column. 2. Load Less Sample: Reduce the amount of crude material on the column. 3. Use Wet Packing: Packing the column with a slurry of silica in the mobile phase dissipates heat and ensures a more uniform stationary phase.[10] |
Visualized Workflows and Concepts
Purification Workflow Diagram
This diagram outlines the complete process from crude product to isolated, pure compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. How to Calculate the Rf in Chromatography - Oreate AI Blog [oreateai.com]
- 5. Retention Factor in Chromatography | Overview & Formula - Lesson | Study.com [study.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. mastelf.com [mastelf.com]
- 8. byjus.com [byjus.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Methyl-3-(trifluoromethyl)bromobenzene
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the electrophilic bromination of 2-methyl-3-(trifluoromethyl)bromobenzene. The unique substitution pattern of this substrate presents significant challenges in controlling regioselectivity and preventing unwanted side reactions. This guide is designed to explain the causality behind these challenges and provide actionable, field-proven solutions.
Section 1: Understanding the Core Reaction: Regioselectivity and Reactivity
The primary challenge in the bromination of this substrate lies in the conflicting directing effects of the three existing substituents on the aromatic ring. Understanding these influences is the first step in troubleshooting and optimizing your reaction.
Q1: What are the expected major and minor products of this bromination, and why?
A1: The regiochemical outcome is determined by the interplay between the electronic and steric effects of the methyl (-CH3), bromo (-Br), and trifluoromethyl (-CF3) groups.
-
Activating Group (Ortho-, Para-directing): The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect.[1] It will direct the incoming electrophile (Br+) to positions 4 and 6.
-
Deactivating Groups (Ortho-, Para-directing): The bromo group is a deactivating, ortho-, para-director. Its strong electron-withdrawing inductive effect deactivates the ring, but its lone pairs can stabilize the carbocation intermediate (arenium ion) at the ortho and para positions through resonance.[2] It directs towards position 5 (the para position is blocked).
-
Deactivating Group (Meta-directing): The trifluoromethyl group is a powerful deactivating, meta-director due to its strong electron-withdrawing inductive effect.[2][3][4] It directs towards position 5.
Synthesis of Effects: In electrophilic aromatic substitution, activating groups generally control the regioselectivity.[1] Therefore, the methyl group is the dominant directing group. It directs ortho and para to itself.
-
Attack at C6 (para to -CH3): This position is electronically favored by the activating methyl group and is sterically accessible.
-
Attack at C4 (ortho to -CH3): This position is also electronically favored by the methyl group but is significantly more sterically hindered, being flanked by the -CF3 and -Br groups.
-
Attack at C5 (meta to -CH3): This position is favored by both the -CF3 and -Br groups. While electronically disfavored by the strongest activating group, the deactivation of the rest of the ring makes this a potential, albeit likely minor, product.
Caption: Competing directing effects on 2-methyl-3-(trifluoromethyl)bromobenzene.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiment in a question-and-answer format.
Problem 1: Low or No Conversion to Product
Q: My reaction shows mostly unreacted starting material after several hours. What is causing this, and how can I fix it?
A: This is a common issue stemming from the heavily deactivated nature of the aromatic ring. Both the -Br and the potent -CF3 groups withdraw electron density, making the ring a poor nucleophile.[5]
-
Possible Cause A: Insufficiently Potent Electrophile. Standard bromination conditions may not be sufficient. The Lewis acid catalyst (e.g., FeBr3, AlCl3) is crucial for polarizing the Br-Br bond, creating a much stronger electrophile (a Br+ equivalent).[6][7]
-
Solution: Ensure your Lewis acid is anhydrous and active. Using a stronger Lewis acid like AlCl3 instead of FeBr3 can increase reactivity, but may also decrease selectivity. Ensure at least a catalytic amount is used, though sometimes stoichiometric amounts are required for highly deactivated systems.
-
-
Possible Cause B: Insufficient Reaction Energy. The activation energy for the substitution on this deactivated ring is high.
-
Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction closely by TLC or GC/MS, as higher temperatures can promote side reactions. A modest increase from room temperature to 40-50 °C can often initiate the reaction without significant byproduct formation.
-
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of an Unexpected Product - Benzylic Bromination
Q: My NMR analysis shows the disappearance of the methyl singlet around 2.5 ppm and the appearance of a new singlet around 4.5 ppm. What happened?
A: You have likely experienced benzylic bromination, a radical-mediated side reaction. Instead of electrophilic substitution on the aromatic ring, a hydrogen on the methyl group has been substituted with bromine.[8] This forms 1-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene.
-
Causality: This side reaction is favored when radical initiators are present. This can happen under several conditions:
-
Use of NBS without an acid catalyst: N-Bromosuccinimide (NBS) can be a source of electrophilic bromine in the presence of an acid, but it is a classic reagent for radical benzylic bromination when used with a radical initiator (like AIBN or light) in a non-polar solvent (like CCl4).[5][8]
-
Exposure to UV Light: Running the reaction in direct sunlight or under strong laboratory lights can initiate the radical pathway.
-
Preventative Protocol:
-
Reagent Choice: For electrophilic aromatic substitution on this substrate, use Br2 with a Lewis acid (FeBr3 or AlCl3). If using NBS, ensure a protic or Lewis acid catalyst is present to promote the ionic pathway.[9]
-
Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photochemical radical initiation.
-
Solvent Choice: Use a polar aprotic solvent like dichloromethane (DCM) or nitromethane, which favors ionic mechanisms. Avoid non-polar solvents like carbon tetrachloride.
Caption: Competing reaction pathways for bromination.
Problem 3: Complex Product Mixture - Multiple Isomers Observed
Q: My analysis shows several brominated products that I cannot easily separate. How can I improve the selectivity?
A: As discussed in Section 1, the formation of multiple isomers is an inherent challenge. The goal is to identify conditions that favor one electronic or steric outcome over others.
Optimization Strategy Table
| Parameter | Condition | Rationale & Expected Outcome |
| Temperature | Lower Temperature (e.g., 0 °C to RT) | Increases selectivity. At lower temperatures, the reaction is more sensitive to the smaller differences in activation energy between pathways, favoring the most stable transition state (often leading to the less sterically hindered product). |
| Lewis Acid | Bulky Lewis Acid (e.g., AlCl3-nitromethane complex) | Can increase steric hindrance around the ortho position (C4), potentially increasing the ratio of the para-substituted product (C6). |
| Brominating Agent | Use a less reactive source (e.g., NBS/H+) | A less reactive electrophile is a more selective electrophile. It will be more discerning between the slightly different electron densities at the possible substitution sites. However, this may lead to lower overall conversion.[5] |
| Addition Method | Slow, dropwise addition of Bromine | Maintains a low concentration of the electrophile, which can suppress the formation of less-favored isomers and reduce the risk of poly-bromination. |
Purification Insight: Separating constitutional isomers of substituted benzenes is notoriously difficult. Consider advanced chromatographic techniques such as preparative HPLC or Supercritical Fluid Chromatography (SFC) if standard column chromatography is insufficient.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this reaction: Br₂/FeBr₃ or N-Bromosuccinimide (NBS)?
A1: For a strongly deactivated ring like this, Br₂ with a Lewis acid like FeBr₃ or AlCl₃ is generally the more robust and reliable choice .[10][11] This combination generates a highly reactive electrophile necessary to overcome the ring's deactivation. While NBS can be used for electrophilic bromination with an acid catalyst, its dual reactivity (radical vs. ionic) makes the reaction more sensitive to conditions, increasing the risk of the benzylic bromination side reaction.[9]
Q2: How can I definitively confirm the regiochemistry of my final product?
A2: A combination of NMR techniques is the gold standard.
-
¹H NMR: The coupling patterns and chemical shifts of the remaining aromatic protons are highly informative. For example, bromination at C6 would leave two aromatic protons at C4 and C5, which would likely appear as doublets (or more complex patterns if long-range coupling is resolved).
-
¹³C NMR: The number of signals in the aromatic region can confirm the symmetry of the product.
-
2D NMR (NOESY/ROESY): This is the most powerful method for unambiguous structure elucidation.[12] A Nuclear Overhauser Effect (NOE) correlation between the protons of the methyl group (-CH₃) and a nearby aromatic proton would confirm that the proton is on an adjacent carbon. For instance, an NOE between the -CH₃ protons and the proton at C4 would confirm ortho substitution.
Q3: What are the critical safety precautions for this experiment?
A3: Both bromine and Lewis acids pose significant hazards.
-
Bromine (Br₂): Is highly toxic, volatile, and corrosive.[8] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a quenching agent like sodium thiosulfate solution readily available for spills.
-
Lewis Acids (FeBr₃, AlCl₃): Are water-sensitive and corrosive. They react exothermically with moisture, releasing HCl or HBr gas. Store them in a desiccator and handle them under an inert atmosphere if possible.
-
Reaction Quenching: The reaction should be quenched carefully by slowly adding it to an aqueous solution (e.g., ice-water, followed by a reducing agent like sodium bisulfite to destroy excess bromine) to manage the exothermic reaction and off-gassing.
Appendix A: Recommended Experimental Protocol (Electrophilic Bromination)
This protocol is a starting point and should be optimized based on your experimental results.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or scrubber containing sodium thiosulfate solution), add 2-methyl-3-(trifluoromethyl)bromobenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane, 5-10 mL per mmol of substrate). Protect the system from light by wrapping the flask in aluminum foil.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 - 0.3 eq) to the stirred solution.
-
Bromine Addition: Dissolve bromine (1.05 eq) in a small amount of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature over 30-60 minutes.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or GC/MS by taking small aliquots. If the reaction is sluggish, gently warm the mixture to 40 °C.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice-water and a saturated solution of sodium bisulfite to quench the reaction and destroy excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to separate the isomers.
References
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Jakhar, S. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]
-
YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
Reddit. (2024, February 13). Bromination Help. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 3). Bromination. Retrieved from [Link]
- Google Patents. (n.d.). US2494817A - Bromination of trifluoromethyl derivatives of benzene.
-
YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level). Retrieved from [Link]
-
YouTube. (2017, December 6). Bromination of Benzene! EAS Mechanism Explained. Retrieved from [Link]
- Google Patents. (n.d.). US4155940A - M-Bromo-benzotrifluorides.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. youtube.com [youtube.com]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling Reactions
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and refining your coupling reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Optimization
This section addresses fundamental questions that form the bedrock of successful reaction optimization.
Q1: My coupling reaction has stalled or is giving low yield. What are the first parameters I should investigate?
When a coupling reaction underperforms, a systematic evaluation of the core components is crucial. Before embarking on extensive re-optimization, verify the integrity of your starting materials and the reaction environment.
-
Reagent Quality: Ensure the purity of your substrates, especially boronic acids which can degrade upon storage.[1] Contaminants in solvents or reagents can poison the catalyst.
-
Exclusion of Oxygen: Palladium(0) catalysts are sensitive to air.[1] Confirm that your reaction vessel was properly degassed and is maintained under a consistently inert atmosphere (Argon or Nitrogen). Insufficient inerting can lead to catalyst oxidation and the formation of undesired side products like homocoupled dimers.[1]
-
Catalyst and Ligand Integrity: Verify the age and storage conditions of your palladium source and phosphine ligands. Phosphine ligands can be susceptible to oxidation (e.g., triphenylphosphine to triphenylphosphine oxide), which can impact catalytic activity.
Q2: How do I rationally select a catalyst and ligand for a new coupling reaction?
The choice of catalyst and ligand is arguably the most critical factor for a successful coupling reaction. Predicting the optimal combination can be challenging, and often, empirical screening is necessary.[2] However, a rational starting point can be established based on the nature of your substrates.
-
Electron-Rich vs. Electron-Poor Substrates: Electron-rich aryl halides generally require more electron-rich and bulky phosphine ligands to promote oxidative addition.[3] Conversely, electron-poor aryl halides may couple effectively with less electron-donating ligands.
-
Steric Hindrance: Sterically demanding substrates often necessitate the use of bulky ligands, such as the Buchwald-type biarylphosphines, to facilitate both oxidative addition and reductive elimination.[3][4]
-
Pre-catalyst vs. In-situ Generation: Using well-defined palladium pre-catalysts can offer greater reproducibility compared to generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[2] Pre-catalysts often require activation with a base.[5]
A tiered screening approach, starting with a diverse set of ligands, is often the most efficient path to identifying a suitable catalyst system.[2][6]
Q3: What is the role of the base, and how do I choose the right one?
The base plays a multifaceted role in most cross-coupling reactions, primarily to facilitate the transmetalation step and to neutralize the acid generated during the catalytic cycle. The choice of base is critical and can significantly impact reaction outcomes.[5]
-
Strength and Solubility: Strong, soluble bases like sodium tert-butoxide (NaOtBu) are often effective but may not be compatible with base-sensitive functional groups.[5][7] Weaker, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer broader functional group tolerance but their poor solubility can sometimes be a limiting factor.[5][7] The physical properties of the base, such as particle size, can also influence the reaction rate.[5]
-
Substrate Compatibility: For sensitive substrates, weaker bases are preferable.[7] The combination of a weaker base with a highly active, bulky phosphine ligand can often achieve high yields.[7]
Q4: How does temperature affect my coupling reaction, and what is an optimal range?
Temperature is a critical parameter that influences reaction rate and catalyst stability. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts.[8]
-
General Guidelines: Many Suzuki and Buchwald-Hartwig reactions proceed well in the range of 80-110 °C.[9] However, the optimal temperature is highly dependent on the specific substrates and catalyst system.
-
Signs of Overheating: The formation of palladium black is a common indicator of catalyst decomposition at elevated temperatures.[8] If this is observed, reducing the reaction temperature is advisable.
-
Room Temperature Reactions: The development of highly active catalyst systems has enabled some coupling reactions to proceed efficiently at room temperature, which can be beneficial for thermally sensitive substrates.[10]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during coupling reactions.
Issue 1: Low or No Conversion of Starting Material
Q: I'm seeing very little or no consumption of my starting aryl halide. What are the likely causes?
A: This is a common issue that often points to a problem with the catalyst activation or the stability of one of the coupling partners.
-
Inefficient Oxidative Addition: The first step in the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, may be sluggish. This is particularly true for electron-rich or sterically hindered aryl chlorides.
-
Catalyst Deactivation: The pyridine nitrogen in heterocyclic substrates can coordinate to the palladium catalyst, leading to inactive species.[12]
-
Solution: Employ bulky, electron-rich phosphine ligands to sterically shield the palladium center and disfavor this coordination.[12]
-
-
Protodeboronation of Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[12][13]
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[12] Running the reaction under anhydrous conditions can also mitigate this side reaction.
-
Issue 2: Formation of Significant Side Products
Q: My reaction is proceeding, but I'm observing significant amounts of homocoupling and/or dehalogenation products. How can I suppress these side reactions?
A: The formation of these byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Homocoupling of the Organometallic Reagent: This is often observed with boronic acids and can be promoted by the presence of oxygen.[1]
-
Dehalogenation of the Aryl Halide: This results in the replacement of the halide with a hydrogen atom and can be a significant side reaction, particularly with electron-poor aryl halides.
-
Solution: This side reaction is often promoted by elevated temperatures.[8] Consider lowering the reaction temperature. The choice of base can also play a role; sometimes switching to a weaker base can minimize dehalogenation.
-
Issue 3: Difficulty in Product Purification
Q: My reaction appears to be successful, but I'm struggling to isolate the pure product from residual tin or phosphorus byproducts. What are my options?
A: The removal of byproducts from Stille and Suzuki reactions is a common purification challenge.
-
Stille Coupling (Organotin Byproducts): Organotin compounds are toxic, and their removal is crucial.
-
Solution: Several workup procedures can be employed. One common method is treatment of the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This causes the tin byproducts to precipitate as insoluble tin fluorides, which can be removed by filtration.
-
-
Suzuki and other Phosphine-Ligated Reactions (Phosphine Oxide Byproducts): The phosphine ligands used in many coupling reactions can be oxidized to phosphine oxides, which can be difficult to separate from the desired product.
-
Solution: If the product is basic, an acidic wash during the workup can help to remove basic impurities. Conversely, if the product is neutral, an acidic wash can protonate and remove any residual amine starting material. Chromatographic separation is often necessary, and the choice of solvent system is critical. Sometimes, converting the phosphine oxide to a more polar derivative can aid in its removal.
-
Section 3: Experimental Protocols and Data Presentation
To aid in your optimization efforts, this section provides a general protocol for catalyst screening and tables summarizing key reaction parameters.
Protocol: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to screen different phosphine ligands for a given Suzuki-Miyaura coupling reaction.
-
Preparation of Reaction Vials: In a glovebox, arrange an array of reaction vials, each containing a stir bar.
-
Addition of Solids: To each vial, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Preparation of Stock Solutions: Prepare separate stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be screened in degassed solvent.
-
Addition of Catalyst and Ligand: To each vial, add the appropriate volume of the palladium precursor stock solution (typically 1-5 mol % Pd) and the ligand stock solution (typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Addition of Solvent: Add degassed solvent to each vial to reach the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature.
-
Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction, quench it, and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion to product.[14][15][16]
Data Presentation: Comparison of Common Solvents and Bases
The following tables provide a general overview of commonly used solvents and bases in cross-coupling reactions.
Table 1: Common Solvents for Cross-Coupling Reactions
| Solvent | Boiling Point (°C) | Polarity | Common Applications | Notes |
| Toluene | 111 | Non-polar | Suzuki, Buchwald-Hartwig | Good for a wide range of temperatures.[7] |
| 1,4-Dioxane | 101 | Polar aprotic | Suzuki, Heck | Miscible with water, which can be beneficial for some Suzuki reactions. |
| Tetrahydrofuran (THF) | 66 | Polar aprotic | Suzuki, Sonogashira | Lower boiling point, suitable for reactions at moderate temperatures. |
| N,N-Dimethylformamide (DMF) | 153 | Polar aprotic | Heck, Sonogashira | High boiling point, can dissolve a wide range of substrates. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Polar aprotic | Buchwald-Hartwig | A "greener" alternative to THF with a higher boiling point.[17] |
Table 2: Common Bases for Cross-Coupling Reactions
| Base | pKa of Conjugate Acid | Strength | Solubility | Common Applications |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong | Soluble in organic solvents | Buchwald-Hartwig |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Moderate | Moderately soluble | Suzuki, Buchwald-Hartwig (for sensitive substrates)[5] |
| Potassium carbonate (K₂CO₃) | ~10.3 | Moderate | Poorly soluble in organic solvents | Suzuki |
| Potassium phosphate (K₃PO₄) | ~12.3 | Moderate | Poorly soluble in organic solvents | Suzuki, Buchwald-Hartwig |
Section 4: Visualizing Reaction Optimization
Understanding the interplay of different reaction parameters is key to successful optimization. The following diagrams illustrate important concepts and workflows.
The Catalytic Cycle of a Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[13] Understanding this cycle can help in diagnosing which step may be failing in an underperforming reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a structured approach to troubleshooting a low-yielding coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.
References
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... Retrieved from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2025, February 13). Catalexis Catalyst Screening Platform for Catalyst Optimization. Retrieved from [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- ACS Publications. (n.d.). Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of catalysts for cross coupling reaction. Retrieved from [Link]
- Oxford Academic. (2024, November 4). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy.
- ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics.
-
Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
- ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
- ResearchGate. (n.d.). The effect of additives on the stereospecificity of Pd-catalyzed cross-coupling reactions of enantioenriched alkyl β-trifluoroboratoamides and aryl bromides as reported by Suginome and Ohmura.
-
YouTube. (2025, October 23). Heck Cross-Coupling/Selectivity/GATE 2016| Problem Solved|ChemOrgChem. Retrieved from [Link]
-
University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
YouTube. (2025, October 26). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 questions with answers in HECK REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Harvard University. (n.d.). The Stille Reaction. Retrieved from [Link]
Sources
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How to avoid polybromination in the synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the selective monobromination of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. As Senior Application Scientists, we understand the nuances of this synthesis and aim to equip you with the knowledge to overcome common challenges, particularly the prevention of polybromination.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the selective synthesis of this compound?
The most reliable and selective method for this transformation is the Wohl-Ziegler reaction.[1][2] This involves a free-radical bromination of the benzylic methyl group of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene.[3] The key to selectivity is the use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1][4] The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, thus favoring radical substitution on the methyl group.[3]
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
Using molecular bromine (Br₂) for benzylic bromination often leads to undesired side reactions, including electrophilic aromatic substitution on the benzene ring and polybromination of the methyl group.[5] NBS is the reagent of choice because it provides a low, constant concentration of bromine radicals (Br•) and molecular bromine throughout the reaction.[6][7][8] This is achieved through the reaction of NBS with the hydrogen bromide (HBr) byproduct formed during the propagation step of the radical chain reaction.[2] This controlled release of the brominating species is crucial for minimizing side reactions and maximizing the yield of the desired monobrominated product.[5]
Q3: What is the role of the radical initiator (AIBN or BPO)?
A radical initiator is essential to start the free-radical chain reaction.[9][10] AIBN, for instance, decomposes upon heating (typically between 66°C and 72°C) to generate two stable 2-cyano-2-propyl radicals and nitrogen gas.[9][10] These initiator radicals then abstract a hydrogen atom from HBr (formed in situ) or react with NBS to produce the bromine radical (Br•), which initiates the chain propagation steps.[10] The key is to generate a steady stream of radicals to sustain the reaction without creating an excessively high concentration that could lead to unwanted termination or side reactions.
Q4: How does the solvent choice impact the reaction's success?
Traditionally, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler reactions due to its inertness.[1][4] However, due to its toxicity and environmental concerns, safer alternatives are now preferred.[3] Solvents such as acetonitrile, cyclohexane, or benzene can be used effectively.[2] The ideal solvent should be inert to the reaction conditions, effectively dissolve the starting material, and have a boiling point suitable for reflux to maintain the reaction temperature for thermal initiation.
Troubleshooting Guide
Problem 1: High levels of the dibrominated byproduct, 1-Bromo-2-(dibromomethyl)-3-(trifluoromethyl)benzene, are detected.
This is the most common issue in this synthesis, arising from the over-bromination of the benzylic methyl group.
Causality: The desired product, this compound, also possesses benzylic hydrogens that can be abstracted by bromine radicals, leading to a second bromination. This is more likely to occur if the concentration of the brominating species is too high or if the reaction is allowed to proceed for too long after the starting material is consumed.
Solutions:
-
Stoichiometry of NBS: Carefully control the stoichiometry of NBS. Use a slight excess (e.g., 1.05-1.1 equivalents) relative to the starting material, 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. Using a large excess of NBS will significantly increase the likelihood of polybromination.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Controlled Addition of NBS: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low and steady concentration of the brominating agent, thus favoring monobromination.
-
Debromination Strategy: If a mixture of mono- and di-brominated products is obtained, a selective debromination of the polybrominated species can be performed using reagents like diethyl phosphite and an amine base.[2]
Problem 2: The reaction is sluggish or does not go to completion.
Causality: Insufficient initiation of the radical chain reaction is a common cause. This could be due to a degraded initiator, inadequate temperature, or the presence of radical inhibitors.
Solutions:
-
Initiator Quality and Quantity: Use a fresh, pure batch of AIBN or BPO.[11] Ensure that the appropriate catalytic amount (typically 1-5 mol%) is used.
-
Reaction Temperature: Ensure the reaction is maintained at a temperature sufficient for the decomposition of the chosen initiator. For AIBN, this is typically around 66-72°C.[9] Refluxing the solvent is a common practice to maintain a consistent temperature.[4]
-
Light Source (for photochemical initiation): If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity to promote the homolytic cleavage of the N-Br bond in NBS or Br-Br bond.[1]
-
Purity of Reagents and Solvents: Ensure that the starting material and solvent are free from impurities that could act as radical scavengers (e.g., certain antioxidants).
Problem 3: Significant formation of aromatic bromination byproducts.
Causality: While less common with NBS, electrophilic aromatic substitution can occur if there is a buildup of molecular bromine and an activating influence on the aromatic ring. However, in this specific substrate, the trifluoromethyl and bromo groups are deactivating, making this less of a concern. If it does occur, it may point to issues with the quality of the NBS.
Solutions:
-
Purity of NBS: Use freshly recrystallized NBS. Impure NBS can contain residual bromine and acidic impurities that may promote ionic side reactions.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxidative byproducts that might interfere with the radical process.
Problem 4: Difficulty in purifying the final product.
Causality: The desired product, starting material, and polybrominated byproducts often have similar polarities, making separation by column chromatography challenging.[12] Residual colored impurities from the reaction can also contaminate the final product.[13]
Solutions:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is crucial. Wash the organic layer with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine.[13][14] A subsequent wash with a mild base like sodium bicarbonate can remove any acidic byproducts such as HBr.[12]
-
Recrystallization: Recrystallization is often an effective method for purifying the solid product.[13] Experiment with different solvent systems (e.g., ethanol/water, hexanes) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room or colder temperatures, while impurities remain in solution.[13]
-
Column Chromatography: If chromatography is necessary, use a high-resolution setup. Consider using a less polar solvent system initially to elute the less polar starting material and then gradually increasing the polarity to elute the monobrominated and then the more polar dibrominated product.[12]
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon before filtration and subsequent purification steps.[12]
Experimental Protocols & Diagrams
Recommended Protocol for the Synthesis of this compound
Materials:
-
1-Bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Acetonitrile (or other suitable inert solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Bromo-2-methyl-3-(trifluoromethyl)benzene and acetonitrile.
-
Add N-Bromosuccinimide (NBS) and 2,2'-Azobisisobutyronitrile (AIBN) to the flask.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature.
-
Monitor the reaction progress by TLC or GC every 30-60 minutes.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of the Reaction Mechanism
Caption: Free-radical mechanism of benzylic bromination.
Troubleshooting Workflow for Polybromination
Caption: Workflow to address polybromination issues.
References
-
Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Azobisisobutyronitrile. Retrieved from [Link]
-
Study.com. (n.d.). AIBN Overview, Structure & Initiators. Retrieved from [Link]
-
Wikipedia. (2023, November 29). N-Bromosuccinimide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Angene. (n.d.). Exploring 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Properties and Applications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]
Sources
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- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. Uses of Azobisisobutyronitrile (AIBN)_Chemicalbook [chemicalbook.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Troubleshooting guide for reactions involving sterically hindered trifluoromethylated compounds
Welcome to the technical support center for troubleshooting reactions involving sterically hindered trifluoromethylated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented when introducing a trifluoromethyl (CF₃) group into a sterically congested environment. The strategic incorporation of the CF₃ group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the steric bulk of many substrates, particularly in late-stage functionalization, can impede these critical transformations.[3]
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is low or non-existent with a sterically hindered substrate. What are the primary causes and how can I fix it?
Answer: This is the most common challenge. Low reactivity stems from the difficulty of the trifluoromethylating reagent and/or catalyst to access the sterically crowded reaction site. The kinetic barrier for C-CF₃ bond formation is significantly increased by steric hindrance.[4][5] Here is a systematic approach to troubleshoot this issue.
Causality & Solutions:
-
Reagent Accessibility: The size of your trifluoromethylating reagent is critical. Bulky electrophilic reagents like certain Umemoto or Togni salts may struggle to approach a hindered aryl halide or C-H bond.[6]
-
Solution 1: Switch Reagent Class. If an electrophilic reagent (formally "CF₃⁺") is failing, consider a radical-based approach. Radical trifluoromethylation is often less sensitive to steric hindrance at the substrate.[7]
-
Solution 2: Use a Smaller Nucleophilic Source. For carbonyl additions or substitutions, the Ruppert-Prakash reagent (TMSCF₃) generates a small CF₃⁻ nucleophile. Its success, however, is highly dependent on the initiator.[8]
-
-
Catalyst & Ligand Steric Clash: In metal-catalyzed reactions (e.g., copper or palladium-mediated), bulky ligands on the metal center can clash with the hindered substrate, preventing the necessary oxidative addition or reductive elimination steps.[1][9]
-
Solution: Tune the Ligand. Switch to a ligand with a smaller cone angle or a more flexible backbone. For example, moving from a bulky phosphine ligand to a less sterically demanding phenanthroline-type ligand in a copper-catalyzed reaction can dramatically improve yields.[10]
-
-
Insufficient Reaction Energy: The activation energy for trifluoromethylating a hindered position is inherently high. Room temperature conditions may be insufficient.
-
Solution: Increase Temperature. Cautiously increase the reaction temperature in 5-10 °C increments. Be aware that higher temperatures can lead to side product formation or reagent decomposition.[1] Flow chemistry can be an excellent platform for safely exploring higher temperatures and pressures.[1]
-
-
Poor Solvent Choice: The solvent can influence catalyst activity and reagent solubility. For reactions involving ionic intermediates, a more polar solvent may be beneficial.[11]
Question 2: The reaction starts but stalls before the starting material is fully consumed. What's happening?
Answer: Reaction stalling typically points to catalyst deactivation, the buildup of an inhibitory byproduct, or reagent instability under the reaction conditions.[8][11]
Causality & Solutions:
-
Catalyst Deactivation: Moisture-sensitive initiators for TMSCF₃, like TBAF, can be quenched by trace amounts of water.[8] In photoredox catalysis, the photocatalyst can degrade over time.
-
Solution 1: Rigorous Inert Conditions. Ensure all glassware is oven or flame-dried and all solvents and reagents are anhydrous. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[11]
-
Solution 2: Re-addition of Catalyst/Initiator. If deactivation is suspected, adding a second portion of the catalyst or initiator midway through the reaction can sometimes restart the conversion.
-
-
Inhibitory Species: The reaction may generate a byproduct that inhibits the catalyst. For example, halide ions released during a coupling reaction can sometimes coordinate to the metal center and slow down catalysis.
-
Solution: Use of Additives. The inclusion of a halide scavenger (e.g., silver salts) or other additives can sometimes mitigate this effect, although this requires careful optimization.
-
-
Reagent Decomposition: Some trifluoromethylating reagents, particularly those that are highly reactive, may not be stable over long reaction times at elevated temperatures.
-
Solution: Slow Addition. Instead of adding the reagent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the reagent low and can minimize decomposition pathways.
-
Question 3: My desired product is formed, but I'm getting significant side products like hydrodehalogenation or dimerization. How can I improve selectivity?
Answer: The formation of these side products is common in radical-mediated reactions and indicates that undesired radical pathways are competing with the desired C-CF₃ bond formation.[11]
Causality & Solutions:
-
Excess Radical Generation: In photoredox or radical-initiated reactions, too high a concentration of CF₃• radicals can lead to self-quenching or other undesired pathways. Similarly, the substrate-centered radical intermediate may react with a hydrogen source or another radical instead of the CF₃ source.
-
Solution 1 (Photoredox): Reduce Light Intensity. The rate of radical generation is proportional to the light intensity. Try moving the reaction vessel further from the light source or using a lower-wattage lamp.[7]
-
Solution 2: Lower Initiator Concentration. Reduce the amount of radical initiator to decrease the steady-state concentration of radicals.[11]
-
-
Reaction with Solvent: The solvent can sometimes act as a hydrogen atom donor, leading to hydrodehalogenation or other reduced byproducts.[12]
-
Solution: Choose an Inert Solvent. Solvents like DMF can sometimes act as a hydrogen source.[12] Switch to a more robust solvent such as 1,4-dioxane, acetonitrile, or a fluorinated solvent that is less likely to participate in the reaction.
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting a challenging trifluoromethylation reaction with a hindered substrate.
Caption: A decision tree for troubleshooting trifluoromethylation reactions.
Data Presentation: Comparison of Common CF₃ Reagents
Choosing the right reagent is the first and most critical step. The table below summarizes common choices, highlighting their mechanism and suitability for hindered systems.
| Reagent Name | Common Name(s) | Reagent Class | Typical Mechanism | Suitability for Hindered Substrates | Reference |
| TMSCF₃ | Ruppert-Prakash | Nucleophilic | CF₃⁻ | High: Generates a small, potent nucleophile. Success depends on the choice of a suitable initiator. | [8] |
| CF₃SO₂Na | Langlois Reagent | Radical | CF₃• | High: Radical species are less sensitive to steric bulk than ionic reagents. Often used in photoredox catalysis. | [13][14] |
| Togni Reagents | Hypervalent Iodine | Electrophilic | "CF₃⁺" / CF₃• | Moderate: Can be effective, but their own steric bulk may be a limiting factor with highly congested substrates. | [6][15] |
| Umemoto Reagents | Sulfonium Salts | Electrophilic | "CF₃⁺" / CF₃• | Moderate: Similar to Togni reagents, their effectiveness can be limited by steric clashes. | [6][15] |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Mediated Trifluoromethylation of a Hindered Arene
This protocol uses Langlois' reagent, which is often successful when other methods fail due to steric hindrance.[7][13]
Materials:
-
Hindered (hetero)arene substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) (2.0-3.0 equiv)
-
Photocatalyst (e.g., Ir(ppy)₃ or an organic acridinium salt) (1-2 mol%)
-
Anhydrous solvent (e.g., MeCN or DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Light source (e.g., Blue LED lamp, 40W)
Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the hindered arene substrate, CF₃SO₂Na, and the photocatalyst.
-
Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel approximately 5-10 cm from the light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR. ¹⁹F NMR is particularly useful for quantifying the consumption of the CF₃ source and formation of the product.[16][17]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography. Note that trifluoromethylated compounds can have unusual elution profiles, so careful optimization of the eluent system is often necessary.[18]
Caption: Workflow for a typical photoredox trifluoromethylation experiment.
References
-
Li, H., He, X., Peng, C., Li, J., & Han, B. (2023). A straightforward access to trifluoromethylated natural products through late-stage functionalization. Natural Product Reports, 40, 988-1021. [Link]
-
Ni, C., Zhu, L., & Hu, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 11-37. [Link]
-
Thibaudeau, C., & Gouverneur, V. (2011). On the Nature of C-H…F-C Interactions in Hindered CF3-C(sp3) Bond Rotations. Angewandte Chemie International Edition, 50(49), 11743-11746. [Link]
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Gemoets, H. P. L., et al. (2020). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 142(26), 11438-11445. [Link]
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Gorobets, E., et al. (2021). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 57, 10-26. [Link]
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Mondal, S., et al. (2021). Enantioselective acyl-trifluoromethylation of olefins by bulky thiazolium carbene catalysis. Nature Communications, 12(1), 2146. [Link]
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Matouš, J., & Cahard, D. (2017). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Chemistry – A European Journal, 23(55), 13536-13548. [Link]
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (2013). Catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes via an organic photoredox system. Chemical Science, 4(8), 3176-3181. [Link]
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Tang, X., & Liu, L. (2017). Catalyst-Free and Redox-Neutral Innate Trifluoromethylation and Alkylation of Aromatics Enabled by Light. Journal of the American Chemical Society, 139(40), 14315-14321. [Link]
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Gemoets, H. P. L., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Continuous Flow. Organic Process Research & Development, 21(12), 2025-2034. [Link]
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Ma, J. A., & Cahard, D. (2004). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 128(9), 975-996. [Link]
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Kim, E., & Kim, S. (2013). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Angewandte Chemie International Edition, 52(43), 11339-11342. [Link]
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Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Chemical Communications, 57(11), 1435-1438. [Link]
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Liu, F., et al. (2021). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 19(12), 2633-2647. [Link]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. This document is designed for researchers, chemists, and drug development professionals who are leveraging this unique trifunctional building block in their synthetic campaigns. We will dissect the inherent challenges of this substrate and provide data-driven strategies for achieving high-yield, selective transformations.
Introduction: Understanding the Substrate's Unique Reactivity
This compound is a valuable synthetic intermediate due to its multiple, differentially reactive sites. However, its utility is matched by its complexity. A successful cross-coupling strategy requires a nuanced understanding of its key structural features:
-
C(sp²)-Br (Aryl Bromide): The primary target for many palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1]
-
C(sp³)-Br (Benzylic Bromide): A highly reactive site prone to SN2 substitution and oxidative addition. The reactivity order of carbon-halogen bonds generally follows benzylic C-Br > aryl C-Br > aryl C-Cl, making chemoselectivity a primary challenge.[2]
-
Ortho-Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group activates the aryl ring for nucleophilic aromatic substitution but also introduces significant steric hindrance, which can impede the crucial oxidative addition step in a catalytic cycle.[3][4][5]
-
Ortho-Bromomethyl (CH₂Br) Group: This group further contributes to the steric congestion around the aryl bromide, compounding the challenge of catalyst accessibility.
The central goal when working with this substrate is to control the chemoselectivity—directing the reaction to either the aryl bromide or the benzylic bromide. This guide will focus primarily on strategies to selectively functionalize the C(sp²)-Br bond, which is the most common objective in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: Which carbon-bromine bond is more reactive, and how do I control selectivity?
A1: The benzylic C(sp³)-Br bond is generally more reactive than the aryl C(sp²)-Br bond, particularly towards nucleophilic attack or radical pathways.[2] However, in the context of palladium-catalyzed cross-coupling, conditions can be tailored to favor the oxidative addition into the C(sp²)-Br bond.
Achieving Selectivity for the Aryl Bromide (C(sp²)-Br):
-
Catalyst System: Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).[6][7] These ligands promote the oxidative addition of aryl halides and can sterically disfavor interaction with the benzylic position.
-
Reaction Type: Standard cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are designed for C(sp²)-X bonds and are the best choice for this transformation.[1][8][9]
-
Conditions: Use moderate temperatures (e.g., 80-100 °C) and carefully chosen bases to minimize side reactions like E2 elimination or SN2 substitution at the benzylic position.[10]
Q2: What is the primary challenge when coupling at the aryl bromide, and how can I overcome it?
A2: The primary challenge is the sterically hindered environment created by the two ortho substituents (CF₃ and CH₂Br). This steric bulk can significantly slow down the rate-limiting oxidative addition step of the catalytic cycle.[3]
Overcoming Steric Hindrance:
-
Ligand Selection is Critical: The development of specialized, sterically bulky dialkylbiarylphosphine ligands has been crucial for improving the scope and efficiency of cross-coupling reactions involving hindered substrates.[6] Ligands like SPhos, XPhos, and JohnPhos are designed to stabilize the monoligated palladium species, which is believed to be the active catalyst for the oxidative addition of hindered aryl halides.[7]
-
Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, the use of pre-formed palladacycle precatalysts (e.g., G3 or G4 type) can lead to more consistent initiation of the active Pd(0) catalyst and improved yields.[11][12]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the barrier to oxidative addition.[13]
Q3: For a Suzuki-Miyaura coupling, which catalyst system and base should I start with?
A3: For a challenging substrate like this, a robust starting point is essential. We recommend a system known for its high activity with sterically hindered and electron-deficient aryl bromides.
| Component | Recommendation | Rationale |
| Pd Precursor | Pd(OAc)₂ (2-5 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 2-5 mol%) | Buchwald precatalysts are often more efficient at generating the active Pd(0) species, leading to more reliable results.[14] |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | These bulky, electron-rich biaryl monophosphine ligands excel at promoting oxidative addition for hindered substrates.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases are often required to facilitate the transmetalation step without promoting side reactions.[14] |
| Solvent | 1,4-Dioxane/water (10:1) or Toluene/water | Aprotic polar solvents are standard, and the presence of some water can be beneficial, especially with phosphate bases.[14] |
Q4: Can I perform a Sonogashira or Heck reaction at the aryl bromide position?
A4: Yes, both reactions are feasible, but catalyst and condition selection remain critical to ensure selectivity and overcome steric hindrance.
-
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond.[9] A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) with an amine base like Et₃N or DIPA.[15] For this hindered substrate, a copper-free protocol using a more robust palladium/phosphine system in the presence of a strong base might offer better results to avoid side reactions.[16][17]
-
Heck Coupling: This reaction couples the aryl bromide with an alkene.[18][19] The reaction is typically catalyzed by Pd(OAc)₂ with or without phosphine ligands. Given the steric bulk, a ligand-based system, possibly with a bulkier phosphine like P(o-tol)₃ or a Buchwald ligand, may be necessary to achieve reasonable yields.[20]
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling experiments with this compound.
Problem 1: Low or No Conversion to the Desired Product
| Potential Cause | Explanation & Solution |
| Ineffective Oxidative Addition | The steric hindrance from the two ortho groups is likely preventing the Pd(0) catalyst from inserting into the C(sp²)-Br bond. Solution: 1. Switch to a Bulker Ligand: If using a standard ligand like PPh₃, switch to a Buchwald-type ligand (SPhos, XPhos) designed for hindered substrates.[6][7] 2. Increase Temperature: Incrementally increase the reaction temperature in 10 °C steps. 3. Use a Precatalyst: Switch from Pd(OAc)₂/ligand to a pre-formed palladacycle (e.g., SPhos Pd G3) to ensure efficient generation of the active catalyst.[11] |
| Catalyst Deactivation | The active Pd(0) species can be sensitive to oxygen or impurities. A dark precipitate (palladium black) is a common sign of catalyst decomposition. Solution: 1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox. Degas all solvents thoroughly (e.g., by sparging with argon for 30 minutes). 2. Use High-Purity Reagents: Ensure reagents and solvents are fresh and anhydrous. |
| Poorly Chosen Base | The base is crucial for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. An inappropriate base can halt the catalytic cycle. Solution: Screen a panel of bases. For Suzuki, if K₂CO₃ fails, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is standard.[14][21] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Explanation & Solution |
| Reaction at the Benzylic Bromide | The benzylic bromide may be reacting with the nucleophile (e.g., boronic acid, amine) or the base, leading to undesired byproducts. This is more likely at higher temperatures or with extended reaction times. Solution: 1. Lower the Temperature: Find the minimum temperature required for C(sp²)-Br activation. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. 3. Use a Weaker, Non-nucleophilic Base: If possible, switch to a bulkier or less nucleophilic base. |
| Protodeboronation (Suzuki) | The boronic acid coupling partner is hydrolyzing back to the corresponding arene before it can transmetalate to the palladium center. Solution: 1. Ensure Anhydrous Conditions: Use a finely powdered, anhydrous base (e.g., Cs₂CO₃). 2. Use a Stoichiometric Excess: A slight excess of the boronic acid (1.2-1.5 equiv.) can help compensate for some degradation. |
| Homocoupling of Boronic Acid | This side reaction (Glaser coupling) is often promoted by oxygen. Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. |
Visualizing the Strategy: A Decision Workflow
The primary consideration for this substrate is achieving chemoselectivity. The following workflow illustrates the decision-making process for targeting the aryl bromide.
Caption: Decision workflow for selective cross-coupling.
Validated Experimental Protocols
The following protocols are robust starting points based on established methodologies for structurally similar, challenging substrates.[2][15] Optimization may be required.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C(sp²)-Br Position
This protocol is designed to synthesize 2-(bromomethyl)-3-(trifluoromethyl)-1,1'-biphenyl derivatives.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered cesium carbonate (2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.03 equiv.) and SPhos (0.033 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 10:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C(sp²)-Br Position
This protocol is for the coupling of primary or secondary amines to the aryl bromide position.
Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add to a Schlenk tube: the amine (1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), and the palladium catalyst system. A reliable choice is the combination of Pd₂(dba)₃ (0.02 equiv.) and a bulky biarylphosphine ligand like XPhos (0.044 equiv.).
-
Substrate and Solvent: Add a solution of this compound (1.0 equiv.) in anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat to 100-110 °C with stirring.
-
Monitoring and Workup: Monitor the reaction to completion. After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
References
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- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.
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- Al-Masum, M. (2020).
- Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Organic & Biomolecular Chemistry.
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Technical Support Center: Purification of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Welcome to the Technical Support Center for the purification of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind each purification step, ensuring a robust and reproducible process.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound, typically via radical bromination of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene using N-bromosuccinimide (NBS), can lead to several common impurities.[1][2]
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Origin |
| 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | Unreacted starting material. | |
| 1-Bromo-2-(dibromomethyl)-3-(trifluoromethyl)benzene | Over-bromination of the starting material. | |
| 1-Bromo-2-(hydroxymethyl)-3-(trifluoromethyl)benzene | Hydrolysis of the product, often due to moisture.[3][4][5] | |
| Succinimide | Byproduct from the use of N-bromosuccinimide (NBS). |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format, providing logical steps to diagnose and resolve the problem.
Issue 1: My final product is an oil, but it is reported to be a solid.
-
Question: I've removed the solvent, but my this compound is a persistent oil, not the expected solid. What's going on?
-
Answer: This is a common issue that usually points to the presence of impurities that are depressing the melting point of your product. The most likely culprits are residual solvent or an excess of the unreacted starting material or the dibrominated side product.
-
Troubleshooting Workflow:
-
Confirm Solvent Removal: Ensure your rotary evaporator is functioning correctly and that you have applied a high vacuum for a sufficient amount of time to remove all solvent. Gentle heating (e.g., 30-40 °C) can aid in the removal of higher-boiling point solvents.
-
Analyze by TLC: Run a Thin Layer Chromatography (TLC) of your oily product against the starting material. If you see a spot corresponding to the starting material, it indicates an incomplete reaction.
-
Purification Strategy: If significant impurities are present, purification by column chromatography is recommended.
-
-
Issue 2: My purified product is colored (yellow to brown).
-
Question: After purification, my product has a distinct yellow or brown hue. What is the source of this color and how can I remove it?
-
Answer: A colored product often indicates the presence of trace amounts of bromine or other colored byproducts from the bromination reaction.[6]
-
Troubleshooting Workflow:
-
Aqueous Wash: Before final purification, wash the crude product solution with a mild reducing agent solution, such as saturated sodium bisulfite or sodium thiosulfate, to quench any residual bromine. Follow this with a brine wash to remove excess water.
-
Activated Charcoal Treatment: If the color persists after washing, you can treat a solution of your crude product with a small amount of activated charcoal before filtration and subsequent purification. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Recrystallization: Recrystallization is often very effective at excluding colored impurities from the crystal lattice.
-
-
Issue 3: I'm seeing a new, more polar spot on my TLC after leaving the product for a few days.
-
Question: I analyzed my purified product by TLC and it looked clean. However, after a few days, a new, more polar spot has appeared. What is this new impurity?
-
Answer: The appearance of a more polar impurity over time is a strong indication of product degradation. Given the reactivity of the benzylic bromide, the most probable degradation product is the corresponding alcohol, 1-Bromo-2-(hydroxymethyl)-3-(trifluoromethyl)benzene, formed by hydrolysis with atmospheric moisture.[3][4][5]
-
Troubleshooting Workflow:
-
Storage Conditions: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to minimize exposure to moisture.
-
Re-purification: If the hydrolysis product is present in significant amounts, re-purification by column chromatography will be necessary to separate it from the desired product.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when handling this compound?
A1: this compound and related benzylic bromides are lachrymators (tear-inducing) and skin irritants.[7][8] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[7][8]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[10] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your product and potential impurities. Visualize the spots under a UV lamp (254 nm). The product should have a different Rf value than the starting material and other byproducts.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a possible purification method, it may not be ideal for this compound. The boiling points of the desired product, starting material, and the dibrominated byproduct are likely to be very close, making separation by fractional distillation challenging. Furthermore, heating the compound to its boiling point can promote degradation. If you do attempt distillation, it should be performed under high vacuum to lower the boiling point and minimize thermal decomposition.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from its common impurities.[11][12]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Select the Mobile Phase: Use TLC to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[13]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent system. Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles.[12]
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.
-
Elute the Column: Begin eluting with the chosen mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (increasing the proportion of ethyl acetate) to elute the compounds.
-
Collect and Analyze Fractions: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for purifying solid this compound, particularly for removing small amounts of impurities.[6]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane, heptane, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Choose a Suitable Solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6] For nonpolar to moderately polar aromatic bromides, solvents like hexane or heptane are good starting points.[6][14]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of the solvent.
V. Visualization of Workflows
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Solved By what mechanism does the hydrolysis of benzyl | Chegg.com [chegg.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. rsc.org [rsc.org]
- 11. chromtech.com [chromtech.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 14. m.youtube.com [m.youtube.com]
Stability issues of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene under acidic or basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene is a versatile, trifunctional building block crucial for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive benzylic bromide, a less reactive aryl bromide, and an electron-withdrawing trifluoromethyl group, allows for selective and sequential chemical transformations. However, the inherent reactivity of this molecule can also present stability challenges, particularly under acidic or basic conditions. This guide provides an in-depth analysis of these stability issues, offering troubleshooting advice and detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound, with a focus on its stability in acidic and basic media.
Basic Conditions
Question 1: I am attempting a nucleophilic substitution on the benzylic bromide using an amine as the nucleophile, but I am observing multiple products and low yield. What could be the cause?
Answer:
The primary cause of multiple products in this scenario is likely the high reactivity of the benzylic bromide leading to over-alkylation or side reactions. The use of a base is common in these reactions to neutralize the HBr formed, but the choice and amount of base are critical.
-
Causality: The bromomethyl group is an excellent electrophile, readily undergoing SN2 reactions with nucleophiles like amines.[1] If a primary amine is used, the resulting secondary amine can be more nucleophilic than the starting material and react with another molecule of the benzyl bromide, leading to a tertiary amine byproduct. Furthermore, strong or excess base can promote elimination reactions or hydrolysis of the benzylic bromide.
-
Troubleshooting:
-
Control Stoichiometry: Use a carefully controlled excess of the primary amine (e.g., 2-3 equivalents) to favor the formation of the desired secondary amine and minimize the statistical probability of the product reacting further.
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃). These are less likely to compete with your primary nucleophile. Avoid strong, nucleophilic bases like sodium hydroxide if possible.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to better control the reaction rate and reduce the likelihood of side reactions.
-
Slow Addition: Add the this compound solution slowly to the solution of the amine and base to maintain a low concentration of the electrophile.
-
Question 2: I am trying to perform a reaction with a strong base like sodium hydroxide to generate a benzylic alcohol, but the reaction is messy. What is happening?
Answer:
While the reaction of benzyl bromides with sodium hydroxide to form benzyl alcohols is a classic transformation, the presence of multiple reactive sites and the nature of the solvent can lead to complications.
-
Causality: The reaction of (dibromomethyl)benzene with NaOH proceeds via an SN2 mechanism to form benzaldehyde, indicating the susceptibility of benzylic bromides to nucleophilic attack by hydroxide.[2] In your case, the primary expected product is 1-bromo-2-(hydroxymethyl)-3-(trifluoromethyl)benzene. However, under harsh basic conditions (high concentration of NaOH, high temperature), several side reactions can occur:
-
Elimination: Although less likely for a primary benzyl bromide, elimination to form a reactive quinone methide-like intermediate might be possible under forcing conditions.
-
Aryl Bromide Reactivity: At very high temperatures, nucleophilic aromatic substitution of the aryl bromide can occur via a benzyne mechanism, leading to a mixture of cresol-like products.[3]
-
Trifluoromethyl Group Instability: While generally stable, the trifluoromethyl group can be susceptible to hydrolysis under harsh basic conditions, although this typically requires elevated temperatures.
-
-
Troubleshooting:
-
Milder Conditions: Use a weaker base such as potassium carbonate or sodium bicarbonate in a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to achieve a controlled hydrolysis.
-
Alternative Reagents: Consider using milder reagents for the conversion of the bromide to an alcohol. For example, reaction with sodium acetate followed by hydrolysis of the resulting ester can provide the alcohol under much milder conditions.
-
Question 3: Can I use this compound in a Buchwald-Hartwig amination or Suzuki coupling reaction? I am concerned about the stability of the benzylic bromide under the basic conditions of these reactions.
Answer:
Yes, you can use this reagent in palladium-catalyzed cross-coupling reactions, but careful planning is required to ensure selectivity.
-
Causality: The reactivity of the different C-Br bonds in palladium-catalyzed cross-coupling reactions generally follows the order: aryl C-Br > benzylic C-Br. However, the benzylic bromide is highly susceptible to nucleophilic attack by the amine or the basic medium used in the coupling reaction. Buchwald-Hartwig aminations and Suzuki couplings typically employ bases such as sodium tert-butoxide, potassium carbonate, or cesium carbonate.[4][5][6][7][8]
-
Experimental Design for Selectivity:
-
Selective Aryl Bromide Coupling: To favor reaction at the aryl bromide, it is crucial to select a palladium catalyst system that promotes the oxidative addition to the C(sp²)-Br bond at a rate significantly faster than the nucleophilic attack at the benzylic C(sp³)-Br bond.
-
Ligand Choice: Use bulky electron-rich phosphine ligands which are known to facilitate the oxidative addition to aryl bromides.
-
Base Selection: A weaker base like potassium carbonate or cesium carbonate may be preferable to stronger bases like sodium tert-butoxide to minimize the rate of the competing SN2 reaction at the benzylic position.
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate for the desired coupling.
-
-
Protecting Group Strategy: If side reactions at the benzylic position are unavoidable, consider a protecting group strategy. For example, the benzylic bromide can be converted to a more stable ether or ester, which can be removed after the cross-coupling reaction.
-
Acidic Conditions
Question 4: I am performing a reaction in the presence of a strong acid like trifluoroacetic acid (TFA). Is this compound stable under these conditions?
Answer:
The stability of this compound in strong acids depends on the specific acid, temperature, and the presence of nucleophiles.
-
Causality:
-
Benzylic Bromide: The C-Br bond of the benzylic bromide can be activated by Lewis or Brønsted acids, potentially leading to the formation of a benzylic carbocation. This carbocation can then be trapped by any nucleophiles present in the reaction mixture. In the absence of other nucleophiles, reaction with the counter-ion of the acid can occur.
-
Trifluoromethyl Group: The trifluoromethyl group is generally stable to acidic conditions. However, under superacidic conditions, it can be protonated, leading to subsequent reactions.[9] Standard laboratory acids like TFA, HCl, or H₂SO₄ at moderate temperatures are unlikely to affect the trifluoromethyl group.
-
Aryl Bromide: The aryl bromide is generally stable under acidic conditions and is unlikely to react unless very harsh conditions for electrophilic aromatic substitution are employed.
-
-
Troubleshooting and Recommendations:
-
Anhydrous Conditions: If the goal is to avoid hydrolysis, ensure that the reaction is performed under strictly anhydrous conditions.
-
Temperature Control: Avoid high temperatures, as this will accelerate any potential decomposition pathways.
-
Non-Nucleophilic Acids: If possible, use an acid with a non-nucleophilic counter-ion.
-
Monitor the Reaction: When using this reagent for the first time under acidic conditions, it is advisable to monitor the reaction closely by TLC or LC-MS to check for the appearance of any byproducts.
-
Experimental Protocols
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Bromide
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (2.5 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Argon or nitrogen atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the benzyl bromide dropwise to the stirring amine/base mixture over 30 minutes.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the Aryl Bromide
This protocol provides a starting point for the selective coupling of the aryl bromide in the presence of the benzylic bromide.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (4:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Argon or nitrogen atmosphere
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography.
Data Summary
| Functional Group | Relative Reactivity (General) | Potential Side Reactions under Basic Conditions | Potential Side Reactions under Acidic Conditions |
| Benzylic Bromide | High | SN2 (hydrolysis, amination, etc.), E2 elimination (minor) | SN1 type reactions via carbocation formation |
| Aryl Bromide | Low | Nucleophilic aromatic substitution (harsh conditions), Palladium-catalyzed cross-coupling | Generally stable |
| Trifluoromethyl | Very Low | Hydrolysis (harsh conditions, high temperature) | Generally stable (reactive in superacids) |
Mechanistic Diagrams
Caption: Reactivity pathways under basic and acidic conditions.
References
- Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications.
- 1-Bromo-3-nitro-2-(trifluoromethyl)benzene - Benchchem.
- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents.
- Buchwald–Hartwig amination - Wikipedia.
-
Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH. Available at: [Link]
- 1-Bromo-3-methyl-2-(trifluoromethyl)benzene - MySkinRecipes.
- Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID - PubChem.
- Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID - PubChem.
- 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 2775634 - PubChem.
- 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem.
- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | Sigma-Aldrich.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem.
- A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications - Benchchem.
- 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5Br2F | CID 18989440 - PubChem.
- 1-bromo-2-nitro-3-(trifluoromethyl)Benzene | C7H3BrF3NO2 | CID 53865962 - PubChem.
- When (dibromomethyl) benzene reacts with NaOH, benzaldehyde is formed. What is the mechanism of the reaction? - Quora.
- Table 3 . Selective coupling reaction of arylboronic acid with... - ResearchGate.
- Suzuki cross-coupling reaction - YouTube.
- Provide the structure of the product formed from the reaction of 1-bromo-2,4,6 - Pearson.
- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry.
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. Available at: [Link]
- Suzuki Coupling Mechanism - YouTube.
- Why does treatment of sodium Hydroxide with p- Bromotoluene yields two products but M ... - Quora.
- Solved 1-Bromo-3-methylbutane reacts with sodium hydroxide | Chegg.com.
Sources
- 1. innospk.com [innospk.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
Analytical techniques for monitoring the progress of reactions with this compound
Introduction: In pharmaceutical development and manufacturing, rigorous monitoring of chemical reactions is paramount to ensuring product quality, process efficiency, and safety. Understanding reaction kinetics, identifying the formation of intermediates, and detecting byproducts in real-time allows for precise control and optimization. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the analytical techniques used to monitor the synthesis of acetaminophen (paracetamol) from 4-aminophenol and acetic anhydride. We will explore the causality behind experimental choices and provide practical troubleshooting advice in a direct question-and-answer format.
The model reaction for this guide is the N-acetylation of 4-aminophenol:
This reaction is a cornerstone of introductory organic synthesis and a highly relevant process in the pharmaceutical industry, making it an ideal case study for illustrating various reaction monitoring techniques.[1]
Part 1: Choosing Your Analytical Weapon: A Decision Guide
Selecting the appropriate analytical technique is the first critical step. The choice depends on the specific information required (e.g., qualitative vs. quantitative), the desired time resolution, and available instrumentation.
FAQ: How do I decide which technique is best for my experiment?
The decision involves a trade-off between speed, specificity, cost, and the level of detail required.
-
For rapid, qualitative checks during development, Thin-Layer Chromatography (TLC) is often sufficient.[2][3]
-
For precise, quantitative analysis of reaction kinetics and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the industry standard.[4][5][6]
-
For real-time, in-situ monitoring without sample extraction, spectroscopic methods like FTIR or Raman are powerful tools, aligning with Process Analytical Technology (PAT) goals.[7][8][9][10]
Below is a logic diagram to guide your selection process.
Caption: Decision workflow for selecting an analytical monitoring technique.
Part 2: Chromatographic Techniques (Offline Analysis)
Offline analysis involves taking discrete samples from the reaction vessel at specific time points, quenching the reaction within the sample, and analyzing it separately. Chromatography is the workhorse for this approach.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[11]
FAQ: How does HPLC monitor the acetaminophen synthesis?
A reversed-phase HPLC method can effectively separate the more polar starting material, 4-aminophenol, from the less polar product, acetaminophen.[4][12][13] By injecting samples taken over time, you can generate a concentration-time profile for both the reactant and the product. A UV detector is typically used, as both compounds have strong chromophores.[4][12]
FAQ: What is a good starting point for an HPLC method?
A common and effective method involves a C18 column with a simple isocratic mobile phase.[4][12]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds.[4][12] |
| Mobile Phase | Water:Methanol (e.g., 85:15 v/v) with 0.1% acid (e.g., Acetic, Formic, or Phosphoric) | The aqueous phase ensures retention of polar 4-aminophenol, while methanol elutes the components. Acid improves peak shape by suppressing ionization of the phenolic groups.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | UV at 245 nm | A wavelength where both 4-aminophenol and acetaminophen have significant absorbance, allowing for simultaneous monitoring.[4][5] |
| Temperature | Ambient or 30 °C | Stable temperature ensures reproducible retention times.[14] |
Troubleshooting Guide: HPLC
-
Issue: My peaks for 4-aminophenol and acetaminophen are not well-resolved (overlapping).
-
Cause & Solution: The mobile phase may be too strong (too much organic solvent). Decrease the percentage of methanol (e.g., from 15% to 10%). This will increase the retention of both compounds, but typically enhances the separation between them. If resolution is still poor, consider a column with a different stationary phase or switching to a gradient elution.[6]
-
-
Issue: My peak shapes are broad or tailing.
-
Cause & Solution 1 (Void Volume): A poor connection between the tubing and the column can create a void, leading to peak tailing.[15] Ensure all fittings are properly seated and not overtightened.
-
Cause & Solution 2 (Column Contamination): The column inlet frit may be partially blocked by particulates from unfiltered samples or precipitated buffer.[16] Reverse-flush the column (disconnect from the detector first) with a strong solvent. Always filter your samples and mobile phase.
-
Cause & Solution 3 (Secondary Interactions): The phenolic hydroxyl group can have secondary interactions with residual silanols on the silica support. Ensure the mobile phase pH is low enough (e.g., pH 3) to keep the analytes protonated.[4]
-
-
Issue: My retention times are drifting between injections.
-
Cause & Solution: This often points to a lack of column equilibration or temperature fluctuations.[16] Ensure the column is equilibrated with the mobile phase for at least 15-20 minutes before the first injection. Use a column oven to maintain a constant temperature.[14] Drifting can also indicate a pump issue or a leak.[15][17]
-
Experimental Protocol: Offline Monitoring via HPLC
-
Prepare Standards: Create stock solutions of pure 4-aminophenol and acetaminophen in the mobile phase. Prepare a series of calibration standards by diluting the stocks.
-
Initiate Reaction: Begin the synthesis of acetaminophen according to your established procedure.
-
Sampling Workflow:
-
At designated time points (e.g., t=0, 5, 15, 30, 60 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of cold mobile phase. This stops the reaction and prepares the sample for analysis.
-
Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the prepared samples and calibration standards onto the HPLC system.
-
Data Processing: Plot the peak areas of the reactant and product versus time to generate kinetic profiles. Use the calibration curves to convert peak areas to concentrations.
Caption: Workflow for offline reaction monitoring using HPLC.
Part 3: Spectroscopic Techniques (In-Situ Analysis)
In-situ techniques allow for real-time monitoring directly within the reaction vessel, providing a continuous data stream without the need for sampling. This is a core principle of Process Analytical Technology (PAT), which aims to design, analyze, and control manufacturing through timely measurements.[18][19][20][21]
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR probes are ideal for in-situ monitoring of liquid-phase reactions. The probe is inserted directly into the reactor, and changes in the infrared spectrum are recorded over time.[9]
FAQ: How does FTIR monitor this specific reaction?
FTIR is excellent for tracking changes in functional groups. In this synthesis, we can monitor:
-
Disappearance of Reactant: The C=O stretch of acetic anhydride around 1820 cm⁻¹ and 1750 cm⁻¹ will decrease.
-
Appearance of Product: A new C=O stretch for the amide product (acetaminophen) will appear around 1650-1670 cm⁻¹.[10]
By trending the absorbance of these characteristic peaks over time, a real-time reaction profile can be generated.[8][22]
Troubleshooting Guide: In-Situ FTIR
-
Issue: The spectral baseline is noisy or drifting.
-
Cause & Solution: This can be caused by bubbles passing over the ATR crystal or by the formation of solid precipitate on the probe tip. Ensure the probe is positioned in a well-mixed region of the reactor away from gas introduction points. If solids are forming, the reaction may need to be run under more dilute conditions.
-
-
Issue: I don't see the expected changes in the spectrum.
-
Cause & Solution 1 (Incorrect Frequency): Ensure you are monitoring the correct infrared bands for your specific solvent and reaction conditions. Record a spectrum of the starting materials and the purified product beforehand to identify the key peaks.
-
Cause & Solution 2 (Reaction Not Progressing): The lack of spectral change could accurately reflect a stalled or failed reaction. Verify reaction conditions (temperature, catalyst, etc.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for real-time industrial monitoring, NMR is an exceptionally powerful tool in a research setting for mechanistic and kinetic studies.[23][24]
FAQ: How can NMR be used to track the reaction?
By acquiring ¹H NMR spectra of the reaction mixture over time, you can monitor the reaction progress quantitatively.[24] Key signals to watch are:
-
4-Aminophenol: The aromatic protons will have a distinct splitting pattern and chemical shift.
-
Acetaminophen: The appearance of the acetyl methyl singlet (around 2.1 ppm) and shifts in the aromatic protons provide a clear signal of product formation. The amide proton (N-H) will also appear as a broad singlet.[25][26]
The progress can be quantified by integrating the product methyl peak relative to an internal standard or a stable reactant peak.
Troubleshooting Guide: NMR Monitoring
-
Issue: My peaks are broad, making integration unreliable.
-
Cause & Solution: This is often due to poor magnetic field homogeneity ("shimming") or the presence of paramagnetic impurities. Re-shim the spectrometer before each acquisition. If the problem persists, filter the sample to remove any suspended solids.
-
-
Issue: The signal-to-noise ratio is too low for accurate measurement.
-
Cause & Solution: Increase the number of scans per time point. This improves the signal-to-noise ratio at the expense of time resolution. Ensure the sample concentration is within the optimal range for the spectrometer.
-
References
- Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). Google Cloud.
- HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
- Process analytical technology. Wikipedia.
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health.
- Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo.
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
- HPLC Analysis of 4-Aminophenol in Acetaminophen on RP-Aromatic Phases. HELIX Chromatography.
- A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. Akamai University.
- HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Oxford Academic.
- Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. PubMed.
- HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. ResearchGate.
- Synthesis and Analysis of Acetaminophen in an Undergraduate Laboratory. PAX - Promoting Alvernia eXperiences.
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications.
- How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. Quora.
- NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Oxford Academic.
- Analytical techniques for the determination of acetaminophen: A review. OUCI.
- In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. RSC Publishing.
- Analytical techniques for the determination of acetaminophen: A review. ResearchGate.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. alwsci.
- Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education.
- (PDF) In situ monitoring of fast reactions (Masters thesis). ResearchGate.
- LC Chromatography Troubleshooting Guide. HALO Columns.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
- Monitoring cyclic acyloxonium ion formation in palmitin systems using infrared spectroscopy and isotope labeling technique. ResearchGate.
- Troubleshooting Guide. Phenomenex.
- HPLC Troubleshooting Guide. Unknown Source.
- In Situ FTIR Reaction Monitoring. YouTube.
- Using NMR to observe the restricted rotation in amide bonds. Nanalysis.
- reaction analysis. Mettler Toledo.
- 1 H NMR Spectrum of Amide Compounds. 大学化学.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra for the complex trisubstituted aromatic compound, 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. By dissecting the electronic effects of the bromo, bromomethyl, and trifluoromethyl substituents, we will establish a reliable framework for spectral interpretation. This document serves as a comparative benchmark, explaining the causality behind expected chemical shifts, coupling patterns, and through-space interactions, thereby empowering researchers to confidently identify this and structurally related molecules.
Introduction: The Imperative for Precise Spectral Interpretation
In synthetic chemistry and drug development, the unambiguous confirmation of molecular structure is a critical checkpoint. Intermediates such as this compound present a unique analytical challenge due to the presence of multiple, strongly interacting functional groups on an aromatic scaffold. The bromine atom, the benzylic bromine in the bromomethyl group, and the powerfully electron-withdrawing trifluoromethyl group each exert distinct electronic and steric influences. Understanding how these influences translate into an NMR spectrum is key to verifying synthesis outcomes and ensuring the purity of materials destined for further reactions.
This guide moves beyond simple data reporting. It provides a predictive walkthrough grounded in the fundamental principles of NMR, comparing the expected spectral features with known data from analogous structures. Our objective is to equip the practicing scientist with the rationale needed to interpret complex spectra from first principles.
Molecular Structure and Symmetry Analysis
Before predicting the spectrum, we must analyze the molecule's structure to determine the number of chemically unique proton and carbon environments.
-
Structure: this compound
-
Substituents: -Br at C1, -CH₂Br at C2, -CF₃ at C3.
-
Symmetry: The molecule possesses no plane of symmetry that would render any of the aromatic protons or carbons equivalent.
-
¹H NMR: Expect four distinct signals: three from the aromatic region (H-4, H-5, H-6) and one from the aliphatic -CH₂Br group.
-
¹³C NMR: Expect eight distinct signals: six for the aromatic carbons (C1-C6), one for the -CH₂Br carbon, and one for the -CF₃ carbon.
Predictive ¹H NMR Spectral Analysis
The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values).[1]
Aliphatic Region: The Bromomethyl Protons (-CH₂Br)
-
Predicted Chemical Shift (δ): ~4.5–4.8 ppm. The protons of the -CH₂Br group are attached to a benzylic carbon, which typically places them around 2.3-2.5 ppm.[2] However, the attached bromine atom is strongly electronegative, inducing a significant downfield shift. Benzylic bromides commonly resonate in the δ 4.4–4.7 ppm range.[3] Given the additional electron-withdrawing groups on the ring, a shift at the higher end of this range is anticipated.
-
Predicted Multiplicity: Singlet (s). These protons have no adjacent, non-equivalent protons to couple with, resulting in a single, unsplit peak.
-
Predicted Integration: 2H. The signal will integrate to a value corresponding to two protons.
Aromatic Region: The Ring Protons (H-4, H-5, H-6)
The three substituents create a highly polarized aromatic ring. The -CF₃ group is a powerful electron-withdrawing group, primarily through induction, while the -Br is moderately electron-withdrawing. This will shift all aromatic protons significantly downfield from the benchmark of benzene (δ 7.3 ppm).[1][4]
-
H-4: This proton is ortho to the potent -CF₃ group and meta to the -Br group. The strong deshielding effect of the adjacent -CF₃ group will likely make this the most downfield of the aromatic protons.
-
Predicted Chemical Shift (δ): ~7.8–8.0 ppm.
-
Predicted Multiplicity: Doublet (d). It is coupled only to H-5. The expected ortho coupling constant (³JH4-H5) is typically in the range of 7–9 Hz.[5]
-
-
H-6: This proton is ortho to the -Br group and meta to the -CH₂Br group. The deshielding effect from the adjacent bromine will be significant.
-
Predicted Chemical Shift (δ): ~7.6–7.7 ppm.
-
Predicted Multiplicity: Doublet (d). It is coupled only to H-5. The expected ortho coupling constant (³JH6-H5) will also be in the 7–9 Hz range.[5]
-
-
H-5: This proton is situated between H-4 and H-6 and is para to the -Br and meta to the -CF₃ group. It will be coupled to both H-4 and H-6.
-
Predicted Chemical Shift (δ): ~7.4–7.5 ppm.
-
Predicted Multiplicity: Triplet (t) or Doublet of Doublets (dd). Since it is coupled to two neighboring protons with similar ortho coupling constants, the signal will likely appear as a triplet. If the coupling constants ³JH5-H4 and ³JH5-H6 are slightly different, it will resolve into a doublet of doublets.
-
Predictive ¹³C NMR Spectral Analysis
In ¹³C NMR, the chemical shifts are highly sensitive to substituent effects, and the presence of fluorine introduces characteristic C-F coupling.[6][7][8]
Aliphatic and Trifluoromethyl Carbons
-
-CH₂Br Carbon:
-
Predicted Chemical Shift (δ): ~30–33 ppm. Benzylic carbons typically appear around 20-30 ppm. The attached bromine causes a downfield shift. For comparison, the -CH₂Br carbon in m-bis(bromomethyl)benzene appears at 33.0 ppm.[9]
-
-
-CF₃ Carbon:
-
Predicted Chemical Shift (δ): ~123–125 ppm. The carbon of a trifluoromethyl group on a benzene ring is significantly deshielded.[10][11]
-
Multiplicity: Quartet (q). This is a key identifying feature. The carbon signal is split by the three directly attached fluorine atoms (¹⁹F has spin I = ½). The one-bond C-F coupling constant (¹JCF) is very large, typically ranging from 270–275 Hz.[10][12]
-
Aromatic Carbons
The six aromatic carbons are non-equivalent and their shifts are influenced by the attached substituents. Carbons directly attached to substituents (ipso-carbons) show the most dramatic shifts.
-
C1 (-Br): Predicted δ ~120–125 ppm. The "heavy atom effect" of bromine can cause a shielding effect relative to what might be expected from electronegativity alone.
-
C2 (-CH₂Br): Predicted δ ~138–142 ppm. This carbon is deshielded by the attached group and its proximity to two other electron-withdrawing substituents.
-
C3 (-CF₃): Predicted δ ~130–134 ppm. This ipso-carbon will be deshielded and will exhibit coupling to the fluorine atoms.
-
C4: Predicted δ ~132–135 ppm. This carbon is ortho to the -CF₃ group and will be deshielded.
-
Multiplicity: Quartet (q). It will show a three-bond C-F coupling (³JCF) of around 3–5 Hz.[12]
-
-
C5: Predicted δ ~128–130 ppm. This carbon is least affected by the primary inductive effects of the substituents.
-
C6: Predicted δ ~130–133 ppm. This carbon is ortho to the -Br group and will be deshielded. It may also show a very small four-bond C-F coupling (⁴JCF).
Data Summary and Comparative Table
The following table summarizes the predicted NMR data for this compound. This serves as a quick reference guide for comparison against experimental data.
| Assignment | ¹H Prediction (ppm) | ¹H Multiplicity | ¹³C Prediction (ppm) | ¹³C Multiplicity (J in Hz) |
| -CH₂Br | 4.5 – 4.8 | s (2H) | 30 – 33 | s |
| -CF₃ | N/A | N/A | 123 – 125 | q (¹JCF ≈ 272) |
| H-5 / C-5 | 7.4 – 7.5 | t or dd (1H) | 128 – 130 | s |
| H-6 / C-6 | 7.6 – 7.7 | d (1H) | 130 – 133 | s (or narrow q, ⁴JCF) |
| H-4 / C-4 | 7.8 – 8.0 | d (1H) | 132 – 135 | q (³JCF ≈ 4) |
| C-1 (-Br) | N/A | N/A | 120 – 125 | s |
| C-3 (-CF₃) | N/A | N/A | 130 – 134 | q (²JCF ≈ 33) |
| C-2 (-CH₂Br) | N/A | N/A | 138 – 142 | s (or narrow q, ³JCF) |
Standardized Experimental Protocol
To ensure high-quality, reproducible data, the following protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[13][14]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[13][15] Gentle vortexing may be required.
-
Transfer: Using a Pasteur pipette, carefully transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[16]
-
Cleaning and Capping: Wipe the outside of the NMR tube clean and cap it securely to prevent solvent evaporation.[13]
NMR Data Acquisition
-
Instrument Insertion: Carefully insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[17] An automated or manual shimming process is then performed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.[13]
-
¹H Acquisition: Acquire the ¹H spectrum using standard pulse parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[16]
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to generate the final spectrum.[3] Calibrate the ¹H spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like TMS (δ 0.00 ppm).
Visualization of the Analytical Workflow
The logical flow from sample preparation to final structural assignment can be visualized as follows.
Sources
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- 6. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]
Mass spectrometry fragmentation pattern of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a Senior Application Scientist, the objective is to move beyond a simple spectral interpretation and delve into the mechanistic rationale behind the fragmentation pathways. This molecule, a substituted toluene derivative, presents a fascinating case study in competing fragmentation channels due to the presence of three distinct functional groups: a bromine atom, a bromomethyl group, and a trifluoromethyl group. Understanding these pathways is critical for researchers in drug development and organic synthesis for unambiguous compound identification and structural elucidation.
While a publicly available, experimentally verified mass spectrum for this specific compound is not readily accessible, this guide constructs a theoretical fragmentation pattern grounded in well-established mass spectrometry principles for halogenated, benzylic, and aromatic compounds.
The Molecular Ion: Isotopic Patterns as a Primary Identifier
Upon electron ionization, this compound will lose an electron to form the molecular ion, [M]•+. A key identifying feature of this molecule will be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively)[1][2].
Consequently, the molecular ion will not appear as a single peak but as a trio of peaks:
-
M: Containing two ⁷⁹Br isotopes.
-
M+2: Containing one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4: Containing two ⁸¹Br isotopes.
The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1 [3]. This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule or its fragments.
Calculating the Molecular Ion Masses:
-
C: 8 x 12.011 = 96.088
-
H: 5 x 1.008 = 5.040
-
Br: 2 x 79.904 = 159.808
-
F: 3 x 18.998 = 56.994
-
Total Molecular Weight (using most common isotopes ⁷⁹Br): ~317.9 g/mol
-
Expected Molecular Ion Peaks (m/z): 318 (M), 320 (M+2), 322 (M+4)
Primary Fragmentation Pathways: A Tale of Competing Cleavages
The fragmentation of the molecular ion is a competitive process, driven by the formation of the most stable carbocations and radicals. For this molecule, the primary fragmentation pathways are predicted to be benzylic cleavage and cleavage of the carbon-bromine bonds.
Benzylic Cleavage: The Dominant Pathway
The most probable initial fragmentation step is the cleavage of the C-Br bond of the bromomethyl group. This is a classic example of benzylic cleavage, which is highly favored due to the formation of a resonance-stabilized benzylic carbocation[4].
Pathway A: Loss of a Bromine Radical
The loss of a bromine radical (•Br) from the bromomethyl group will yield a highly stabilized benzyl-type cation.
-
[M]•+ → [C₈H₅BrF₃CH₂]⁺ + •Br
This resulting cation (m/z 239/241, showing a 1:1 isotopic pattern for the remaining bromine) is expected to be a major peak, likely the base peak , in the spectrum.
Further Rearrangement to a Tropylium Ion:
The benzylic cation is known to rearrange to the even more stable tropylium ion, a seven-membered aromatic ring system[5][6]. This rearrangement is a common feature in the mass spectra of compounds containing a benzyl unit and often leads to a prominent peak at m/z 91 for an unsubstituted benzyl group[7][8]. In this case, the substituted tropylium-type ion would be at m/z 239/241.
Caption: Primary benzylic cleavage leading to a stable cation.
Alpha Cleavage: Loss of the Trifluoromethyl Group
Another potential fragmentation is the loss of the trifluoromethyl radical (•CF₃). While the C-C bond is generally strong, the stability of the resulting cation could drive this fragmentation.
Pathway B: Loss of a Trifluoromethyl Radical
-
[M]•+ → [C₇H₅Br₂]⁺ + •CF₃
This would result in a dibrominated benzyl-type cation at m/z 249, 251, and 253 (in a 1:2:1 ratio). The relative abundance of this peak will depend on the bond dissociation energy of the Ar-CF₃ bond compared to the benzylic C-Br bond.
Cleavage of the Aromatic Bromine
The cleavage of the bromine atom directly attached to the aromatic ring is less likely as an initial step compared to benzylic cleavage because aryl C-Br bonds are stronger than benzylic C-Br bonds. However, it can occur.
Pathway C: Loss of an Aromatic Bromine Radical
-
[M]•+ → [C₈H₅BrF₃]⁺ + •Br
This would produce a fragment ion at m/z 239/241. This is isobaric with the benzylic cleavage product, meaning they have the same nominal mass. High-resolution mass spectrometry would be required to distinguish them. However, based on carbocation stability, the benzylic cleavage pathway is the more probable origin for the m/z 239/241 peak.
Secondary and Minor Fragmentation Pathways
The primary fragment ions will undergo further fragmentation, leading to a series of smaller ions that provide additional structural information.
-
Loss of HBr: The primary fragment at m/z 239/241 could lose a molecule of hydrogen bromide (HBr), leading to a fragment at m/z 158.
-
Loss of Fluorine: The trifluoromethyl group can fragment through the sequential loss of fluorine radicals or CF₂. For instance, the fragment at m/z 239/241 could lose an F radical to give a peak at m/z 220/222.
-
Formation of Phenyl-type Cations: The aromatic ring itself can fragment. A common fragment for substituted benzenes is the phenyl cation at m/z 77, although in this highly substituted case, larger ring-containing fragments are more likely[9].
Comparison with Alternative Structures
The predicted fragmentation pattern can be used to distinguish this compound from its isomers. For example, an isomer where the bromomethyl group is at a different position, such as 1-Bromo-4-(bromomethyl)-3-(trifluoromethyl)benzene, would likely still show a dominant benzylic cleavage. However, the subsequent fragmentation of the aromatic ring might differ due to the different substitution pattern, potentially leading to different relative abundances of smaller fragment ions.
A non-benzylic isomer, such as 1,2-Dibromo-3-(1-fluoroethyl)benzene, would exhibit a completely different fragmentation pattern. The lack of a benzylic C-Br bond would mean that the loss of a bromine radical would be less favored, and fragmentation would likely be initiated by cleavage of the ethyl side chain.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Electron Ionization Source
-
Quadrupole or Time-of-Flight (TOF) Mass Analyzer
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation (for sample purity):
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electron Ionization (EI) at 70 eV. The standard 70 eV energy provides reproducible fragmentation patterns that can be compared to library spectra[10].
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure all relevant fragments and the molecular ion are detected.
-
Data Acquisition: Acquire data in full scan mode.
-
Caption: Standard GC-MS workflow for analyzing the target compound.
Summary of Predicted Fragmentation Data
The following table summarizes the most likely and significant fragments for this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway | Predicted Abundance |
| 318, 320, 322 | [C₈H₅Br₂F₃]•+ | - | Molecular Ion [M]•+ | Moderate |
| 239, 241 | [C₈H₅BrF₃]⁺ | •Br | Benzylic Cleavage (loss from CH₂Br) | High (likely Base Peak) |
| 249, 251, 253 | [C₇H₅Br₂]⁺ | •CF₃ | Alpha-cleavage of CF₃ group | Moderate to Low |
| 158 | [C₈H₄F₃]⁺ | HBr | Loss of HBr from m/z 239 fragment | Moderate |
| 79, 81 | [Br]⁺ | C₈H₅BrF₃ | Bromine ion | Present |
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by a highly favorable benzylic cleavage , leading to the loss of a bromine radical from the bromomethyl group and the formation of a stable, substituted benzyl/tropylium cation at m/z 239/241. The presence of two bromine atoms will be readily identifiable by the characteristic 1:2:1 isotopic pattern for the molecular ion and any fragments containing both bromine atoms. This detailed, mechanism-based prediction provides a robust framework for the identification and structural confirmation of this and related compounds, serving as a valuable guide for researchers in the field.
References
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from JoVE. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from Save My Exams. [Link]
-
Al-Majid, A. M., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. National Institutes of Health (NIH). [Link]
-
Unknown. General Fragmentation Modes. Retrieved from a university resource. [Link]
-
Doc Brown's Chemistry. Mass spectrum of bromomethane. Retrieved from Doc Brown's Chemistry. [Link]
-
ResearchGate. (2018). PIMS spectra recorded during the decomposition of benzyl bromide. Retrieved from ResearchGate. [Link]
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Retrieved from Fluorine Notes. [Link]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from University of Calgary. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from Chad's Prep. [Link]
-
TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. [Link]
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube. [Link]
-
ACS Publications. (1971). Tropylium ion formation in the mass spectra of stereoisomeric pentacyclo[8.2.1.14,7.02,9.03,8]tetradecanes. The Journal of Physical Chemistry. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder. [Link]
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A Comparative Guide to the Reactivity of Substituted Benzyl Bromides: An In-Depth Analysis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Introduction
Benzyl bromides are cornerstone reagents in organic synthesis, prized for their ability to introduce the versatile benzyl group into a wide range of molecules. Their reactivity in nucleophilic substitution reactions is a subject of fundamental importance for researchers in medicinal chemistry and materials science. However, not all benzyl bromides are created equal. The substituents on the aromatic ring can dramatically alter the reaction rate and even the mechanistic pathway.
This guide provides an in-depth comparison of the reactivity of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene , a highly substituted and electronically complex molecule, against a series of other benzyl bromides. We will dissect the underlying principles governing their reactivity, supported by established mechanistic theories and representative experimental data, to provide a clear framework for predicting and understanding their behavior in chemical synthesis.
The Theoretical Framework: Factors Governing Benzyl Bromide Reactivity
The reactivity of primary benzyl bromides in nucleophilic substitution reactions exists on a mechanistic continuum between the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.[1] The preferred route is dictated by a delicate balance of electronic and steric factors, as well as reaction conditions like the solvent and nucleophile strength.[2]
The SN1 vs. SN2 Mechanistic Dichotomy
Primary benzylic halides are unique in that they can readily undergo reactions via either pathway.[3]
-
SN1 Pathway: This is a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate.[1] The rate of this reaction is primarily dependent on the stability of this carbocation.
-
SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[4] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[4][5]
Caption: Figure 1: Competing SN1 and SN2 Pathways for Benzyl Bromides
Electronic Effects of Ring Substituents
The electronic nature of substituents on the benzene ring profoundly influences the stability of the key intermediates and transition states.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring. This powerfully stabilizes the positive charge of the benzylic carbocation through resonance or induction, thereby accelerating SN1 reactions.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), bromo (-Br), and trifluoromethyl (-CF₃) pull electron density away from the ring. This destabilizes the benzylic carbocation, significantly slowing down or preventing SN1 reactions.[6][7] While EWGs increase the partial positive charge on the benzylic carbon, which could theoretically accelerate an SN2 attack, the overall effect on the transition state energy is complex.
The Hammett equation provides a quantitative means to correlate reaction rates with the electronic properties of meta and para substituents, formalizing these observations.[8][9]
Steric Hindrance from Ortho Substituents
Steric hindrance refers to the physical obstruction caused by bulky groups near the reaction site.[10][11] For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite the leaving group (backside attack).[5] Substituents in the ortho position (adjacent to the bromomethyl group) can act as physical barriers, impeding this approach and dramatically decreasing the rate of SN2 reactions.[12][13]
Reactivity Analysis of this compound
To predict the reactivity of this molecule, we must analyze the combined influence of its substituents:
-
Trifluoromethyl (-CF₃) Group: This is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive effect will severely destabilize any developing positive charge on the benzylic carbon. This makes an SN1 pathway extremely unfavorable. [14][15]
-
Bromo (-Br) Group: This substituent exerts two effects. Electronically, it is moderately deactivating via induction. Structurally, its placement at the ortho position relative to the bromomethyl group creates a significant steric shield. This steric hindrance will strongly inhibit the backside attack required for an SN2 reaction. [13]
Predicted Reactivity: The confluence of extreme electronic deactivation from the -CF₃ group and significant steric hindrance from the ortho -Br group leads to a clear prediction: This compound is expected to be a highly unreactive benzyl bromide towards both SN1 and SN2 nucleophilic substitution under standard conditions.
Comparative Reactivity Data
To place the reactivity of our target compound in context, we compare it with several other representative benzyl bromides. The following table summarizes their structural features and provides a qualitative comparison of their expected reaction rates in a typical solvolysis reaction (e.g., with 80% aqueous ethanol), which has both SN1 and SN2 character.
| Compound | Structure | Key Feature(s) | Favored Pathway (Solvolysis) | Predicted Relative Rate (k_rel) |
| 4-Methoxybenzyl bromide | ![]() | Strong EDG (-OCH₃) | SN1 | ~5000 |
| Benzyl bromide | Unsubstituted (Baseline) | Mixed SN1/SN2 | 1 | |
| 4-Nitrobenzyl bromide | Strong EWG (-NO₂) | SN2 favored | ~0.1 | |
| 2-Methylbenzyl bromide | ![]() | Steric Hindrance (ortho -CH₃) | SN2 hindered | ~0.5 |
| This compound | ![]() | Strong EWG (-CF₃) + Steric Hindrance (ortho -Br) | Both pathways strongly disfavored | < 0.01 |
Disclaimer: Relative rate values are illustrative estimates based on established principles of physical organic chemistry and are intended for comparative purposes.
Standardized Experimental Protocol: Measuring Solvolysis Rates
To empirically determine the relative reactivities shown above, a standardized kinetic experiment such as solvolysis in an alcohol/water mixture can be performed.[7] The rate of reaction can be monitored by measuring the increase in conductivity as the ionic products (H⁺ and Br⁻) are formed.
Methodology
-
Reagent Preparation:
-
Prepare an 80:20 (v/v) ethanol-water solvent mixture.
-
Prepare stock solutions of each benzyl bromide substrate (e.g., 0.01 M) in anhydrous acetone to ensure stability before injection.
-
-
Kinetic Measurement (Conductometry):
-
Equilibrate 50.0 mL of the 80% ethanol-water solvent in a thermostatted reaction vessel (e.g., at 25.0 °C).
-
Place a calibrated conductivity probe into the solvent and begin recording baseline conductivity.
-
Initiate the reaction by injecting a small, precise volume (e.g., 100 µL) of the benzyl bromide stock solution into the stirring solvent. This creates a final substrate concentration of approximately 2 x 10⁻⁵ M.
-
Record the change in conductivity over time until the reaction is complete (conductivity plateaus).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics since the concentration of the solvent (nucleophile) is in vast excess.
-
The first-order rate constant (k) is determined by plotting ln(C∞ - Ct) versus time (t), where C is the conductivity at time infinity (∞) and time t. The slope of this line is equal to -k.
-
Relative rates (k_rel) are calculated by dividing the rate constant for each substituted benzyl bromide by the rate constant obtained for the unsubstituted benzyl bromide baseline.
-
Discussion and Interpretation
The experimental data would confirm our theoretical predictions:
-
4-Methoxybenzyl bromide reacts orders of magnitude faster than the baseline. The powerful electron-donating methoxy group highly stabilizes the benzylic carbocation, making the SN1 pathway exceptionally fast.
-
4-Nitrobenzyl bromide reacts significantly slower than the baseline. The electron-withdrawing nitro group destabilizes the carbocation, shutting down the SN1 pathway. The reaction proceeds sluggishly via an SN2 mechanism.[6]
-
2-Methylbenzyl bromide shows reduced reactivity compared to benzyl bromide. While the methyl group is weakly activating electronically, its ortho position introduces steric hindrance that slows the rate of SN2 attack, which is the dominant effect for this primary halide.
-
This compound would exhibit the lowest reactivity by a large margin. The SN1 pathway is effectively blocked by the powerful deactivating effect of the trifluoromethyl group. Simultaneously, the SN2 pathway is severely hindered by the bulky ortho-bromo substituent. With both major reaction pathways impeded, the molecule is rendered exceptionally stable towards nucleophilic displacement.
Conclusion
The reactivity of a benzyl bromide is not an intrinsic property but a finely tuned outcome of the electronic and steric profiles of its aromatic substituents. Our analysis reveals that This compound is an outlier in terms of its stability and low reactivity. The combination of a potent electron-withdrawing group (-CF₃) that disfavors carbocation formation and a sterically demanding ortho-substituent (-Br) that blocks backside nucleophilic attack makes it uniquely resistant to both SN1 and SN2 reactions. This understanding is critical for synthetic chemists, who must anticipate the need for more forcing reaction conditions or alternative synthetic strategies when employing such highly deactivated electrophiles.
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Roy, D., & Saha, U. (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry, 69(9), 1031-1039. [Link]
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Sarpong, R., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethyl-Containing Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This small moiety exerts a profound influence on a molecule's pharmacokinetic and physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][3] Consequently, the development of robust and versatile methods for trifluoromethylation is a field of continuous innovation. This guide provides a comparative analysis of key alternative reagents for the synthesis of trifluoromethyl-containing building blocks, categorized by their reactive nature: electrophilic, nucleophilic, and radical. We will delve into the mechanistic nuances, practical advantages, and limitations of each class, supported by experimental data and protocols.
Electrophilic Trifluoromethylation: Taming the Untamable CF₃⁺
The conceptual trifluoromethyl cation (CF₃⁺) is highly elusive; however, a range of "shelf-stable" reagents have been developed that act as synthetic equivalents, effectively transferring an electrophilic CF₃ group to a variety of nucleophiles.[4][5] These reagents are particularly valuable for the trifluoromethylation of carbanions, enolates, and electron-rich aromatic systems.[1]
Key Reagents and a Comparative Overview:
Two dominant classes of electrophilic trifluoromethylating agents are the hypervalent iodine compounds, famously known as Togni reagents , and the sulfonium salts pioneered by Umemoto .[1][4][6]
-
Togni Reagents (I and II): These are hypervalent iodine(III)-CF₃ compounds that have gained widespread popularity due to their bench stability, commercial availability, and broad substrate scope.[1][4] They are effective for the trifluoromethylation of a diverse range of substrates including β-ketoesters, indoles, phenols, and alkynes.[1] The reaction mechanism can be complex and substrate-dependent, potentially proceeding through a polar (ionic) pathway or a single-electron transfer (SET) process, which generates a trifluoromethyl radical.[7][8]
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts and are known for their high reactivity.[4] They are effective for a wide array of nucleophiles, including silyl enol ethers and arenes.[1][4] Some derivatives, however, may be less stable and the reactions can sometimes necessitate harsher conditions compared to Togni reagents.[1]
-
Shibata Reagent: This class of reagents consists of trifluoromethylsulfoximine salts.[1] They are also shelf-stable and commercially available, offering another viable option for electrophilic trifluoromethylation.[1][4]
Performance Data: A Head-to-Head Comparison
To illustrate the practical differences, let's consider the trifluoromethylation of β-ketoesters, a common transformation in the synthesis of pharmaceutical intermediates.
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 94 | [1] |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85 | [4] |
| Shibata Reagent | Ethyl 2-oxocyclohexanecarboxylate | 82 | [4] |
As the data suggests, both Togni and Umemoto reagents provide excellent yields for this transformation, with Togni's reagent showing a slight edge in this specific example. The choice of reagent will often depend on substrate compatibility, reaction conditions, and cost considerations.
Experimental Workflow: Electrophilic Trifluoromethylation
Below is a generalized workflow for the trifluoromethylation of a generic nucleophile using an electrophilic reagent.
Caption: Generalized workflow for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylation: Harnessing the Power of the CF₃⁻ Anion
In contrast to electrophilic methods, nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) equivalent.[7] This approach is ideal for reactions with electrophilic partners such as aldehydes, ketones, and imines.
Key Reagents and Their Characteristics:
-
Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane is a widely used source of the CF₃⁻ anion.[7] It requires activation by a fluoride source, such as a tetraalkylammonium fluoride, to generate the reactive trifluoromethyl anion.[7][9] While highly effective, its synthesis has historically relied on CF₃Br, a substance now banned for environmental reasons.[9][10]
-
Fluoroform (CF₃H): As an inexpensive byproduct of Teflon manufacturing, fluoroform is an attractive starting material for generating the CF₃⁻ anion.[11] This is typically achieved by deprotonation with a strong base.[11] Researchers at the University of Michigan have developed recyclable borazine-CF₃ adducts derived from fluoroform that can transfer the CF₃⁻ group to a wide variety of substrates.[11]
-
Langlois Reagent Derivatives: While primarily known as a radical trifluoromethylating agent, derivatives of trifluoromethanesulfinic acid can also serve as nucleophilic CF₃ sources under specific conditions, often in the presence of a strong base like potassium tert-butoxide.[12]
Mechanism of Nucleophilic Trifluoromethylation with TMSCF₃
The generally accepted mechanism for the Ruppert-Prakash reagent involves the activation of the silicon-carbon bond by a nucleophilic catalyst, typically a fluoride ion.
Caption: Activation of Ruppert-Prakash reagent and subsequent nucleophilic attack.
Radical Trifluoromethylation: A Versatile and Powerful Strategy
Radical trifluoromethylation utilizes the trifluoromethyl radical (•CF₃) as the reactive species.[7] This highly reactive intermediate can participate in a wide range of transformations, making it a versatile tool for C-CF₃ bond formation.
Prominent Radical Trifluoromethylating Agents:
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is a commercially available, stable, and inexpensive solid that generates the •CF₃ radical upon oxidation.[13][14] It has a broad substrate scope and can be used for the trifluoromethylation of arenes, heteroarenes, and alkenes.[13][15]
-
Trifluoroiodomethane (CF₃I): In combination with a radical initiator such as triethylborane, CF₃I is an effective source of the trifluoromethyl radical.[7]
-
Togni and Umemoto Reagents (under specific conditions): As mentioned earlier, both Togni and Umemoto reagents can generate the •CF₃ radical via single-electron transfer pathways, often initiated by a photocatalyst or a transition metal.[5][16][17]
Comparative Performance of Radical Trifluoromethylating Agents
The choice of radical reagent often depends on the desired transformation and the reaction conditions.
| Reagent | Typical Substrates | Key Advantages |
| Langlois Reagent | Arenes, Heteroarenes, Alkenes | Inexpensive, stable, versatile |
| CF₃I / Radical Initiator | Alkenes, Alkynes | Effective for addition reactions |
| Togni/Umemoto Reagents | Alkenes, Arenes | Can be used under photoredox catalysis |
Experimental Protocol: Radical Trifluoromethylation of an Arene using Langlois Reagent
This protocol provides a general procedure for the trifluoromethylation of an electron-rich aromatic compound.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Langlois Reagent (2.0 mmol)
-
Copper(I) iodide (0.1 mmol)
-
Dimethylformamide (DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the arylboronic acid, Langlois Reagent, and copper(I) iodide.
-
Add DMF and stir the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated arene.
Safety and Handling Considerations
Many trifluoromethylating reagents and the byproducts of these reactions can be hazardous.[18] It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to handle them in a well-ventilated fume hood.[19][20][21][22] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[18] Some reagents may be moisture-sensitive or require storage under specific conditions.[21]
Conclusion
The field of trifluoromethylation has a rich and diverse toolbox of reagents, each with its own strengths and applications. Electrophilic reagents like Togni and Umemoto's are excellent for reacting with nucleophiles, while nucleophilic reagents such as the Ruppert-Prakash reagent and fluoroform-derived systems are ideal for electrophilic substrates. Radical trifluoromethylation, often employing the Langlois reagent, offers a versatile approach for a broad range of transformations. A thorough understanding of the reactivity, mechanism, and safety considerations of these alternative reagents is crucial for the successful design and execution of synthetic strategies for accessing valuable trifluoromethyl-containing building blocks.
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New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives - Organic Chemistry Portal. (URL: [Link])
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Benzene Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The benzene sulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the discovery of their antibacterial properties, sulfonamide derivatives, colloquially known as "sulfa drugs," have been developed into a vast and diverse class of therapeutic agents with applications ranging from diuretics and anticonvulsants to potent enzyme inhibitors.[1][2] A particularly fruitful area of research has been the development of benzene sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[3][4][5] The efficacy and selectivity of these inhibitors are exquisitely dependent on their three-dimensional structure and their precise interactions with the target enzyme.
X-ray crystallography stands as the definitive technique for elucidating the solid-state structure of these molecules at atomic resolution. It provides invaluable insights into molecular conformation, intermolecular interactions, and the subtle structural perturbations that arise from chemical modifications. This guide offers a comparative analysis of the X-ray crystallographic data of several benzene sulfonamide derivatives, provides detailed experimental protocols, and explores the causal relationships between structure and function, grounded in field-proven insights.
Comparative Crystallographic Analysis of Benzene Sulfonamide Derivatives
To illustrate the power of comparative crystallographic analysis, we will examine three distinct benzene sulfonamide derivatives. The first is the parent compound, benzene sulfonamide, providing a baseline for comparison. The second and third are N-(2-iodophenyl)benzenesulfonamide and N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, which allow us to explore the impact of halogen substitution on molecular conformation and crystal packing.[1]
| Parameter | Benzene Sulfonamide | N-(2-Iodophenyl)benzenesulfonamide | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide |
| Chemical Formula | C6H7NO2S | C12H10INO2S | C12H8F2INO2S |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | Pc | P21/c | P-1 |
| Unit Cell Dimensions | a = 8.304(2) Åb = 5.534(1) Åc = 8.237(2) Åβ = 116.59(2)° | a = 9.7339(3) Åb = 9.6038(3) Åc = 18.4128(6) Åβ = 90° | a = 9.1558(5) Åb = 9.9077(5) Åc = 16.1367(8) Åα = 91.329(3)°β = 98.192(3)°γ = 101.108(3)° |
| Key Torsion Angle | Not Applicable | C7–N1–S1–C6 = -69.0 (2)° | C7–N1–S1–C6 = -61.1 (6)° |
| Dominant Intermolecular Interactions | N-H···O=S hydrogen bonds forming chains | N-H···O hydrogen bonds forming chains | N-H···O(S) hydrogen bonds forming dimers |
Data for Benzene Sulfonamide sourced from Gowda et al. (2007)[6]. Data for iodinated derivatives sourced from Chaithanya et al. (2025)[1].
The data in the table above reveals several key insights. The introduction of substituents on the phenyl ring significantly alters the crystal packing, as evidenced by the change in crystal system and space group from monoclinic for the simpler derivatives to triclinic for the difluoro-iodo derivative.[1][6] This is a direct consequence of the different steric and electronic demands of the substituents, which in turn dictate the most energetically favorable packing arrangement.
Furthermore, the torsion angle around the S-N bond, a critical determinant of the overall molecular conformation, differs between the two iodinated derivatives.[1] These seemingly minor conformational adjustments can have profound implications for the molecule's ability to fit into the active site of a target enzyme. The dominant intermolecular interactions also shift from chains to dimers, a change driven by the altered hydrogen bonding capabilities and the potential for other non-covalent interactions introduced by the fluorine and iodine atoms.[1]
Experimental Protocols
The successful X-ray crystallographic analysis of a benzene sulfonamide derivative hinges on the ability to grow high-quality single crystals. The following protocols outline a robust workflow for crystallization and subsequent data analysis.
Protocol 1: Crystallization of Benzene Sulfonamide Derivatives
This protocol describes two common and effective methods for crystallizing sulfonamide derivatives: slow evaporation and solvent/anti-solvent diffusion.[7] The choice of solvent is critical and often requires empirical screening. Solvents of varying polarity and hydrogen-bonding capabilities should be tested.[7]
A. Slow Evaporation
-
Dissolution: Dissolve the synthesized and purified sulfonamide derivative in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, acetone) in a small, clean vial. Gentle warming may be necessary to achieve complete dissolution.
-
Filtration: If any particulate matter is present, filter the solution through a syringe filter into a clean crystallization vessel. This prevents the formation of polycrystalline material.
-
Evaporation: Cover the vessel with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks. High-quality crystals will form as the solution becomes supersaturated.
B. Solvent/Anti-Solvent Diffusion
-
Dissolution: Dissolve the sulfonamide derivative in a small volume of a "good" solvent in which it is readily soluble.
-
Layering: Carefully layer a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) on top of the solution. The anti-solvent should be less dense than the "good" solvent to ensure proper layering.
-
Diffusion: Seal the vessel and allow the anti-solvent to slowly diffuse into the solution. This gradual decrease in solubility promotes the growth of well-ordered crystals at the interface of the two solvents.
Protocol 2: X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Caption: Experimental workflow for the X-ray crystallographic analysis of benzene sulfonamide derivatives.
Structure-Activity Relationships and Mechanistic Insights
The true power of X-ray crystallography lies in its ability to rationalize structure-activity relationships (SAR). For benzene sulfonamide inhibitors of carbonic anhydrase, the crystallographic data of enzyme-inhibitor complexes provide a detailed picture of the binding interactions.[8][9]
The sulfonamide group is known to coordinate directly to the zinc ion in the active site of carbonic anhydrase.[10] The specific orientation of the benzene ring and its substituents within the active site cleft determines the inhibitor's potency and selectivity. For instance, the crystal structures of human carbonic anhydrase II (hCA II) complexed with various sulfonamide inhibitors have revealed a hydrophobic pocket that accommodates the apolar moiety of the inhibitor.[3] In contrast, the corresponding pocket in Helicobacter pylori carbonic anhydrase (HpαCA) is more open and hydrophilic, a structural difference that can be exploited for the design of selective inhibitors.[3]
The hydrogen bonding patterns observed in the crystal structures of the inhibitors themselves can also provide clues about their behavior in a biological context. The N-H and S=O groups of the sulfonamide moiety are excellent hydrogen bond donors and acceptors, respectively.[11] These interactions play a crucial role in stabilizing the crystal lattice and are also key to the recognition and binding of the inhibitor to the target enzyme.
Caption: Interplay between molecular structure, crystal packing, and functional properties of benzene sulfonamide derivatives.
Conclusion
X-ray crystallographic analysis is an indispensable tool in the study of benzene sulfonamide derivatives. It provides a wealth of structural information that is critical for understanding their physicochemical properties and biological activities. By comparing the crystal structures of different derivatives, researchers can gain valuable insights into the effects of chemical modifications on molecular conformation and crystal packing. This knowledge, in turn, can be used to guide the design of new and improved therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for researchers embarking on the crystallographic analysis of this important class of compounds.
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (2025). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2011). PubMed. Retrieved January 17, 2026, from [Link]
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Structural and computational insights into a benzene sulfonamide derivative. (2025). MKJC. Retrieved January 17, 2026, from [Link]
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Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. (2012). PubMed. Retrieved January 17, 2026, from [Link]
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Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2011). ACS Publications. Retrieved January 17, 2026, from [Link]
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High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. (2009). NIH. Retrieved January 17, 2026, from [Link]
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X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2025). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. (2018). PubMed. Retrieved January 17, 2026, from [Link]
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Structure-based drug discovery of carbonic anhydrase inhibitors. (2012). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Crystal structure of human carbonic anhydrase XIII and its complex with the inhibitor acetazolamide. (2008). PubMed. Retrieved January 17, 2026, from [Link]
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Crystallography and Its Impact on Carbonic Anhydrase Research. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Crystallography and Its Impact on Carbonic Anhydrase Research. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis and single crystal X-ray analysis of Bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Introduction: The Critical Role of Purity in Chemical Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the intermediate compound 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene serves as a sophisticated building block. Its unique trifluoromethyl and dual bromo-substituted structure makes it valuable for constructing complex molecular architectures. However, the very features that make it synthetically useful—particularly the reactive benzylic bromide group—also present significant analytical challenges. Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final product.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to help researchers select the most appropriate technique for their specific analytical goals, whether for routine quality control or in-depth impurity profiling.
Analyte at a Glance: Understanding this compound
Before designing an analytical method, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Structure:
-
Molecular Formula: C₈H₅Br₂F₃
-
Molecular Weight: 317.93 g/mol
-
-
Key Structural Features:
-
Aromatic Core: The benzene ring provides a strong chromophore, making it ideal for UV detection in HPLC.
-
Benzylic Bromide (-CH₂Br): This functional group is highly reactive and, critically, prone to thermal degradation. This property is the single most important factor when choosing between GC and HPLC.[1]
-
Trifluoromethyl Group (-CF₃): Enhances volatility and lipophilicity.
-
Aryl Bromide (-Br): Contributes to the molecule's overall mass and provides a characteristic isotopic signature in mass spectrometry.
-
The primary analytical challenge stems from the thermal lability of the benzylic bromide. High temperatures, such as those used in a standard GC injector, can cause decomposition, leading to an underestimation of purity and the potential misidentification of degradation products as synthesis-related impurities.
High-Performance Liquid Chromatography (HPLC): The Robust Choice for Quantitative Purity
HPLC is exceptionally well-suited for the analysis of thermally sensitive compounds, making it a primary candidate for the routine purity assessment of this compound.[2] The analysis is performed at or near ambient temperature, preserving the integrity of the analyte.
Causality Behind the HPLC Method Design
A reversed-phase (RP) HPLC method is the logical choice. The analyte is predominantly nonpolar, allowing for strong retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated from the main peak and quantified within a reasonable runtime. UV detection is selected due to the strong absorbance of the benzene ring.
Experimental Protocol: HPLC-UV
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | Industry-standard for reversed-phase separation of small molecules; offers a good balance of efficiency and backpressure.[3][4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. Formic acid helps to protonate silanols on the stationary phase, reducing peak tailing.[5] |
| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-18 min: 95% B18-18.1 min: 95-50% B18.1-22 min: 50% B | A gradient ensures the elution of both more polar and less polar impurities. The re-equilibration step is crucial for reproducible injections. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency. |
| Column Temp. | 35 °C | A slightly elevated temperature reduces mobile phase viscosity and improves peak symmetry and reproducibility. |
| Detection | UV at 254 nm | The benzene ring provides strong absorbance at this wavelength, offering good sensitivity for the parent compound and related aromatic impurities.[3] |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve 1 mg/mL in Acetonitrile. Filter through a 0.45 µm syringe filter. | Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase. Filtration removes particulates that could clog the system. |
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification
GC-MS offers unparalleled separation efficiency and the definitive identification power of mass spectrometry.[2][3] For volatile compounds, it is often the method of choice. However, for this compound, its application must be approached with caution due to the high risk of thermal degradation.
Causality Behind the GC-MS Method Design
The primary goal is to volatilize and separate the analyte without causing it to decompose. This requires careful optimization of the injector temperature. A low-polarity 5% phenyl-methylpolysiloxane column is chosen as it is a robust, general-purpose column suitable for separating a wide range of semi-volatile compounds.[6] Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.[3] The mass spectrometer's scan range is set to capture the molecular ion and key fragments, such as the characteristic loss of a bromine atom.[7][8]
Experimental Protocol: GC-MS
| Parameter | Condition | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A low-polarity, industry-standard column for robust separation of semi-volatile organic compounds.[6] |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency.[9] |
| Injector | Split (50:1), 220 °C | A split injection prevents column overloading. The injector temperature is a critical parameter and should be kept as low as possible (e.g., 200-250 °C) to minimize thermal degradation of the benzylic bromide. |
| Oven Program | 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for focusing of volatile components. The temperature ramp ensures elution of the analyte and less volatile impurities. |
| MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of analytes exiting the column. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy provides reproducible fragmentation patterns for library matching.[3] |
| Mass Range | m/z 40-400 | A wide scan range to detect the molecular ion (m/z 316/318/320) and key fragments. |
| Sample Prep. | Dissolve 1 mg/mL in Dichloromethane. | Use a volatile solvent compatible with GC analysis. |
GC-MS Workflow Diagram
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is universally "better," but which is best suited for the analytical objective. The two methods provide complementary information.
| Feature | HPLC-UV | GC-MS |
| Analyte Compatibility | Excellent . Ideal for thermally labile compounds; analysis at ambient temperature prevents degradation.[1] | Conditional . Requires analyte to be volatile and thermally stable. High risk of on-column or injector degradation for this specific molecule. |
| Primary Application | Quantitative Purity Analysis . Robust and reproducible for determining the area percent purity of the main component. | Impurity Identification . Mass spectral data provides structural information for identifying unknown volatile or semi-volatile impurities.[3] |
| Separation Efficiency | Good. Modern columns provide high-resolution separations. | Very High . Capillary GC columns offer significantly more theoretical plates than standard HPLC columns, leading to superior resolution of complex mixtures.[2] |
| Detection Specificity | Low. UV detection is not specific; any co-eluting, UV-active compound will interfere with quantification. | High . The mass spectrometer acts as a highly specific detector, capable of distinguishing compounds by their mass-to-charge ratio and fragmentation pattern. |
| Speed | Moderate. Runtimes are typically 15-30 minutes.[9] | Potentially Faster. Analysis times for volatile compounds can be under 15 minutes.[9][10] |
| Key Advantage | Preserves sample integrity, providing a more accurate quantitative purity value. | Provides definitive structural information for impurity profiling and identification. |
| Key Limitation | Cannot identify non-UV active impurities. Co-elution can lead to inaccurate quantification. | Risk of thermal degradation can lead to inaccurate purity results and misidentification of artifacts. |
Conclusion and Strategic Recommendation
For the comprehensive purity assessment of this compound, a dual-methodology approach is recommended.
-
For Routine Quality Control and Quantitative Purity: HPLC-UV is the superior method. Its operation at ambient temperatures mitigates the significant risk of thermal degradation posed by the benzylic bromide functional group. This ensures that the measured purity is an accurate reflection of the sample's composition and not an artifact of the analytical technique itself.
-
For Impurity Profiling and Identification: GC-MS is an invaluable, complementary tool. While not recommended for primary quantitative analysis due to the degradation risk, a carefully developed GC-MS method with a minimized injector temperature is the best way to identify volatile and semi-volatile process-related impurities (e.g., residual starting materials, solvents, or by-products). The structural information from the mass spectrometer is essential for a complete understanding of the impurity profile.
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Separation of Some Halogenated Phenols by GC-MS. (n.d.). E-Journal of Chemistry. [Link]
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SIELC Technologies. (n.d.). Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. Retrieved from [Link]
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Muscalu, A. M., et al. (2022). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules. [Link]
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Chen, K., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. [Link]
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SIELC Technologies. (2018). Benzene, 1-bromo-3-(bromomethyl)-. Retrieved from SIELC Technologies website. [Link]
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PubChem. (n.d.). 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Comparative study of the biological activity of compounds synthesized from this starting material
A Comparative Guide to the Biological Activity of Chalcone Derivatives
This guide provides a comparative analysis of the biological activities of various compounds synthesized from the chalcone (1,3-diphenyl-2-propen-1-one) scaffold. Chalcones are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids in plants.[1][2] Their versatile and straightforward synthesis, typically through a Claisen-Schmidt condensation, makes them an attractive starting point for developing a diverse library of bioactive molecules.[3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the therapeutic potential of chalcone derivatives, supported by experimental data and detailed protocols.
The core structure of chalcones, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is a key determinant of their wide-ranging pharmacological effects.[6][7] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10][11] This guide will explore how substitutions on the aromatic rings modulate these biological activities, providing a framework for structure-activity relationship (SAR) studies.
Comparative Biological Profiling
The biological activities of chalcone derivatives are diverse and significantly influenced by the nature and position of substituents on their aromatic rings.[6][12] This section compares the anticancer, antimicrobial, and anti-inflammatory activities of representative chalcone derivatives, with quantitative data summarized for clarity.
Anticancer Activity
Chalcones have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting tubulin polymerization.[1][2][13][14] The cytotoxic effects of different chalcone derivatives against several human cancer cell lines are presented below. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Chalcone Derivatives
| Compound ID | Substituents | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| C-1 | Unsubstituted | >100 | >100 | >100 | Inferred |
| C-2 | 4'-hydroxy | 25.4 | 30.1 | 45.2 | [15] |
| C-3 | 2-hydroxy-4'-methoxy (AN07) | 15.8 | 22.5 | 18.9 | |
| C-4 | 4-methoxy (diaryl ether) | 3.44 | - | - | [16] |
| C-5 | Thienyl derivative | 7.79 | - | - | |
| C-6 | Coumaryl hybrid | - | 7.6 | 70.90 | [1][16] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
The data clearly indicates that substitutions on the chalcone backbone are crucial for anticancer activity. For instance, the introduction of hydroxyl and methoxy groups, as seen in compounds C-2 and C-3 , significantly enhances cytotoxicity compared to the unsubstituted chalcone C-1 .[15][17] Furthermore, creating hybrid molecules, such as the coumaryl–chalcone hybrid C-6 , can yield potent activity against specific cell lines.[1][16]
Antimicrobial Activity
Chalcone derivatives have also been recognized for their broad-spectrum antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria.[6][18] The α,β-unsaturated ketone moiety is believed to be a key pharmacophore, potentially interacting with microbial enzymes.[18] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is used here for comparison.[19]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Chalcone Derivatives
| Compound ID | Substituents | Staphylococcus aureus (MRSA) | Escherichia coli | Reference |
| C-7 | 2'-hydroxy (O-OH) | 25-50 | >200 | [8] |
| C-8 | 3'-hydroxy (M-OH) | 98.7 | >200 | [8] |
| C-9 | 4'-hydroxy (P-OH) | 108.7 | >200 | [8] |
| C-10 | Heterocyclic analogue (p5) | Strong Activity | Moderate Activity | [20] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
The position of the hydroxyl group on the B-ring of the chalcone scaffold significantly impacts its anti-MRSA activity, with the ortho-substituted derivative (C-7 ) being the most potent.[8] This highlights the importance of positional isomerism in designing effective antimicrobial agents. Heterocyclic chalcone analogues also show promise as potent antibacterial agents.[20]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Chalcones have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2), nitric oxide (NO) production, and the NF-κB signaling pathway.[21][22][23][24]
Table 3: Comparative Anti-inflammatory Activity of Chalcone Derivatives
| Compound ID | Assay | Endpoint | Activity (IC50 in µM) | Reference |
| C-11 | Neutrophil Degranulation | β-glucuronidase release | 1.6 | [22] |
| C-12 | LPS-stimulated Macrophages | Nitric Oxide (NO) production | 0.7 | [22] |
| C-13 | LPS-stimulated Macrophages | TNF-α release | ~5 (at 20mg/kg) | [24] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
The results demonstrate that chalcone derivatives can potently inhibit inflammatory responses in various cellular models. Compound C-11 effectively inhibited degranulation in neutrophils, while C-12 was a potent inhibitor of NO production in macrophages.[22] Some derivatives, like C-13 , also show significant in vivo efficacy in reducing pro-inflammatory cytokine levels.[24]
Mechanistic Insights
The diverse biological activities of chalcones stem from their ability to interact with multiple cellular targets.[2] The electrophilic α,β-unsaturated ketone system is a key feature, enabling Michael addition reactions with nucleophilic residues (e.g., cysteine) in proteins, thereby modulating their function.
Mechanism of Anticancer Action: Induction of Apoptosis
A primary mechanism by which chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][13] Many chalcone derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase cascades.[13]
Caption: Intrinsic apoptosis pathway induced by chalcones.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological activities discussed.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well flat-bottom sterile plates
-
Test cells (e.g., MCF-7) and appropriate culture medium
-
Chalcone derivatives (dissolved in DMSO, then diluted in medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[25][27]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO diluted in medium) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[28]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[28] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.[25][28]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100 The IC50 value can then be determined by plotting a dose-response curve.
Sources
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- 25. clyte.tech [clyte.tech]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 28. static.igem.wiki [static.igem.wiki]
A Comprehensive Cost-Benefit Analysis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Reagent Selection in Pharmaceutical and Agrochemical Synthesis
The strategic incorporation of trifluoromethylated scaffolds is a cornerstone of modern drug discovery and agrochemical development, imparting enhanced metabolic stability, lipophilicity, and binding affinity to active pharmaceutical ingredients (APIs). Among the array of available building blocks, 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene stands out as a versatile reagent for introducing a trifluoromethylated benzyl moiety. However, its adoption in large-scale synthesis necessitates a thorough cost-benefit analysis against viable alternatives. This guide provides an in-depth, objective comparison of this compound with its chlorinated analog and a non-fluorinated counterpart, supported by experimental data and process considerations to inform strategic decisions in process chemistry and drug development.
The Strategic Value of the Trifluoromethylated Benzyl Moiety
The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate the physicochemical properties of a molecule. Introducing a trifluoromethylated benzyl group can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.
-
Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and enhance its binding to biological targets.
-
Modulated Acidity/Basicity: The inductive effect of the -CF3 group can alter the pKa of nearby functional groups, influencing a drug's solubility and interaction with receptors.
These benefits, however, come at a cost, as fluorinated building blocks are often more expensive than their non-fluorinated counterparts. This guide will dissect the economic and synthetic trade-offs to determine when the use of this compound is justified.
Performance Comparison: The Bromo vs. Chloro Analogue and the Non-Fluorinated Benchmark
The primary considerations for a cost-benefit analysis in large-scale synthesis revolve around raw material costs, reaction efficiency (yield and time), process safety, and waste management. Here, we compare this compound with two key alternatives:
-
1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene: The chlorinated analog, which may offer a cost advantage in raw materials.
-
1-Bromo-2-(bromomethyl)benzene: A non-fluorinated benchmark to evaluate the "cost of fluorine."
| Feature | This compound | 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene | 1-Bromo-2-(bromomethyl)benzene |
| Reactivity | High | Moderate | High |
| Typical Yields | 85-95% | 75-85% | 80-90% |
| Reaction Time | Shorter | Longer | Shorter |
| Relative Cost | High | Moderate | Low |
| Key Advantage | High reactivity, introduces trifluoromethyl group | Lower cost than bromo-analog | Significantly lower cost |
| Key Disadvantage | Higher cost | Lower reactivity, potentially requiring harsher conditions | Lacks benefits of trifluoromethyl group |
Causality Behind Experimental Choices: Why Bromides React Faster
In nucleophilic substitution reactions, the rate is significantly influenced by the leaving group's ability. Bromide is a better leaving group than chloride because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[1] This means the bromide ion is more stable in solution, facilitating a faster reaction rate. This higher reactivity of the bromo-compound can translate to shorter reaction times, lower reaction temperatures, and potentially higher throughput in a manufacturing setting, which can offset its higher initial cost.[1]
Cost-Benefit Analysis in a Large-Scale Synthesis Scenario
To illustrate the economic trade-offs, let's consider a hypothetical large-scale synthesis of a key pharmaceutical intermediate via a nucleophilic substitution reaction.
Assumptions for Cost Estimation:
-
Bulk pricing for starting materials and reagents.
-
Standard industrial overheads.
-
Reaction scales of 100 kg.
| Cost Driver | This compound | 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene | 1-Bromo-2-(bromomethyl)benzene |
| Starting Material Cost | High | Moderate | Low |
| Reagent Cost (e.g., base, solvent) | Standard | Potentially Higher (if harsher conditions needed) | Standard |
| Processing Time & Throughput | Favorable (shorter reaction times) | Less Favorable (longer reaction times) | Favorable |
| Energy Costs | Lower (milder conditions) | Higher (harsher conditions) | Lower |
| Waste Disposal | Standard | Standard | Standard |
| Value of Final Product | High (due to trifluoromethyl group) | High (due to trifluoromethyl group) | Moderate |
| Estimated Overall Cost of Goods (COGS) | Moderate-High | Moderate | Low |
Analysis:
While 1-Bromo-2-(bromomethyl)benzene is the most economical option, it fails to deliver the pharmacological benefits of the trifluoromethyl group. The choice between the brominated and chlorinated trifluoromethylated analogues is more nuanced. The higher cost of the bromo-derivative may be justified by:
-
Increased Throughput: Faster reaction times can lead to more batches being produced in the same timeframe, increasing overall plant efficiency.
-
Milder Reaction Conditions: This can lead to energy savings and may be necessary for sensitive substrates, preventing degradation and improving the final product's purity profile.
-
Reduced Downstream Processing Costs: Higher yields and cleaner reaction profiles can simplify purification, reducing solvent use and labor costs.
Experimental Protocols for Large-Scale Synthesis
Synthesis of this compound
This protocol outlines a typical large-scale benzylic bromination using N-bromosuccinimide (NBS), a safer and more selective brominating agent than liquid bromine for industrial applications.[2][3][4]
Materials:
-
1-Bromo-2-methyl-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Acetonitrile or other suitable solvent
-
Aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
Charge a suitable reactor with 1-Bromo-2-methyl-3-(trifluoromethyl)benzene and acetonitrile.
-
Inert the reactor with nitrogen.
-
Add N-bromosuccinimide (NBS) and the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux (typically around 80-85 °C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Perform a water wash and then a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by crystallization or distillation.
Synthesis of 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene
The synthesis of the chlorinated analog can be achieved via a Blanc chloromethylation reaction.[5]
Materials:
-
1-Chloro-3-(trifluoromethyl)benzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride
-
Concentrated Hydrochloric Acid
Procedure:
-
Charge a glass-lined reactor with 1-chloro-3-(trifluoromethyl)benzene and paraformaldehyde.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous zinc chloride, followed by the dropwise addition of concentrated hydrochloric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by GC or HPLC).
-
Carefully quench the reaction by pouring it onto ice.
-
Separate the organic layer.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation.
Visualization of Synthetic Pathways and Decision Logic
Synthetic Workflow Diagram
Caption: Comparative synthetic workflows for the brominated and chlorinated target compounds.
Decision-Making Logic Diagram
Caption: Decision-making flowchart for selecting the optimal reagent.
The Future of Large-Scale Synthesis: Continuous Flow Chemistry
For reactions like benzylic bromination, which can be exothermic and prone to side reactions, continuous flow chemistry offers significant advantages over traditional batch processing.[6]
Benefits of Flow Chemistry:
-
Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions.
-
Superior Heat and Mass Transfer: Leads to better temperature control, reducing the formation of byproducts.
-
Higher Yields and Selectivity: Precise control over reaction parameters often results in cleaner reactions and higher yields.
-
Seamless Scalability: Scaling up production is achieved by running the reactor for longer or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors.
The adoption of flow chemistry for the synthesis of this compound could further enhance its cost-effectiveness by improving yield and safety, making it an even more attractive option for large-scale production.
Conclusion and Recommendations
The choice of a building block for large-scale synthesis is a multifaceted decision that extends beyond the initial price of the reagent. For the introduction of a trifluoromethylated benzyl moiety, this compound offers high reactivity, leading to potentially shorter cycle times and milder reaction conditions.
Recommendations:
-
For early-stage research and when cost is not the primary driver, this compound is the preferred reagent due to its high reactivity and the valuable properties it imparts.
-
In cost-sensitive, large-scale manufacturing, a thorough process optimization and cost-of-goods analysis should be performed to compare the bromo- and chloro-analogs. The potential for higher throughput and milder conditions with the bromo- compound may offset its higher initial cost.
-
If the pharmacological or agrochemical benefits of the trifluoromethyl group are not essential, the significantly more economical 1-Bromo-2-(bromomethyl)benzene is the logical choice.
-
For all large-scale syntheses involving benzylic halogenation, the implementation of continuous flow technology should be strongly considered to enhance safety, efficiency, and scalability.
By carefully weighing the factors outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions that balance synthetic efficiency with economic viability, ultimately contributing to the successful and cost-effective production of innovative pharmaceuticals and agrochemicals.
References
-
ACS Publications. Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Available from: [Link]
-
Chemia. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Available from: [Link]
Sources
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- 2. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Differentiating Bromomethyl(trifluoromethyl)benzene Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of isomeric starting materials is a critical, non-negotiable step in the synthetic workflow. The subtle shift of a substituent on an aromatic ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of bromomethyl(trifluoromethyl)benzene, offering both the foundational theory and practical data to empower confident structural elucidation. These compounds are valuable building blocks in medicinal chemistry due to the combined reactivity of the bromomethyl group and the influence of the trifluoromethyl group on properties like metabolic stability and lipophilicity.[1][2][3]
The Challenge of Isomeric Differentiation
Structural isomers, by definition, share the same molecular formula and thus the same molecular weight, rendering them indistinguishable by basic mass spectrometry alone.[4] Their distinct physical and chemical properties arise solely from the spatial arrangement of their atoms. Spectroscopic techniques, which probe the electronic and vibrational states of a molecule, are therefore indispensable for unambiguous identification. This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to differentiate these three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as the chemical shift of each nucleus is exquisitely sensitive to its local electronic environment. The relative positions of the electron-withdrawing trifluoromethyl (-CF₃) group and the bromomethyl (-CH₂Br) group create unique electronic landscapes for the aromatic protons and carbons in each isomer.
¹H NMR Spectroscopy: The Aromatic Fingerprint
The aromatic region (typically 7.0-8.0 ppm) of the ¹H NMR spectrum provides a distinct "fingerprint" for each isomer. The electron-withdrawing nature of both substituents deshields the aromatic protons, shifting them downfield relative to benzene (7.37 ppm). However, the extent of this deshielding and the coupling patterns between adjacent protons are unique to the substitution pattern.
Table 1: Comparative ¹H NMR Data (Aromatic Region) for Bromomethyl(trifluoromethyl)benzene Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ortho | H-3, H-4, H-5, H-6 | 7.30 - 7.70 | m | - |
| Meta | H-2, H-4, H-5, H-6 | 7.40 - 7.60 | m | - |
| Para | H-2, H-6 | ~7.50 | d | ~8.0 |
| H-3, H-5 | ~7.40 | d | ~8.0 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The methylene protons (-CH₂Br) for all isomers typically appear as a singlet around 4.5 ppm.
Expert Analysis:
-
Ortho-isomer: The proximity of the two bulky and electron-withdrawing groups leads to a complex and often overlapping multiplet in the aromatic region, making definitive assignment challenging without more advanced 2D NMR techniques.
-
Meta-isomer: The aromatic protons also present as a complex multiplet, but the pattern will be distinct from the ortho isomer.
-
Para-isomer: The high degree of symmetry in the para isomer results in a much simpler spectrum. The two protons adjacent to the -CH₂Br group (H-2, H-6) are chemically equivalent, as are the two protons adjacent to the -CF₃ group (H-3, H-5). This leads to two distinct doublets, a characteristic and easily identifiable pattern.
The influence of substituents on the chemical shifts of aromatic protons is a complex interplay of inductive and resonance effects, with the σ-electronic system playing a significant role.[5][6]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The effect of the substituents is also clearly observed in the ¹³C NMR spectrum. The number of unique carbon signals in the aromatic region directly reflects the symmetry of the molecule.
Table 2: Comparative ¹³C NMR Data (Aromatic Region) for Bromomethyl(trifluoromethyl)benzene Isomers
| Isomer | Number of Aromatic Signals |
| Ortho | 6 |
| Meta | 6 |
| Para | 4 |
Expert Analysis:
-
Ortho and Meta Isomers: Both the ortho and meta isomers are unsymmetrical, resulting in six distinct signals for the six aromatic carbons.
-
Para-isomer: The plane of symmetry in the para isomer renders pairs of carbons chemically equivalent, leading to only four signals in the aromatic region.[7] This is a powerful diagnostic tool for identifying the para-substituted compound.
The substituent effects on ¹³C chemical shifts are influenced by both σ and π orbitals, with polarization effects being significant.[8][9]
¹⁹F NMR Spectroscopy: A Direct Look at the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine-containing group. The chemical shift of the -CF₃ group will vary slightly between the isomers due to the different electronic environments.
Table 3: Comparative ¹⁹F NMR Data for Bromomethyl(trifluoromethyl)benzene Isomers
| Isomer | Chemical Shift (δ, ppm) |
| Ortho | ~ -60 |
| Meta | ~ -63 |
| Para | ~ -63 |
Note: Chemical shifts are referenced to CFCl₃. The values are approximate and can vary.
Expert Analysis:
While the difference in chemical shifts between the meta and para isomers is small, the ortho isomer's -CF₃ signal is typically shifted slightly downfield due to the proximity of the bromomethyl group. The significant chemical shift dispersion in ¹⁹F NMR makes it a valuable tool for confirming the presence and electronic environment of the trifluoromethyl group.[10][11][12]
Experimental Protocol for NMR Analysis
Caption: A generalized workflow for NMR sample preparation and analysis.[13][14][15][16]
Infrared (IR) Spectroscopy: Vibrational Clues to Substitution Patterns
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While many of the fundamental vibrations (e.g., C-H stretch, C-F stretch) will be similar across the three isomers, the out-of-plane (oop) C-H bending vibrations in the fingerprint region (900-675 cm⁻¹) are highly diagnostic for the substitution pattern on a benzene ring.[4][7][17][18]
Table 4: Key Diagnostic IR Absorption Bands for Bromomethyl(trifluoromethyl)benzene Isomers
| Isomer | C-H Out-of-Plane Bending (cm⁻¹) |
| Ortho | 770 - 735 |
| Meta | 810 - 750 and 725 - 680 |
| Para | 860 - 790 |
Note: These are general ranges for disubstituted benzenes and provide a strong indication of the substitution pattern.
Expert Analysis:
-
Ortho-isomer: Typically shows one strong absorption band in the 770-735 cm⁻¹ range.[19]
-
Meta-isomer: Characterized by the presence of two distinct bands, one in the 810-750 cm⁻¹ region and another, often stronger, band near 690 cm⁻¹.[4][19]
-
Para-isomer: Exhibits a single strong absorption band in the 860-790 cm⁻¹ range.[4][19]
The overtone bands in the 2000-1665 cm⁻¹ region can also be used to confirm the substitution pattern, although these are typically weak.[17][20]
Experimental Protocol for FT-IR Analysis (ATR)
Caption: A streamlined workflow for FT-IR analysis using an ATR accessory.[21][22][23][24][25]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While the molecular ions of the three isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns under electron ionization (EI) can exhibit subtle differences. EI is a "hard" ionization technique that causes extensive fragmentation, providing structural information.[26][27][28][29]
The primary fragmentation pathway for all three isomers is the loss of the bromine atom to form a stable benzyl cation. The subsequent fragmentation of this cation can be influenced by the position of the -CF₃ group.
Table 5: Expected Key Fragments in the Mass Spectra of Bromomethyl(trifluoromethyl)benzene Isomers
| Fragment | Expected m/z | Description |
| [M]⁺ | 238/240 | Molecular ion (isotopic pattern due to Br) |
| [M-Br]⁺ | 159 | Loss of bromine atom |
| [C₇H₄F₃]⁺ | 145 | Loss of CH₂Br |
Expert Analysis:
-
Ortho-Effect: In some cases, ortho-substituted isomers can undergo unique fragmentation pathways involving interactions between the adjacent substituents, leading to diagnostic fragment ions that are less abundant or absent in the meta and para isomers.[30]
-
Relative Abundances: While the major fragments may be the same, the relative abundances of certain fragment ions can differ between the isomers. These differences can be subtle and may require careful comparison of the spectra. Differentiating positional isomers by mass spectrometry can be challenging, but in some cases, specific fragment ions or differences in their relative intensities can provide clues to the substitution pattern.[31][32][33][34] For example, the formation of specific quinoid-type structures can be favored in para isomers.[30]
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Caption: A fundamental workflow for obtaining an electron ionization mass spectrum.[26][27][35]
Conclusion: A Multi-faceted Approach to Isomer Identification
No single spectroscopic technique provides a complete picture. A confident and robust identification of the ortho, meta, and para isomers of bromomethyl(trifluoromethyl)benzene requires a synergistic approach.
-
¹³C NMR provides the most definitive initial assessment, with the number of aromatic signals quickly identifying the para isomer.
-
¹H NMR offers a detailed fingerprint of the aromatic substitution, with the characteristic doublet of doublets for the para isomer being a key indicator.
-
IR spectroscopy serves as an excellent and rapid confirmatory technique, with the position of the C-H out-of-plane bending bands providing strong evidence for the substitution pattern.
-
Mass Spectrometry confirms the molecular weight and can offer supporting structural information through careful analysis of fragmentation patterns.
By systematically applying these techniques and understanding the underlying principles that govern the spectral differences, researchers can ensure the integrity of their starting materials and the success of their synthetic endeavors.
References
- Eiceman, G. A., & Karasek, F. W. (2004). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(10), 1533–1541.
- Drawell. (2025, April 2).
- Wu, J. I., & von Ragué Schleyer, P. (2013). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 15(35), 14615–14624.
- Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- Zaikin, V. G., & Varlamov, A. V. (2009). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Russian Chemical Reviews, 78(10), 905–924.
- Baranac-Stojanović, M. (2018). Can Variations of1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(9), 1128–1135.
- Berden, G., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ChemRxiv.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
- University of California, Los Angeles. (n.d.).
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
- Benchchem. (n.d.). Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)
- Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker.
- Creative Proteomics. (n.d.). Electron Ionization.
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? CORE.
- Kamounah, F. S., Al‐Sheibani, I. S., Shibaldain, N. L., & Salman, S. R. (1985). Proton magnetic resonance studies of substituted 3,5‐dimethylbenzenes: Influence of substituents on the methyl proton chemical shifts. Magnetic Resonance in Chemistry, 23(7), 521–523.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22–27.
- LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
- Polymer Chemistry Characterization Lab. (n.d.).
- Organic Chemistry.org. (n.d.).
- Spectra Analysis Instruments, Inc. (n.d.).
- Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition.
- Berden, G., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ChemRxiv.
- Berden, G., et al. (2019). (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry.
- Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings.
- Lec15 - IR Spectra of Aromatic Compounds. (2021, April 17). YouTube.
- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- University of Leicester. (n.d.).
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Safety Operating Guide
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene proper disposal procedures
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development can conduct their work with the highest standards of safety and efficacy. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. The procedures outlined here are designed to be self-validating, explaining the rationale behind each step to ensure both safety and compliance.
Compound Identification and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is essential. This compound is a halogenated aromatic hydrocarbon. Its structure incorporates two bromine atoms and a trifluoromethyl group on a benzene ring, making it a reactive and hazardous substance.
The presence of both a bromo- and a bromomethyl- group indicates that this compound is classified as a halogenated organic compound.[1] This classification is critical as it dictates the specific waste stream and disposal pathway required by environmental regulations.[2] Due to its reactive nature, it is designated as causing severe skin burns and eye damage.[3]
| Physicochemical and Hazard Data | |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅Br₂F₃ |
| Molecular Weight | 317.93 g/mol |
| Primary Hazard Class | Halogenated Organic Waste[1][4] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage[3] |
| H290: May be corrosive to metals[3] | |
| Disposal Precaution | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[3] |
Note: Data is synthesized from closely related structural analogs where specific data for the target compound is not available.
Pre-Disposal Safety: Engineering Controls and PPE
Handling this compound, even for disposal, requires stringent safety measures to prevent exposure. The causality is clear: the compound's corrosivity to skin and eyes necessitates a robust barrier between the researcher and the chemical.[3]
Engineering Controls:
-
Chemical Fume Hood: All handling and transfer of this compound and its waste must be conducted inside a certified chemical fume hood.[5] This is non-negotiable and serves to contain volatile vapors and prevent inhalation.
Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6] Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6]
-
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a PVC apron or a full protective suit may be required.[3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[3]
Waste Segregation: The Critical Step
The most significant risk in chemical waste disposal is improper segregation. Mixing incompatible waste streams can lead to violent chemical reactions, container pressurization, and the release of toxic gases.
Core Principle: this compound is a halogenated organic waste .[1] It must NEVER be mixed with other waste categories.
Segregation Protocol:
-
Designate a Halogenated Waste Container: Obtain a clearly labeled, dedicated waste container for halogenated organic liquids. These are often marked with green labels.[1] The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[4]
-
Maintain Separation: Keep this container separate from:
-
Non-Halogenated Organic Waste: Mixing these increases disposal costs and complexity.[7]
-
Aqueous Waste (Acids/Bases): Mixing with acids or bases can cause dangerous reactions.[1]
-
Oxidizers and Reducers: High risk of violent, exothermic reactions.[7]
-
Heavy Metals: This creates a mixed hazardous waste that is extremely difficult and expensive to dispose of.[5][7]
-
Step-by-Step Disposal Procedure
This protocol ensures the safe and compliant collection of this compound waste.
-
Container Preparation:
-
Select an appropriate, chemically compatible container with a screw cap.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[5]
-
-
Labeling:
-
Fill out the hazardous waste label before adding any waste.[4]
-
Write the full chemical name: "Waste this compound". Do not use abbreviations or formulas.[4]
-
If mixing with other halogenated solvents, list all components and their approximate percentages.[7]
-
Ensure your name, lab location, and the accumulation start date are clearly written.
-
-
Waste Transfer:
-
Perform the transfer inside a chemical fume hood.
-
Use a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Securely close the container cap immediately after the transfer. Keep the container closed at all times except when actively adding waste.[4][5]
-
-
Temporary Storage (Satellite Accumulation Area - SAA):
-
Store the sealed waste container in a designated SAA within your laboratory.[5]
-
The SAA must be under the control of the lab personnel and located at or near the point of generation.
-
Ensure the container is within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[5]
-
-
Final Disposal:
-
Once the container is full or you are discontinuing the process, contact your institution's EHS office to arrange for a waste pickup.
-
Do not pour this chemical down the drain under any circumstances.[4]
-
Spill and Emergency Management
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin: Immediately flush the affected area with water for at least 15 minutes under a safety shower. Remove all contaminated clothing while flushing. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the chemical fume hood continues to operate to ventilate the area.[4]
-
Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's EHS and emergency response team.[4]
Regulatory Framework
The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under specific waste codes and is subject to land disposal restrictions.[8][9] Incineration at a licensed hazardous waste facility is the typical treatment technology for such wastes, as it is designed to handle the hydrobromic acid (HBr) generated during combustion.[2][10] Adherence to the procedures in this guide ensures compliance with these federal mandates.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Comprehensive Guide to the Safe Handling of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Disclaimer: This guide is based on the safety profiles of structurally similar compounds, as a specific Safety Data Sheet (SDS) for 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene was not available at the time of publication. Researchers should always consult the most current safety data for any chemical before use and perform a thorough risk assessment.
The following information is synthesized from the safety data of related organobromine and trifluoromethylated aromatic compounds to provide essential guidance on personal protective equipment, handling, and disposal.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are severe skin and eye irritation or burns, and potential respiratory tract irritation.[1][2][3] It may also be corrosive to metals.[4] A comprehensive risk assessment should be conducted before commencing any work with this chemical.
Anticipated GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[4]
-
H318: Causes serious eye damage.[4]
-
H290: May be corrosive to metals.[4]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times to protect against splashes.[2][3] A full-face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves | Double-gloving with a compatible material such as Viton® or a laminate glove under a nitrile glove is recommended. Inspect gloves for any signs of degradation or perforation before use.[3] |
| Body | Flame-Retardant Laboratory Coat | A fully buttoned lab coat made of a flame-retardant material provides protection against accidental spills and splashes. |
| Respiratory | Use in a Certified Chemical Fume Hood | All manipulations of this chemical should be performed within a properly functioning chemical fume hood to minimize the risk of inhalation.[2] For emergencies or large-scale work, a NIOSH-approved respirator may be necessary. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. |
Operational and Handling Plan
Adherence to a strict operational plan is paramount for the safe handling of this compound.
3.1. Pre-Operational Checklist:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Locate and verify the accessibility of the nearest safety shower and eyewash station.
-
Assemble all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sand, or vermiculite).[4]
3.2. Step-by-Step Handling Procedure:
-
Don all required PPE before entering the designated work area.
-
Conduct all work within a chemical fume hood with the sash at the lowest practical height.
-
When not in use, keep the container tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]
-
Avoid direct contact with the chemical. Use appropriate tools for transfers.
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Upon completion of work, decontaminate the work area.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical.[4]
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Emergency and Spill Response
In the event of an emergency, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
-
Spill: For small spills, absorb with an inert material such as sand or vermiculite and place in a sealed container for disposal.[4] For larger spills, evacuate the area and contact emergency services.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the chemical waste through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[2]
-
Do not dispose of this chemical down the drain or in general waste.
By adhering to these safety protocols, researchers and drug development professionals can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
-
PubChem. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. [Link]
-
ChemSrc. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. [Link]
-
Fisher Scientific. 2,4-Bis(trifluoromethyl)bromobenzene Safety Data Sheet. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



